1-(2-Chloropropyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloropropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN/c1-8(9)7-10-5-3-2-4-6-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWCHHIRLGAWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990058 | |
| Record name | 1-(2-Chloropropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-92-0 | |
| Record name | 1-(2-Chloropropyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloropropyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloropropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloropropyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of Substituted Piperidines
An In-Depth Technical Guide to 1-(2-Chloropropyl)piperidine: Properties, Synthesis, and Applications
The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of pharmaceuticals and biologically active alkaloids.[1][2] Its prevalence is due to the favorable pharmacokinetic and pharmacodynamic properties it imparts, including enhanced metabolic stability, receptor binding affinity, and membrane permeability.[1][2] Within this critical class of compounds, this compound (CAS No. 698-92-0) emerges as a highly valuable synthetic intermediate.[1] The presence of a reactive chloroalkyl side chain on the piperidine nitrogen provides a versatile handle for chemists to perform nucleophilic substitution reactions, enabling the facile incorporation of the piperidine moiety into more complex molecular architectures.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development and organic synthesis.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 698-92-0 | [3] |
| Molecular Formula | C₈H₁₆ClN | [1][3] |
| Molecular Weight | 161.67 g/mol | [3] |
| Boiling Point | 204.8°C at 760 mmHg | |
| Density | 0.989 g/cm³ | |
| Synonyms | Piperidine, 1-(2-chloropropyl)-; (+-)-1-<2-Chlor-propyl>-piperidin | [4] |
| Storage | Room Temperature, Sealed in Dry Conditions | [4] |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound is most commonly achieved through the N-alkylation of piperidine. A prevalent laboratory-scale method involves the reaction of piperidine with 1-chloro-2-propanol.[1][5] This reaction directly introduces the 2-chloropropyl group onto the nitrogen atom of the piperidine ring.
Caption: Synthesis of this compound via N-alkylation.
Alternative strategies include reacting piperidine with 2-chloroethanol, followed by a subsequent chlorination step to form the desired product.[1] For industrial-scale production, catalytic hydrogenation methods are also employed.[1]
Core Reactivity: A Handle for Molecular Elaboration
The synthetic utility of this compound is dominated by the reactivity of its C-Cl bond. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the straightforward attachment of the piperidino-propyl scaffold to other molecules, a key step in building more complex and potentially therapeutic agents.
Caption: General nucleophilic substitution reaction at the chloropropyl group.
Applications in Drug Discovery and Organic Synthesis
The piperidine moiety is a privileged structure in medicinal chemistry, enhancing drug-like properties such as metabolic stability and facilitating transport across biological membranes.[2] this compound serves as a crucial building block for introducing this valuable scaffold.
Its analogues have been instrumental in the synthesis of numerous approved drugs. For instance, the closely related compound, 1-(2-chloroethyl)piperidine, is a key intermediate in the production of:
-
Raloxifene: A selective estrogen receptor modulator used to prevent and treat osteoporosis.[6]
The reactivity of the chloroalkyl group allows for its incorporation into diverse molecular frameworks, leading to the development of novel compounds with potential therapeutic applications, including agents targeting cancer and Alzheimer's disease.[1] Research in this area is extensive, with ongoing efforts to develop new synthetic methodologies and explore the biological activities of novel N-substituted piperidines.[1]
Safety, Handling, and Storage
-
Hazards: The hydrochloride salts of similar compounds are classified as acutely toxic if swallowed and can cause severe skin burns and eye damage.[7][8][9] They are also suspected of causing genetic defects and may cause respiratory irritation.[7][8] It is prudent to assume the free base form presents similar, if not identical, hazards.
-
Handling: Use should be restricted to a chemical fume hood with adequate ventilation.[7][10] Personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, is mandatory.[8][11] Avoid all contact with eyes, skin, and clothing, and prevent inhalation of vapors or mists.[10][11]
-
Storage: The compound should be stored at room temperature in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][7]
Disclaimer: This information is a summary based on related compounds. Always consult the specific and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a synthetically versatile and commercially significant chemical intermediate. Its value is rooted in the combination of the pharmaceutically important piperidine scaffold and a reactive chloropropyl group, which serves as a convenient point of attachment for constructing larger, more complex molecules. For researchers in medicinal chemistry and drug development, this compound represents a key building block for accessing novel chemical entities with a wide spectrum of potential therapeutic applications. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory and beyond.
References
- 1. This compound | 698-92-0 | Benchchem [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS:698-92-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. tcichemicals.com [tcichemicals.com]
Introduction: The Strategic Importance of the Piperidine Scaffold
An In-Depth Technical Guide to 1-(2-Chloropropyl)piperidine (CAS 698-92-0)
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and biologically active natural products.[1][2] Its six-membered heterocyclic structure confers favorable physicochemical properties to molecules, such as modulating lipophilicity, improving metabolic stability, and providing a three-dimensional framework for precise interaction with biological targets.[1][3] Within this critical class of compounds, this compound emerges as a versatile and highly reactive synthetic intermediate. The presence of a secondary chloroalkyl group provides a reactive site for nucleophilic substitution, making it an invaluable building block for introducing the piperidinylpropyl moiety into more complex molecular architectures.[4] This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals who seek to leverage its synthetic potential.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 698-92-0 | [5][6] |
| Molecular Formula | C₈H₁₆ClN | [5][6] |
| Molecular Weight | 161.67 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| EINECS Number | 211-823-1 | [5][6] |
| Boiling Point | 388-389°C (Predicted) | [6] |
| InChIKey | KFWCHHIRLGAWOS-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing: A Practical Approach
The synthesis of this compound is typically achieved through the N-alkylation of piperidine. The choice of the alkylating agent and reaction conditions is crucial for achieving high yield and purity. A common and direct laboratory-scale method involves the nucleophilic substitution reaction between piperidine and a suitable 2-chloropropyl precursor, such as 1-chloro-2-propanol.[4]
Generalized Synthetic Workflow
The diagram below illustrates a foundational route for the synthesis of haloalkyl piperidine derivatives.
Caption: General two-step synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol describes a self-validating, two-step synthesis adapted from established methods for similar haloalkyl amines.[7][8]
Step 1: Synthesis of 1-(2-Hydroxypropyl)piperidine
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine (1.0 eq) to a suitable solvent such as ethanol.
-
Reaction: Slowly add 1-chloro-2-propanol (1.1 eq) to the stirred solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of piperidine.
-
Work-up: After cooling to room temperature, neutralize the mixture with an aqueous solution of sodium hydroxide (NaOH). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 1-(2-hydroxypropyl)piperidine. This intermediate can be purified further by vacuum distillation.
Step 2: Chlorination to this compound
-
Setup: In a fume hood, dissolve the purified 1-(2-hydroxypropyl)piperidine from Step 1 in an inert solvent like toluene. Cool the flask in an ice bath.
-
Chlorination: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the cooled solution. This reaction is highly exothermic and releases HCl and SO₂ gas, requiring careful control and adequate ventilation.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80°C for 2-3 hours until gas evolution ceases.[7]
-
Isolation: Cool the reaction mixture. The product, often in its hydrochloride salt form, may precipitate. The free base can be obtained by careful neutralization with a base (e.g., NaHCO₃ solution) and subsequent extraction with an organic solvent.
-
Final Purification: The final product is purified by vacuum distillation to yield this compound as a clear liquid.
Reactivity and Synthetic Utility
The synthetic value of this compound is derived from the reactivity of its C-Cl bond. The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the covalent attachment of the piperidinylpropyl group to other molecules, a key strategy in building complex pharmaceutical agents.[4][9]
Core Reaction Mechanism: Nucleophilic Substitution
The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion as a leaving group.
Caption: Sₙ2 reaction of this compound with a generic nucleophile (Nu⁻).
This reactivity makes it a crucial intermediate for synthesizing drugs where a piperidine moiety is linked to a larger scaffold via a propyl chain. Analogues like 1-(2-chloroethyl)piperidine are used in the synthesis of APIs such as Raloxifene, Pitofenone, and Fenpiverinium bromide, highlighting the industrial relevance of this class of intermediates.[10]
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide range of diseases, particularly those affecting the central nervous system (CNS).[1] Introducing chiral piperidine scaffolds can enhance biological activity, improve pharmacokinetic properties, and reduce toxicity.[3]
-
CNS Agents: The lipophilic nature of the piperidine ring facilitates crossing the blood-brain barrier, making it a common feature in drugs targeting CNS disorders.
-
Anticancer and Anti-inflammatory Agents: N-substituted piperidines are explored for their potential as anticancer and anti-inflammatory drugs.[4][9]
-
Building Block for Complex Molecules: this compound serves as a key building block, enabling medicinal chemists to rapidly synthesize libraries of novel compounds for high-throughput screening by attaching the piperidinylpropyl tail to various molecular cores.[4]
Analytical Characterization Workflow
Confirming the identity and purity of this compound is essential. A multi-technique approach involving spectroscopy and spectrometry provides a complete structural characterization.
Caption: Standard workflow for the analytical characterization of the title compound.
Predicted Spectroscopic Data
The following tables provide predicted data based on the compound's structure, serving as a reference for experimental analysis.[11][12][13]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | ~1.50 | Doublet | 3H | -CH(Cl)-CH₃ |
| H-b | ~1.60 | Multiplet | 6H | β, γ-Piperidine CH₂ |
| H-c | ~2.50 | Multiplet | 4H | α-Piperidine CH₂ |
| H-d | ~2.6-2.8 | Multiplet | 2H | -CH₂ -N |
| H-e | ~4.10 | Multiplet | 1H | -CH (Cl)-CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-1 | ~22 | -CH(Cl)-CH₃ |
| C-2, C-3 | ~24, ~26 | β, γ-Piperidine C H₂ |
| C-4 | ~55 | α-Piperidine C H₂ |
| C-5 | ~58 | -C H(Cl)-CH₃ |
| C-6 | ~62 | -C H₂-N |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration |
|---|---|---|
| 2950-2800 | Strong | C-H (Aliphatic) Stretch |
| 1450 | Medium | C-H Bend |
| 1100-1000 | Strong | C-N Stretch |
| 750-650 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Interpretation |
|---|---|
| 161/163 | [M]⁺ Molecular ion peak (with ³⁷Cl isotope peak) |
| 126 | [M-Cl]⁺ Fragment |
| 84 | Piperidine ring fragment |
Safety, Handling, and Storage
While specific toxicity data for this compound is limited, data for the closely related hydrochloride salt, 1-(2-Chloroethyl)piperidine hydrochloride (CAS 2008-75-5), indicates significant hazards.[14][15] It should be handled with extreme caution, assuming a similar hazard profile.
-
Hazard Classification: Assumed to be acutely toxic if swallowed, causing severe skin burns and eye damage.[15][16][17]
-
Handling: Use only in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield.[14][18] Avoid generating aerosols or dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.[14][18]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][18]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Conclusion
This compound (CAS 698-92-0) is more than a simple chemical; it is a strategic enabler in the synthesis of complex molecules with significant biological potential. Its value lies in the combination of the privileged piperidine scaffold and a reactive chloroalkyl handle, offering a reliable entry point for constructing novel pharmaceutical candidates. A comprehensive understanding of its synthesis, reactivity, and analytical profile, coupled with stringent adherence to safety protocols, is paramount for any researcher or organization aiming to unlock its full potential in the advancement of chemical and pharmaceutical science.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. This compound | 698-92-0 | Benchchem [benchchem.com]
- 5. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 698-92-0 [m.chemicalbook.com]
- 7. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. chemimpex.com [chemimpex.com]
- 10. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 11. scispace.com [scispace.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. 1-(2-氯乙基)哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 1-(2-Chloroethyl)piperidine Hydrochloride | 2008-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Guide to 1-(2-Chloropropyl)piperidine: Properties, Synthesis, Analysis, and Applications
Abstract: This technical guide provides an in-depth examination of 1-(2-Chloropropyl)piperidine, a heterocyclic building block with significant potential in synthetic chemistry and pharmaceutical development. While its close analog, 1-(2-chloroethyl)piperidine, is a well-documented precursor to several active pharmaceutical ingredients (APIs), this guide focuses on the unique properties and utility of the propyl derivative. We will explore its molecular structure, physicochemical properties, a robust and logical synthetic pathway, and detailed protocols for analytical characterization. Furthermore, this document discusses the compound's application as a privileged scaffold in medicinal chemistry and outlines the critical safety and handling procedures required for its use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Molecular Profile and Physicochemical Properties
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, while providing a stable, three-dimensional structure that can be tailored to fit the binding pockets of molecular targets.[1] this compound builds upon this foundation by incorporating a reactive chloropropyl side chain, making it a valuable intermediate for introducing the piperidinoethyl moiety into larger, more complex molecules.
The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₈H₁₆ClN | [3] |
| Molecular Weight | 161.67 g/mol | [3] |
| CAS Number | 698-92-0 | [3] |
| Canonical SMILES | CC(CN1CCCCC1)Cl | [3] |
| InChI Key | KFWCHHIRLGAWOS-UHFFFAOYSA-N | [3] |
| Monoisotopic Mass | 161.09713 Da | [3] |
The structure features a nucleophilic tertiary amine within the piperidine ring and an electrophilic secondary carbon atom bonded to chlorine. This bifunctional nature is the source of its synthetic utility, allowing it to act as a precursor in a variety of nucleophilic substitution and alkylation reactions.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically achieved through a two-step process starting from readily available commercial reagents. A common strategy for analogous compounds involves the initial formation of an amino alcohol, followed by a chlorination step. This approach offers high yields and good control over the reaction process.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Piperidin-1-yl)propan-2-ol
-
Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add piperidine (85.15 g, 1.0 mol) and isopropanol (200 mL).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add propylene oxide (58.08 g, 1.0 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 1-(piperidin-1-yl)propan-2-ol, can be used in the next step without further purification.
-
Expertise & Rationale: The ring-opening of propylene oxide with piperidine is a nucleophilic addition reaction. Using an alcohol solvent like isopropanol helps to protonate the epoxide oxygen, facilitating the ring-opening. The reaction is performed at low temperature initially to control the exothermicity of the epoxide ring-opening.
Step 2: Synthesis of this compound
-
Reactor Setup: Dissolve the crude 1-(piperidin-1-yl)propan-2-ol from the previous step in dichloromethane (DCM, 250 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (nitrogen or argon).
-
Chlorination: Cool the solution to 0 °C. Add thionyl chloride (130.9 g, 1.1 mol) dropwise over 1.5 hours. Vigorous gas evolution (SO₂ and HCl) will be observed. Ensure the reaction is performed in a well-ventilated chemical fume hood.
-
Reaction Completion: After addition, allow the mixture to stir at room temperature for 3 hours, then gently reflux for 1 hour to ensure complete conversion.
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (300 g). Basify the aqueous solution by slowly adding 20% aqueous sodium hydroxide until the pH is >10.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The final product can be purified by vacuum distillation to yield pure this compound.
-
Trustworthiness & Self-Validation: The mechanism of chlorination with thionyl chloride proceeds through a chlorosulfite intermediate, which undergoes an internal nucleophilic attack (Sₙi mechanism), often with inversion of stereochemistry. The basic workup is critical to deprotonate the piperidine nitrogen, converting the hydrochloride salt into the free base, which is soluble in the organic solvent for extraction. The purity of the final distilled product should be confirmed by the analytical methods described in the next section.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a comprehensive characterization.
Analytical Workflow
Caption: Standard workflow for analytical characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.
Expected Spectral Data:
| Spectrum | Approximate Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~4.2 - 4.4 | Multiplet | -CH(Cl)- | Deshielded by the adjacent chlorine atom. |
| ~2.3 - 2.8 | Multiplet | -CH₂-N- and piperidine α-CH₂ | Protons adjacent to the nitrogen atom. | |
| ~1.4 - 1.7 | Multiplet | Piperidine β,γ-CH₂ | Aliphatic protons of the piperidine ring. | |
| ~1.45 | Doublet | -CH₃ | Coupled to the single proton on the adjacent carbon. | |
| ¹³C NMR | ~58 - 62 | CH | -CH(Cl)- | Carbon directly attached to the electronegative chlorine. |
| ~55 - 60 | CH₂ | -CH₂-N- | Carbon adjacent to the nitrogen. | |
| ~54 - 56 | CH₂ | Piperidine α-C | Carbons adjacent to the nitrogen within the ring. | |
| ~24 - 27 | CH₂ | Piperidine β,γ-C | Aliphatic carbons of the piperidine ring. | |
| ~20 - 23 | CH₃ | -CH₃ | Aliphatic methyl carbon. |
Protocol 2: Fourier-Transform Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
-
~2930-2800 cm⁻¹ (strong): C-H stretching from the aliphatic groups on the piperidine ring and propyl chain.
-
~1450 cm⁻¹ (medium): C-H bending.
-
~1100 cm⁻¹ (medium): C-N stretching.
-
~750-650 cm⁻¹ (strong): C-Cl stretching, a key indicator of successful chlorination.
-
The combination of these techniques provides a self-validating system. NMR confirms the precise connectivity and carbon-hydrogen framework, while IR confirms the presence of key functional groups (C-N, C-Cl), providing irrefutable evidence of the target molecule's identity.
Applications in Research and Drug Development
This compound serves as a quintessential building block for introducing a functionalized piperidine moiety. Its true value lies in its application in the synthesis of more elaborate molecules, particularly pharmaceutical lead compounds. The reactive C-Cl bond allows for facile nucleophilic substitution, enabling the connection of the piperidine structure to a wide variety of molecular scaffolds.
The ethyl analog, 1-(2-chloroethyl)piperidine, is a known intermediate in the synthesis of drugs like Raloxifene, used to treat osteoporosis, and the antitussive Cloperastine.[4] By extension, this compound provides a synthetically analogous but structurally distinct building block, allowing chemists to:
-
Modulate Pharmacokinetics: The additional methyl group compared to the ethyl analog can alter the compound's lipophilicity, metabolic stability, and binding interactions.[1]
-
Explore Structure-Activity Relationships (SAR): By creating a homologous series of compounds, researchers can systematically probe the steric and electronic requirements of a biological target.[1]
-
Access Novel Chemical Space: The propyl linker offers different spatial arrangements and conformational flexibility compared to an ethyl linker, potentially leading to new and improved drug candidates.
Conceptual Application Workflow
Caption: Role as a building block in drug discovery.
Safety, Handling, and Storage
While specific toxicological data for this compound is not widely published, its structure is closely related to 1-(2-chloroethyl)piperidine hydrochloride, which is classified as highly toxic and corrosive.[5][6][7][8] Therefore, stringent safety precautions are mandatory.
Hazard Identification (Anticipated):
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[5][6][7] |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage[5][7] |
| Eye Damage | Category 1 | H318: Causes serious eye damage[8] |
Mandatory Laboratory Procedures
-
Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors. An eyewash station and safety shower must be immediately accessible.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7][9]
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its structure can be unequivocally confirmed with standard analytical techniques. As a functionalized derivative of the medicinally significant piperidine scaffold, it serves as a powerful tool for researchers and drug developers, enabling the exploration of novel chemical entities with therapeutic potential. Adherence to strict safety protocols is paramount when handling this compound due to its anticipated high toxicity and corrosive nature. This guide provides the foundational knowledge for its safe synthesis, characterization, and strategic application in advanced chemical research.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 5. 1-(2-Chloroethyl)piperidine Hydrochloride | 2008-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1-(2-氯乙基)哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Guide to the Synthesis of 1-(2-Chloropropyl)piperidine from Piperidine
<-4>
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 1-(2-Chloropropyl)piperidine
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone structural motif, prevalent in a multitude of pharmaceuticals and biologically active compounds.[1] Its derivatives are prized for their ability to impart favorable pharmacokinetic properties, such as enhanced membrane permeability and receptor binding affinity.[1] Among these derivatives, this compound (C8H16ClN) emerges as a particularly valuable synthetic intermediate.[1][2] The reactive 2-chloropropyl group serves as a chemical handle, enabling the facile attachment of the piperidine moiety to other molecular scaffolds. This versatility makes it an indispensable precursor in the synthesis of a diverse range of organic compounds, including pharmaceuticals and agrochemicals.[1] This guide provides a detailed exploration of its synthesis from piperidine, offering a blend of theoretical understanding and practical, actionable protocols.
Part 1: The Chemical Rationale - Unraveling the Reaction Mechanism
The synthesis of this compound from piperidine is fundamentally an N-alkylation reaction , a class of nucleophilic substitution. In this process, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking an electrophilic carbon atom on a propyl halide.
Choosing the Alkylating Agent:
Several propyl halide derivatives can be employed, with the most common being:
-
1,2-Dichloropropane: A direct but potentially less selective route.
-
1-Bromo-2-chloropropane: Often preferred due to the differential reactivity of the C-Br and C-Cl bonds. The carbon-bromine bond is weaker and thus more susceptible to nucleophilic attack, allowing for a more controlled reaction.
-
1-Chloro-2-propanol: This route involves the initial N-alkylation with the alcohol, followed by a subsequent chlorination step to replace the hydroxyl group.[3]
The reaction detailed in this guide will focus on the use of a dihalogenated propane, a common and efficient method.
The Nucleophilic Substitution Pathway:
The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The piperidine nitrogen attacks the primary carbon of the propyl halide, displacing the halide ion in a single, concerted step.
A crucial aspect of this synthesis is the management of potential side reactions. The primary competing pathway is the dialkylation of piperidine, where a second molecule of piperidine reacts with the remaining halide on the newly formed this compound. To suppress this, a molar excess of the dihalopropane is typically used.
Another consideration is the basicity of piperidine. Piperidine itself can act as a base to neutralize the hydrogen halide byproduct formed during the reaction. However, to drive the reaction to completion and prevent the formation of piperidine hydrohalide salts that are less nucleophilic, an external, non-nucleophilic base such as potassium carbonate is often added.
Diagram 1: Conceptual overview of the synthesis of this compound.
Part 2: From Theory to Practice - A Detailed Experimental Protocol
This section provides a robust, step-by-step methodology for the synthesis of this compound. Adherence to safety protocols is paramount. All procedures should be conducted within a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
Quantitative Data and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles | Equivalents | Volume/Mass |
| Piperidine | 85.15 | 0.862 | TBD | 1.0 | TBD |
| 1-Bromo-3-chloropropane | 157.44 | 1.589 | TBD | 1.1 | TBD |
| Anhydrous K₂CO₃ | 138.21 | - | TBD | 2.0 | TBD |
| Acetone (solvent) | 58.08 | 0.791 | - | - | TBD |
Experimental Workflow
Diagram 2: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine piperidine, anhydrous potassium carbonate, and acetone.
-
Reagent Addition: Slowly add 1-bromo-3-chloropropane to the stirred mixture at room temperature. A similar synthesis using 1-bromo-3-chloropropane with a different piperazine derivative proceeds by dropwise addition into a solution containing sodium hydroxide, the amine, and acetone.[4][5]
-
Reaction: Allow the mixture to stir at room temperature for approximately 18 hours.[4]
-
Workup:
-
Isolation: The hydrochloride salt of the product may precipitate out and can be collected by filtration.[4] For the free base, an extractive workup with an organic solvent followed by washing with brine and drying over an anhydrous salt would be appropriate.
-
Purification: Further purification can be achieved by distillation or recrystallization of the hydrochloride salt.[4] Purification of piperidine itself can be achieved through azeotropic distillation.[6]
Part 3: Ensuring Success - Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive characterization.[7][8]
Spectroscopic and Chromatographic Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for assessing the purity of the sample and confirming its molecular weight.[9] The sample is separated by gas chromatography, and the eluted components are then ionized and detected by mass spectrometry, providing a "fingerprint" mass spectrum.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure.
-
¹H NMR: Will show distinct signals for the protons on the piperidine ring and the chloropropyl chain, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorbances will correspond to C-H, C-N, and C-Cl bonds.
Illustrative Analytical Data
| Technique | Expected Observations |
| GC-MS | A major peak corresponding to the molecular ion of C₈H₁₆ClN. |
| ¹H NMR | Resonances for piperidine ring protons (typically in the 1.4-2.8 ppm range) and chloropropyl chain protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the piperidine ring and the chloropropyl group. |
| IR (FTIR) | C-H stretching (alkane), C-N stretching, and C-Cl stretching vibrations. |
Part 4: Safety as a Priority - Handling and Hazard Management
A thorough understanding of the hazards associated with the reagents is critical for a safe synthesis.
-
Piperidine: A flammable and corrosive liquid with a strong odor.[10] It can cause severe skin and eye irritation.[10] Inhalation may be toxic.[10]
-
1-Bromo-3-chloropropane: A toxic and potentially irritating compound.
-
Acetone: A highly flammable solvent.
-
Potassium Carbonate: An irritant.
Always consult the Safety Data Sheet (SDS) for each chemical before commencing work.
Conclusion: A Versatile Synthesis for the Modern Laboratory
The synthesis of this compound from piperidine is a valuable and accessible transformation for a wide range of chemical research and development applications. By understanding the underlying principles of nucleophilic substitution, carefully controlling reaction conditions to minimize side products, and employing rigorous analytical techniques for characterization, researchers can confidently produce this important synthetic intermediate with high purity and yield. The protocol outlined in this guide, grounded in established chemical principles and practices, provides a solid foundation for the successful execution of this synthesis.
References
- 1. This compound | 698-92-0 | Benchchem [benchchem.com]
- 2. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. prepchem.com [prepchem.com]
- 5. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 6. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. mdpi.com [mdpi.com]
- 9. news-medical.net [news-medical.net]
- 10. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comprehensive Technical Guide to 1-(2-Chloropropyl)piperidine: Synthesis, Properties, and Applications
Abstract: This technical guide provides an in-depth analysis of 1-(2-Chloropropyl)piperidine, a pivotal heterocyclic intermediate in synthetic organic chemistry and drug development. The document delineates its chemical identity, physicochemical properties, and established synthetic methodologies. Emphasis is placed on the mechanistic rationale behind its synthesis and its functional role as a versatile building block. Furthermore, this guide explores its applications in medicinal chemistry, contextualized by the broader significance of the piperidine scaffold in pharmaceuticals. Comprehensive safety protocols and handling procedures are also detailed to ensure its responsible use in a research and development setting. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a thorough understanding of this compound.
Nomenclature and Chemical Identity
The nomenclature and structural representation of a chemical compound are foundational to its study. The universally accepted IUPAC name for the topic compound is This compound [1]. This name precisely describes a piperidine ring substituted at the nitrogen atom with a 2-chloropropyl group.
Caption: 2D Chemical Structure of this compound.
For unambiguous identification and data retrieval, several identifiers are used globally. These are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 698-92-0 | PubChem[1] |
| Molecular Formula | C₈H₁₆ClN | PubChem[1] |
| Molecular Weight | 161.67 g/mol | PubChem[1] |
| Canonical SMILES | CC(CN1CCCCC1)Cl | PubChem[1] |
| InChI Key | KFWCHHIRLGAWOS-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in chemical reactions, its solubility, and appropriate handling and storage conditions. The data presented are based on publicly available chemical databases and supplier information.
| Property | Value | Source |
| Boiling Point | 204.8 °C at 760 mmHg | CROCHEM |
| Density | 0.989 g/cm³ | CROCHEM |
| Molecular Weight | 161.672 g/mol | CROCHEM |
| Appearance | Data not available (NA) | CROCHEM |
| Water Solubility | Data not available (NA) | CROCHEM |
Synthesis and Mechanistic Insights
The synthesis of this compound is crucial for its availability as a research chemical and building block. A prevalent and straightforward laboratory-scale method is the N-alkylation of piperidine.
Primary Synthetic Route: N-Alkylation of Piperidine
A common and efficient method for preparing this compound is the direct N-alkylation of piperidine using 1-chloro-2-propanol[2][3]. This reaction is a classical example of a nucleophilic substitution, where the secondary amine (piperidine) acts as the nucleophile, attacking the electrophilic carbon of the chloropropanol derivative. The subsequent step involves the conversion of the hydroxyl group to a chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂).
The causality behind this choice of pathway lies in the high nucleophilicity of the piperidine nitrogen and the commercial availability of the starting materials. The two-step process allows for controlled formation of the N-C bond first, followed by a standard functional group transformation.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via N-Alkylation
The following protocol is a representative procedure for the synthesis of this compound. This protocol must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Piperidine
-
1-Chloro-2-propanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Alkylation:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (1.0 eq), 1-chloro-2-propanol (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in a suitable solvent like acetonitrile.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 1-(piperidin-1-yl)propan-2-ol.
-
-
Chlorination:
-
Dissolve the crude intermediate alcohol in an anhydrous solvent such as dichloromethane (DCM) in a flask cooled in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the solution, maintaining the temperature below 5 °C. The addition is exothermic and will release HCl gas, requiring an appropriate gas trap.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by TLC or GC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly pouring it into a saturated sodium bicarbonate solution to neutralize excess acid.
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
-
Self-Validation: The identity and purity of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to validate the successful synthesis.
Core Applications in Research and Development
The piperidine ring is a fundamental structural motif in medicinal chemistry, found in a vast number of pharmaceuticals and biologically active compounds.[2] Its presence can confer favorable pharmacokinetic properties, such as improved membrane permeability and metabolic stability.[2]
A Versatile Synthetic Intermediate
This compound serves as a key intermediate for introducing the piperidinylpropyl moiety into larger molecules. The chloroalkyl group provides a reactive site for nucleophilic substitution reactions, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[2]
The utility of this compound is highlighted by its analogues. For instance, 1-(2-chloroethyl)piperidine is a crucial intermediate in the synthesis of drugs like the antihistamine Cloperastine and the antispasmodic Pitofenone.[2][4] This demonstrates the strategic importance of such chloroalkylpiperidine derivatives as building blocks for creating complex, multi-functional molecules with potential therapeutic applications.[2]
Caption: Role of this compound as a key building block.
Significance in Drug Design
The incorporation of chiral piperidine scaffolds into small molecules is a promising strategy in drug discovery.[5] This can lead to:
-
Modulation of Physicochemical Properties: Affecting solubility and lipophilicity.[5]
-
Enhanced Biological Activity and Selectivity: Improving how a molecule binds to its target.[5]
-
Improved Pharmacokinetic Profiles: Optimizing absorption, distribution, metabolism, and excretion (ADME).[5]
Safety, Handling, and Toxicology
| Hazard Class | GHS Statement | Source (for analogue) |
| Acute Oral Toxicity | H300: Fatal if swallowed | ECHEMI[7], ChemicalBook[8] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | ECHEMI[7], ChemicalBook[8] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | ECHEMI[7], ChemicalBook[8] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All work must be conducted in a certified chemical fume hood.[6] Eyewash stations and safety showers must be readily accessible.[6][9]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any skin exposure.[9]
-
Respiratory Protection: If there is a risk of inhalation, use a respirator following OSHA regulations in 29 CFR 1910.134 or European Standard EN 149.[9]
-
General Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[6]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible substances such as strong oxidizing agents and moisture.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
First-Aid Measures
-
Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Conclusion
This compound is a compound of significant utility in the landscape of modern organic synthesis. Its confirmed IUPAC name, well-defined structure, and the reactivity of its chloroalkyl group make it an indispensable building block for constructing more complex molecules. Its primary application lies in the field of medicinal chemistry, where the piperidine scaffold is a privileged structure for developing novel therapeutic agents. The synthetic routes are accessible, though they require careful execution. Critically, the presumed high toxicity of this compound mandates stringent safety and handling protocols. A comprehensive understanding of its chemistry, applications, and hazards is essential for its effective and safe utilization in advancing scientific research.
References
- 1. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 698-92-0 | Benchchem [benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Spectroscopic Profile of 1-(2-Chloropropyl)piperidine: A Technical Guide
Introduction to 1-(2-Chloropropyl)piperidine
This compound (C8H16ClN) is a substituted piperidine derivative with a molecular weight of 161.67 g/mol .[2] Its structure, featuring a reactive chloropropyl group attached to the piperidine nitrogen, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The piperidine moiety is a common scaffold in many biologically active compounds, and understanding the spectroscopic signature of its derivatives is crucial for synthesis monitoring and quality control.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the chloropropyl side chain. The chemical shifts are influenced by the electronegativity of the chlorine atom and the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH(Cl) | ~4.0 - 4.5 | Multiplet | 1H |
| N-CH2 (side chain) | ~2.5 - 3.0 | Multiplet | 2H |
| N-CH2 (ring, equatorial) | ~2.4 - 2.8 | Multiplet | 2H |
| N-CH2 (ring, axial) | ~2.2 - 2.6 | Multiplet | 2H |
| CH3 | ~1.5 - 1.7 | Doublet | 3H |
| Ring CH2 (β, γ) | ~1.3 - 1.8 | Multiplet | 6H |
Note: These are predicted values. Actual chemical shifts can vary based on the solvent and experimental conditions.
Interpretation:
-
The methine proton (CH(Cl)) is expected to be the most downfield signal due to the deshielding effect of the adjacent chlorine atom.[3]
-
The protons on the carbons attached to the nitrogen (N-CH2) will also be deshielded.
-
The methyl group (CH3) will appear as a doublet due to coupling with the adjacent methine proton.
-
The piperidine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as conformational dynamics.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH(Cl) | ~60 - 65 |
| N-CH2 (side chain) | ~55 - 60 |
| N-CH2 (ring) | ~50 - 55 |
| Ring CH2 (β) | ~25 - 30 |
| Ring CH2 (γ) | ~23 - 28 |
| CH3 | ~20 - 25 |
Note: Predicted values based on typical shifts for similar structures.[4]
Experimental Protocol for NMR Spectroscopy
A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, D2O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize spectral width, number of scans, and relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Key NMR Correlations
The following diagram illustrates the expected key correlations in the ¹H-¹H COSY spectrum, which helps in assigning the proton signals.
References
- 1. This compound | 698-92-0 | Benchchem [benchchem.com]
- 2. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
Primary Synthetic Pathway: Nucleophilic Alkylation of Piperidine
An In-Depth Technical Guide to the Synthesis of 1-(2-Chloropropyl)piperidine
This guide provides a comprehensive examination of the synthesis of this compound, a valuable chemical intermediate. The piperidine ring is a foundational structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds due to its ability to confer advantageous pharmacokinetic properties.[1][2] this compound, with the molecular formula C₈H₁₆ClN, serves as a key building block, leveraging its reactive chloroalkyl group for subsequent nucleophilic substitution reactions to introduce the piperidine moiety into more complex target molecules.[1] This document delves into the core reaction mechanism, provides a detailed experimental protocol, and discusses critical process considerations for researchers and professionals in organic synthesis and drug development.
The most direct and common method for synthesizing this compound is through the N-alkylation of piperidine with 1,2-dichloropropane. This reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.
Mechanism of Action
In this mechanism, the piperidine molecule acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the primary carbon (C-1) of 1,2-dichloropropane. This carbon is the more electrophilic and sterically accessible site compared to the secondary carbon (C-2). The attack occurs from the backside relative to the chlorine atom on C-1, leading to an inversion of configuration at that center. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.
A crucial aspect of this reaction is the inclusion of a base, such as potassium carbonate (K₂CO₃).[3][4] As the reaction proceeds, hydrogen chloride (HCl) is formed as a byproduct. Without a scavenger base, this acid would protonate the starting piperidine, forming a piperidinium salt. This salt is no longer nucleophilic and would effectively halt the reaction. The added base neutralizes the acid, allowing the piperidine to remain as a free base and an active nucleophile.
Caption: Sɴ2 mechanism for the N-alkylation of piperidine.
Competing Pathways and Mechanistic Considerations
While the Sɴ2 pathway is dominant, other reactions can occur, impacting the overall yield and purity of the final product. Understanding these side reactions is critical for optimizing the synthesis.
-
Regioselectivity : The nucleophilic attack preferentially occurs at the primary carbon (C-1) of 1,2-dichloropropane over the secondary carbon (C-2). This is a hallmark of the Sɴ2 mechanism, where steric hindrance plays a significant role. The primary carbon is less crowded, making it a more accessible target for the bulky piperidine nucleophile.
-
Elimination (E2) Reaction : The base present in the mixture (either piperidine itself or K₂CO₃) can act as a base to promote a competing E2 elimination reaction. This would involve the abstraction of a proton from C-2 and the elimination of the chloride from C-1, yielding 2-chloropropene. Using a non-nucleophilic, sterically hindered base or carefully controlling the temperature can minimize this pathway.
-
Over-alkylation : The product, this compound, is also a secondary amine and can theoretically react with another molecule of 1,2-dichloropropane. However, the product is a more sterically hindered nucleophile than piperidine, making this subsequent alkylation significantly slower. Controlling the stoichiometry and adding the alkylating agent slowly helps to favor mono-alkylation.[3]
Caption: Competition between Sɴ2 substitution and E2 elimination.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Piperidine
-
1,2-Dichloropropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl Ether
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, addition funnel, and standard glassware
Procedure:
-
Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).
-
Reagent Addition : Add anhydrous acetonitrile to the flask, followed by piperidine (1.0 equivalent). Allow the suspension to stir.
-
Alkylation : Slowly add 1,2-dichloropropane (1.1 equivalents) to the stirring suspension at room temperature over several hours using an addition funnel.[3] An exothermic reaction may be observed.
-
Reaction : After the addition is complete, the mixture can be stirred at room temperature or gently heated (e.g., to 70°C) to drive the reaction to completion.[3] The progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃, KCl).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.[3]
-
Partition the resulting residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.[3]
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification :
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation to obtain the final product as a clear liquid.
-
Data Summary and Process Parameters
Optimizing the reaction requires careful control over several parameters. The table below summarizes typical conditions derived from analogous N-alkylation procedures.
| Parameter | Condition | Rationale / Reference |
| Stoichiometry | Piperidine:Alkyl Halide (1 : 1.1) | A slight excess of the alkylating agent ensures complete consumption of the starting amine.[3] |
| Base | K₂CO₃ or KHCO₃ (1.5-2.0 equiv.) | Acts as an essential acid scavenger to prevent protonation of the nucleophile.[3][4] |
| Solvent | Anhydrous Acetonitrile or DMF | Polar aprotic solvents stabilize the transition state and favor the Sɴ2 mechanism.[3] |
| Temperature | Room Temperature to 70°C | The reaction can often proceed at ambient temperature, but gentle heating can increase the rate and yield.[3] |
| Reaction Time | 6 - 24 hours | Highly dependent on the reaction scale, temperature, and specific reagents used.[3][5] |
| Typical Yield | 60-85% | Yields are contingent upon successful purification and minimization of side reactions.[3] |
Conclusion
The synthesis of this compound via N-alkylation of piperidine is a robust and well-understood transformation in organic chemistry. The core of the synthesis relies on a regioselective Sɴ2 reaction, where piperidine attacks the primary carbon of 1,2-dichloropropane. Success in the laboratory is predicated on the careful control of reaction conditions to favor this pathway over competing side reactions like elimination and over-alkylation. The use of a suitable base and an appropriate polar aprotic solvent are paramount. As a versatile intermediate, this compound provides a reliable entry point for the incorporation of the valuable piperidine scaffold into a multitude of target molecules for pharmaceutical and agrochemical research.
References
- 1. This compound | 698-92-0 | Benchchem [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Biological activity of 1-(2-Chloropropyl)piperidine analogs
An In-Depth Technical Guide to the Biological Activity of Piperidine Analogs
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and drug design.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its importance.[1][3] The structural and physicochemical properties of the piperidine motif often confer favorable pharmacokinetic profiles, including metabolic stability, enhanced membrane permeability, and optimal receptor binding affinity.[4] Compounds such as 1-(2-Chloropropyl)piperidine serve as versatile synthetic intermediates, providing a reactive site for chemists to build a diverse library of analog structures with a wide spectrum of biological activities.[5] This guide offers a detailed exploration of the biological activities of these analogs, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
Part 1: Key Biological Activities and Therapeutic Potential
The versatility of the piperidine scaffold has led to the development of analogs with significant therapeutic potential across several disease areas. This section details the most prominent biological activities investigated for these compounds.
Neuroprotective Effects
A significant area of research for piperidine analogs is in the field of neuroprotection, particularly for treating ischemic stroke.[6][7] Stroke remains a leading cause of death and disability globally, and neuroprotective agents that can mitigate brain damage following an ischemic event are urgently needed.[7][8]
Several studies have focused on modifying existing neuroprotective agents with piperidine groups to enhance efficacy and reduce side effects. For instance, derivatives of Fenazinel, a compound that showed promise in clinical trials but was hampered by cardiotoxicity, have been synthesized.[6][9] By introducing piperidine urea groups, researchers successfully created analogs with potent neuroprotective activity and significantly lower cardiotoxicity.[8]
Structure-Activity Relationship Insights:
-
The introduction of a piperidine urea group was shown to effectively decrease the cardiotoxicity associated with the parent compound, Fenazinel.[6]
-
Substituents on the piperidine ring play a crucial role. Analogs with aromatic heterocyclic rings containing a sulfur atom often exhibit good neuroprotective activity.[7]
-
The position of substituents is critical; for example, a 3-pyridine substituent demonstrated strong neuroprotective activity at low concentrations but potential cytotoxicity at higher doses.[7]
Quantitative Data Summary: Neuroprotective Activity
| Compound ID | Concentration (μmol/L) | Cell Survival Rate (%) vs. L-glutamic acid injury | hERG IC50 (μmol/L) | Reference |
| Fenazinel | 10 | Moderate | 8.64 | [6] |
| Analog A10 | 0.1 | Good | > 40 | [6][8] |
| 1 | Better than Fenazinel | > 40 | [6][8] | |
| 10 | 61.54 | > 40 | [6][8] | |
| Analog A7 | 10 | Good (Dose-dependent) | Not Reported | [7] |
| Analog A8 | Low Conc. | Strong | Not Reported | [7] |
Anticonvulsant Properties
Epilepsy is another neurological disorder where piperidine analogs have shown significant promise.[10] The search for new antiepileptic drugs (AEDs) with better efficacy and fewer side effects is ongoing, and the piperidine scaffold is a key area of investigation.[11]
Researchers have synthesized and evaluated various substituted piperidine-2,6-diones and related structures.[12] These compounds are tested in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which indicate activity against generalized tonic-clonic and absence seizures, respectively.[12][13]
Structure-Activity Relationship Insights:
-
The structure of the imide fragment is closely linked to anticonvulsant activity.[12]
-
The presence of specific substituents, such as a 2-chlorophenyl group, can confer activity in models of therapy-resistant epilepsy.[12]
-
Piperine, a naturally occurring piperidine alkaloid, exhibits anticonvulsant effects by delaying the onset of tonic-clonic convulsions, with evidence suggesting it acts as a Na+ channel antagonist.[14]
Quantitative Data Summary: Anticonvulsant Screening
| Compound ID | MES Test (% Protection) | scPTZ Test (% Protection) | 6-Hz Test (% Protection) | Neurotoxicity (Rotorod) | Reference |
| Compound 31 | Active | Active | Active | Low | [12] |
| Compound 14 | Active | Active | High | Low | [13] |
| Compound 23 | Active | Active | High | Low | [13] |
| Piperine (10mg/kg) | Decreased mortality | Delayed onset, 60% protection | Not Reported | Not Reported | [14] |
Enzyme Inhibition
The piperidine scaffold is also integral to the design of potent and selective enzyme inhibitors for various therapeutic targets.
Farnesyltransferase (FTase) Inhibition: FTase inhibitors are investigated as potential anticancer agents. A novel series of piperidine derivatives was discovered with potent FTase inhibitory activity.[15] The initial hit compound from a combinatorial library had an IC50 of 420 nM, but systematic optimization led to analogs with IC50 values in the low nanomolar range (e.g., 3.7 nM).[15]
Dipeptidyl Peptidase IV (DPP4) Inhibition: DPP4 inhibitors are a class of therapeutic agents for type 2 diabetes.[16] Researchers have identified piperidinone- and piperidine-constrained phenethylamines as novel, potent DPP4 inhibitors. Optimization of a high-throughput screening hit led to analogs with Ki values as low as 1.6 nM.[16]
Part 2: Experimental Design and Methodologies
The evaluation of piperidine analogs relies on a cascade of well-established in vitro and in vivo assays. The choice of a specific assay is driven by the therapeutic target and the desired biological effect.
Workflow for Evaluating Neuroprotective Piperidine Analogs
This diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel neuroprotective piperidine compounds.
Caption: Drug discovery workflow for neuroprotective piperidine analogs.
Protocol 1: In Vitro Neuroprotection Assay
This protocol is used to evaluate the ability of a compound to protect neuronal cells from excitotoxic injury, a key mechanism in ischemic stroke.[6][7]
Objective: To quantify the neuroprotective effect of piperidine analogs against L-glutamic acid-induced injury in SH-SY5Y human neuroblastoma cells.
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 1x10^5 cells/mL. Cells are incubated for 24 hours to allow for adherence.
-
Compound Administration: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10 μmol/L). A positive control (e.g., Fenazinel) and a vehicle control are included. Cells are pre-incubated with the compounds for 2 hours.
-
Induction of Injury: L-glutamic acid is added to all wells (except the blank control group) to a final concentration that induces significant cell death (e.g., 50 mM). The cells are incubated for another 24 hours.
-
Viability Assessment (MTT Assay):
-
20 μL of MTT solution (5 mg/mL) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The supernatant is removed, and 150 μL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. Higher viability indicates a greater neuroprotective effect.
Rationale for Choices:
-
SH-SY5Y Cells: This human neuroblastoma cell line is a widely accepted model for studying neurotoxicity and neuroprotection because it shares many characteristics with primary neurons.
-
L-Glutamic Acid: Glutamate is the primary excitatory neurotransmitter in the CNS. Excessive glutamate release during an ischemic event leads to excitotoxicity and neuronal death, making this a clinically relevant injury model.[6]
-
MTT Assay: This is a standard, reliable colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.
Protocol 2: In Vivo Anticonvulsant Screening
This protocol describes the initial screening of compounds for anticonvulsant activity in mice.[12][13]
Objective: To identify compounds with protective effects against seizures in the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) models.
Methodology:
-
Animal Model: Male albino mice are used. Compounds are typically administered intraperitoneally (i.p.).
-
Maximal Electroshock (MES) Test:
-
An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes 30-60 minutes after compound administration.
-
The endpoint is the abolition of the hind limb tonic extensor component of the seizure. Protection is defined as the absence of this response.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously 30-60 minutes after compound administration.
-
The endpoint is the failure to observe a 5-second episode of clonic spasms within a 30-minute observation period.
-
-
Neurotoxicity (Rotorod Test):
-
To assess motor impairment, mice are placed on a rotating rod (e.g., 6 rpm) at the time of peak effect.
-
Neurotoxicity is defined as the inability of the animal to remain on the rod for a set time (e.g., 1 minute).
-
Rationale for Choices:
-
MES Test: This model is considered a reliable predictor of activity against generalized tonic-clonic seizures. Drugs that are effective in this test often act by preventing seizure spread, for example, by blocking voltage-gated sodium channels.
-
scPTZ Test: This model is effective at identifying compounds that can raise the seizure threshold. It is often used to screen for drugs effective against absence seizures, which may act on T-type calcium channels or enhance GABAergic transmission.
Part 3: Visualizing Structure-Activity Relationships (SAR)
Understanding how molecular structure dictates biological function is paramount in drug development. For piperidine analogs, specific modifications at different positions on the ring can drastically alter potency, selectivity, and safety.
Conceptual SAR of Piperidine Analogs
This diagram summarizes key SAR findings for piperidine analogs across different biological targets.
Caption: Key structure-activity relationship points on the piperidine scaffold.
The N-1 position is frequently modified to alter physicochemical properties or to introduce groups that interact with specific biological targets.[15] As seen with FTase inhibitors, a 3-pyridylmethyl group at this position was critical for activity.[15] Introducing chirality, often at the C-2 position, can significantly improve selectivity for a target and reduce off-target effects.[17] The substituents at other positions, such as the nitro group at C-5 in early FTase inhibitors, also play a vital role in determining the compound's overall pharmacological profile.[15]
Conclusion and Future Directions
Analogs based on the this compound framework and the broader piperidine scaffold represent a highly productive area of medicinal chemistry. Research has demonstrated their potential as neuroprotective agents, anticonvulsants, and potent enzyme inhibitors.[6][12][15] The key to success in this field lies in the rational design of analogs, guided by a deep understanding of structure-activity relationships. Future efforts should focus on multi-target drug design, aiming to create single molecules that can address complex diseases like Alzheimer's or Parkinson's. Furthermore, optimizing pharmacokinetic and safety profiles, particularly minimizing cardiotoxicity, will be crucial for translating these promising compounds from the laboratory to the clinic.[8]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 698-92-0 | Benchchem [benchchem.com]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. sophion.com [sophion.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. thieme-connect.com [thieme-connect.com]
An In-depth Technical Guide to the Reaction Kinetics of 1-(2-Chloropropyl)piperidine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloropropyl)piperidine is a key synthetic intermediate whose reactivity is central to the construction of a variety of more complex molecules in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its reaction kinetics is paramount for process optimization, yield maximization, and ensuring product purity. This guide provides a comprehensive overview of the theoretical and practical aspects of studying the reaction kinetics of this compound. While direct kinetic data for this specific compound is not extensively available in peer-reviewed literature, this paper establishes a robust framework for its investigation based on established principles of physical organic chemistry and kinetic studies of analogous compounds. We will delve into the probable reaction mechanisms, outline detailed experimental protocols for kinetic analysis, and discuss the interpretation of the resulting data.
Introduction: The Significance of this compound in Synthesis
The piperidine moiety is a ubiquitous structural motif in a vast number of biologically active compounds and natural products.[1] Its presence often imparts favorable physicochemical properties, such as improved bioavailability and target affinity. This compound serves as a valuable building block, enabling the introduction of the N-propylpiperidine fragment into a target molecule. The chloroalkyl group provides a reactive site for nucleophilic substitution, making it a versatile reagent in organic synthesis.[1]
A comprehensive understanding of the reaction kinetics of this compound is crucial for:
-
Process Development and Optimization: Elucidating the rate law and the effect of various parameters (temperature, concentration, solvent) allows for the fine-tuning of reaction conditions to achieve optimal yields and minimize reaction times.
-
Mechanism Elucidation: Kinetic studies provide invaluable insights into the reaction mechanism (e.g., S_N1 vs. S_N2), which is fundamental for predicting reactivity and controlling product distribution.
-
Impurity Profiling and Control: Understanding the kinetics of side reactions is essential for developing strategies to minimize the formation of unwanted byproducts.
Theoretical Framework: Plausible Reaction Pathways and Kinetic Models
The primary reaction pathway for this compound is expected to be nucleophilic substitution at the secondary carbon bearing the chlorine atom. However, the specific mechanism can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Nucleophilic Substitution (S_N1 and S_N2)
-
S_N2 Mechanism: A bimolecular nucleophilic substitution (S_N2) reaction is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[2] The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile.
Rate = k[this compound][Nucleophile]
This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.
-
S_N1 Mechanism: A unimolecular nucleophilic substitution (S_N1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[2] The rate-determining step is the unimolecular dissociation of the substrate to form the carbocation.
Rate = k[this compound]
This pathway is favored by polar protic solvents that can stabilize the carbocation intermediate and the leaving group.
Intramolecular Cyclization: Formation of Azoniabicyclo[4.1.0]heptane
A significant competing reaction, particularly in the absence of a strong external nucleophile, is the intramolecular cyclization of this compound to form the bicyclic aziridinium ion, 1-azoniabicyclo[4.1.0]heptane. This highly strained intermediate can then be attacked by a nucleophile, leading to ring-opened products. The kinetics of this cyclization and subsequent ring-opening can be complex and will influence the overall observed reaction rate and product distribution.
Experimental Design for Kinetic Investigation
A meticulously designed experimental plan is crucial for obtaining reliable kinetic data. The following sections outline a comprehensive approach to studying the reaction kinetics of this compound.
Synthesis and Purification of this compound
While commercially available, the synthesis and purification of this compound in the laboratory ensure high purity, which is critical for accurate kinetic measurements. A common synthetic route involves the N-alkylation of piperidine with 1-chloro-2-propanol, followed by chlorination of the resulting alcohol.[3] Another approach is the reaction of piperidine with propylene oxide, followed by chlorination.[3]
dot
Caption: Synthetic workflow for this compound.
Selection of Analytical Methods for Reaction Monitoring
The choice of analytical technique is critical for accurately tracking the concentration of reactants and products over time.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High sensitivity and selectivity; provides structural information.[4][5] | Requires derivatization for non-volatile compounds; destructive. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds; quantitative.[6] | Can be slower than GC; requires chromophores for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information; non-destructive.[6] | Lower sensitivity compared to MS; requires higher concentrations. |
| UV-Vis Spectrophotometry | Measures the absorption of light by a sample. | Simple and rapid; suitable for pseudo-first-order kinetics.[7][8][9] | Limited to reactions with a significant change in absorbance. |
dot
Caption: General workflow for monitoring reaction kinetics.
Experimental Protocol: Kinetic Run using GC-MS
This protocol outlines a typical kinetic experiment for the reaction of this compound with a generic nucleophile, monitored by GC-MS.
Materials:
-
This compound (high purity)
-
Nucleophile of interest (e.g., sodium thiophenoxide)
-
Anhydrous solvent (e.g., acetonitrile)
-
Internal standard (e.g., dodecane)
-
Thermostatted reaction vessel
-
GC-MS system with an appropriate column (e.g., HP-5ms)[5]
Procedure:
-
Preparation: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen solvent.
-
Reaction Setup: In a thermostatted reaction vessel, equilibrate the solvent and the nucleophile solution to the desired temperature.
-
Initiation: Initiate the reaction by adding a known volume of the this compound stock solution. Start the timer immediately.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid to neutralize a basic nucleophile).
-
Sample Preparation for GC-MS: Prepare the quenched aliquot for GC-MS analysis. This may involve extraction and/or derivatization depending on the specific reaction.[5]
-
GC-MS Analysis: Inject the prepared sample into the GC-MS and acquire the data.
-
Data Analysis: Determine the concentrations of the reactant and product at each time point by integrating the respective peak areas relative to the internal standard.
Data Analysis and Interpretation
Determination of the Rate Law
The rate law for the reaction can be determined using the method of initial rates or by fitting the concentration-time data to integrated rate laws.
-
Method of Initial Rates: By varying the initial concentration of one reactant while keeping the others constant and measuring the initial reaction rate, the order of the reaction with respect to that reactant can be determined.
-
Integrated Rate Laws: Plotting the concentration data in different forms (e.g., ln[A] vs. time for first-order, 1/[A] vs. time for second-order) will yield a straight line for the correct reaction order.
Calculation of the Rate Constant
The rate constant (k) can be determined from the slope of the linear plot obtained from the integrated rate law analysis.
Determination of Activation Parameters
By conducting the kinetic experiments at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from the Arrhenius equation:
k = A * exp(-Ea / RT)
A plot of ln(k) versus 1/T (Arrhenius plot) will give a straight line with a slope of -Ea/R and a y-intercept of ln(A). From these values, other thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be calculated.[10]
Factors Influencing Reaction Kinetics
Solvent Effects
The choice of solvent can significantly impact the reaction rate and mechanism.[10]
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate both the nucleophile and the leaving group, and can stabilize carbocation intermediates, thus favoring S_N1 reactions.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF): These solvents solvate cations more effectively than anions, leaving the nucleophile more "naked" and reactive, which favors S_N2 reactions.
Nucleophile Effects
The strength and steric bulk of the nucleophile play a crucial role. Stronger, less sterically hindered nucleophiles will generally lead to faster reaction rates, particularly in S_N2 reactions.
Temperature Effects
As described by the Arrhenius equation, increasing the temperature generally increases the reaction rate.[10] However, it can also influence the product distribution if there are competing reactions with different activation energies.
Conclusion
While the reaction kinetics of this compound have not been extensively documented, this guide provides a comprehensive framework for its investigation. By applying the principles of chemical kinetics and utilizing modern analytical techniques, researchers can elucidate the reaction mechanisms, determine the rate laws, and optimize reaction conditions. This knowledge is invaluable for the efficient and controlled synthesis of novel compounds in the pharmaceutical and chemical industries.
References
- 1. This compound | 698-92-0 | Benchchem [benchchem.com]
- 2. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. homepages.gac.edu [homepages.gac.edu]
- 10. ajgreenchem.com [ajgreenchem.com]
Methodological & Application
Application Notes & Protocols: 1-(2-Chloropropyl)piperidine as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a cornerstone structural motif in medicinal chemistry, celebrated for its prevalence in a vast number of pharmaceuticals and bioactive natural products.[1][2] As a saturated six-membered heterocycle, its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design.[2] Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, a testament to their role in conferring advantageous pharmacokinetic properties such as enhanced membrane permeability and metabolic stability.[1][2]
Within this class, N-substituted piperidines are of particular interest. The strategic functionalization of the piperidine nitrogen allows for the modulation of a molecule's physicochemical and pharmacological profile. 1-(2-Chloropropyl)piperidine (CAS: 698-92-0) emerges as a highly valuable intermediate in this context.[1] The presence of a reactive chloropropyl group provides a versatile chemical handle for nucleophilic substitution reactions. This allows for the efficient covalent attachment of the piperidine moiety to a wide range of molecular scaffolds, making it an essential building block in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] This guide provides an in-depth exploration of its synthesis, quality control, and application, designed for the modern drug development professional.
Physicochemical & Structural Data
A thorough understanding of the intermediate's properties is fundamental for its effective use in synthesis and for ensuring process safety.
| Property | Value | Source |
| CAS Number | 698-92-0 | [3][4] |
| Molecular Formula | C₈H₁₆ClN | [1][3] |
| Molecular Weight | 161.67 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 204.8°C at 760 mmHg | |
| Density | ~0.989 - 1.0 g/cm³ | [4] |
| Flash Point | ~77.6°C | [4] |
| Appearance | Data not consistently available; typically a liquid or low-melting solid | |
| Synonyms | Piperidine, 1-(2-chloropropyl)- | [4][5] |
Synthetic Protocol: N-Alkylation of Piperidine
The most common and direct route for synthesizing this compound involves the nucleophilic substitution reaction between piperidine and a suitable chloropropyl precursor.[1] A robust laboratory-scale method involves a two-step process starting from 1-chloro-2-propanol.
Causality in Protocol Design:
-
Two-Step Approach: While direct alkylation with 1,2-dichloropropane is possible, the reaction can suffer from poor selectivity, leading to bis-alkylation and other side products. The chosen two-step route via the alcohol intermediate (1-(2-hydroxypropyl)piperidine) offers superior control. The subsequent chlorination of the hydroxyl group is a high-yielding and well-established transformation.
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is selected for the chlorination step due to its efficacy in converting secondary alcohols to alkyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.
-
Solvent and Temperature Control: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reagents and has a low boiling point, facilitating its removal. The reaction is initially cooled to 0°C to manage the exothermic nature of the reaction between the alcohol and thionyl chloride.
Visualizing the Synthetic Pathway
Caption: Two-step synthesis of this compound.
Step-by-Step Laboratory Protocol
Step 1: Synthesis of 1-(2-Hydroxypropyl)piperidine
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperidine (8.5 g, 0.1 mol) and 50 mL of methanol. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add propylene oxide (7.0 g, 0.12 mol) dropwise to the stirred piperidine solution over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Workup: Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil is 1-(2-hydroxypropyl)piperidine, which can be used in the next step without further purification.
Step 2: Chlorination to this compound
-
Setup: Dissolve the crude alcohol from Step 1 in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask. Equip the flask with a magnetic stirrer and a dropping funnel, and place it in an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (14.3 g, 0.12 mol) dropwise to the stirred solution over 1 hour. Ensure the temperature is maintained below 10°C. Gas evolution (SO₂ and HCl) will be observed. (Caution: Perform in a well-ventilated fume hood).
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto 100 g of crushed ice. Then, cautiously neutralize the mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH of the aqueous layer is ~8.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.
Quality Control & Analytical Protocols
Ensuring the purity and identity of a pharmaceutical intermediate is a non-negotiable aspect of drug development. A robust QC workflow is essential.
Visualizing the QC Workflow
Caption: Standard quality control workflow for a chemical intermediate.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile organic compounds. It provides exceptional separation (GC) and definitive identification (MS), making it ideal for confirming the identity of this compound and quantifying its purity by assessing the relative area percentages of all detected components.[6]
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound batch sample in a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Instrument Parameters (Typical):
-
GC Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split mode, e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: 40-450 amu.
-
-
Data Analysis:
-
Identification: Confirm the retention time of the main peak against a previously run reference standard. Verify the mass spectrum of the peak by comparing it to a reference library (e.g., NIST) and confirming the presence of the molecular ion and characteristic fragmentation patterns.
-
Purity Assessment: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Acceptance Criteria: The purity must meet the pre-defined specification (e.g., ≥98%).
-
Application in Pharmaceutical Synthesis
The primary utility of this compound is to serve as a reactive building block. The carbon-chlorine bond is susceptible to nucleophilic attack by various functional groups (e.g., phenols, amines, thiols) present on a more complex molecular core. This reaction, typically an Sₙ2 displacement, forges a new carbon-nucleophile bond and incorporates the entire N-propylpiperidine moiety into the target molecule.
While specific examples for this compound are proprietary, its close analogue, 1-(2-Chloroethyl)piperidine, is a documented intermediate in the synthesis of several marketed drugs, illustrating the application principle.[1][7]
-
Raloxifene: An osteoporosis medication.
-
Pitofenone: An antispasmodic agent.
-
Cloperastine: An antitussive (cough suppressant).
Visualizing the Application Logic
Caption: Role of the intermediate in API synthesis.
Safety & Handling Protocols
Safe handling of all chemical reagents is paramount in a research and development environment. While specific data for this compound is limited, the safety profile can be inferred from related chloroalkylamines, which are often corrosive and toxic.[8][9][10]
| Hazard Category | Precautionary Measures & Actions |
| Personal Protective Equipment (PPE) | Always wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[9][11] Work should be conducted exclusively inside a certified chemical fume hood.[8] |
| Handling | Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mists. Ensure eyewash stations and safety showers are immediately accessible.[8][11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[4][8] Keep away from incompatible substances like strong oxidizing agents and strong bases.[8] |
| First Aid: Skin/Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[11] For skin contact, remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[11] Seek immediate medical attention in both cases.[9][11] |
| First Aid: Ingestion/Inhalation | If inhaled, move the person to fresh air. If not breathing, give artificial respiration.[10][11] If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
References
- 1. This compound | 698-92-0 | Benchchem [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound - CAS:698-92-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Synthetic Chemist's Guide to 1-(2-Chloropropyl)piperidine: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide serves as an in-depth technical resource on the applications of 1-(2-Chloropropyl)piperidine in modern organic synthesis. Moving beyond a mere recitation of facts, this document provides a Senior Application Scientist’s perspective on the strategic implementation of this versatile reagent. We will explore its pivotal role as a key building block, particularly in the construction of pharmacologically active molecules, with a focus on the underlying principles that govern its reactivity. Detailed, field-proven protocols for its synthesis and its use in N-alkylation reactions are provided, complete with insights into reaction optimization and potential challenges. This guide is designed to empower researchers to confidently and effectively integrate this compound into their synthetic workflows, accelerating the discovery and development of novel chemical entities.
Introduction: The Strategic Value of the Piperidine Moiety
The piperidine ring is a foundational structural motif in medicinal chemistry, celebrated for its prevalence in a vast number of pharmaceuticals and biologically active alkaloids.[1][2] Its significance lies in its ability to confer advantageous pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced membrane permeability, improved receptor binding affinity, and greater metabolic stability.[1] Consequently, the development of robust and efficient methods for the introduction of the piperidine scaffold is a critical endeavor in contemporary organic synthesis.[1]
This compound (CAS No. 698-92-0) emerges as a highly valuable reagent in this context.[3] The presence of the reactive chloroalkyl group provides a convenient handle for nucleophilic substitution reactions, enabling the facile incorporation of the 1-(propyl)piperidine moiety into a wide range of molecular architectures.[1] This makes it an indispensable precursor in the synthesis of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS), such as antipsychotics and antihistamines.[1][4]
Synthesis of this compound: A Step-by-Step Protocol
The reliable synthesis of this compound is a prerequisite for its effective use. A common and practical laboratory-scale preparation involves a two-step sequence starting from readily available piperidine and 1-chloro-2-propanol.[1][5]
Step 1: Synthesis of 1-(Piperidin-1-yl)propan-2-ol
This initial step involves the N-alkylation of piperidine with 1-chloro-2-propanol. The piperidine acts as a nucleophile, displacing the chloride from the primary carbon of 1-chloro-2-propanol.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 equivalent) and 1-chloro-2-propanol (1.1 equivalents).
-
Add a suitable solvent such as ethanol or isopropanol to achieve a concentration of approximately 1-2 M.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(piperidin-1-yl)propan-2-ol.
-
The crude product can be purified by vacuum distillation.
Step 2: Chlorination of 1-(Piperidin-1-yl)propan-2-ol
The secondary alcohol is then converted to the corresponding chloride using a chlorinating agent like thionyl chloride (SOCl₂).
Protocol:
-
In a well-ventilated fume hood, dissolve the purified 1-(piperidin-1-yl)propan-2-ol (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. The reaction is exothermic and generates HCl gas, so a gas trap is necessary.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Neutralize the aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, to a pH of 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or diethyl ether) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by vacuum distillation.
Core Application: N-Alkylation Reactions
The primary utility of this compound lies in its application as an alkylating agent to introduce the 1-(propyl)piperidine fragment into various nucleophilic substrates. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]
Caption: Generalized SN2 mechanism for N-alkylation.
N-Alkylation of Amines and Anilines
A frequent application is the alkylation of primary or secondary amines, including anilines, which is a key step in the synthesis of various biologically active compounds.
General Protocol for N-Alkylation of a Substituted Aniline:
-
Reaction Setup: In a sealed tube or pressure vessel, combine the substituted aniline (1.0 equivalent), this compound (1.2 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equivalents).[6]
-
Solvent: Add a suitable polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).[6]
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the layers and extract the aqueous phase with additional DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated aniline.[6]
Causality Behind Experimental Choices:
-
Base: A base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the nucleophilic amine, rendering it unreactive.[6] DIPEA is often chosen for its non-nucleophilic nature, preventing it from competing with the substrate in the alkylation reaction.
-
Solvent: Polar aprotic solvents like ACN and DMF are excellent choices as they can dissolve the reactants and effectively solvate the transition state of the SN2 reaction without interfering with the nucleophile.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive anilines.
N-Alkylation of Heterocycles: The Case of Carbazole
This compound can also be used to alkylate nitrogen-containing heterocycles, such as carbazole, to produce compounds with potential applications in materials science and medicinal chemistry.
Representative Protocol for N-Alkylation of Carbazole:
-
Reaction Setup: In a round-bottom flask, combine carbazole (1.0 equivalent), this compound (1.2 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Solvent: Add a suitable polar aprotic solvent such as DMF.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 8-16 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Applications in the Synthesis of Bioactive Molecules
The piperidine moiety introduced by this compound is a key feature in several classes of pharmaceuticals.
Antipsychotic Agents
Many atypical antipsychotic drugs feature a piperidine or piperazine ring connected to an aromatic system via an alkyl chain.[1][7] The N-alkylation reaction with reagents like this compound is a fundamental strategy in the synthesis of these compounds. These drugs often act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[4]
Caption: General synthetic route to piperidine-containing antipsychotics.
Calcium Channel Blockers
Certain piperidine derivatives have been investigated as calcium channel blockers for the treatment of cardiovascular diseases.[3][8] The synthesis of these molecules often involves the N-alkylation of a piperidine precursor with a suitable electrophile, or conversely, the use of a haloalkylpiperidine to alkylate a nucleophilic substrate.
Data Summary and Comparison
The following table provides a comparative overview of typical reaction conditions for N-alkylation reactions using haloalkylamines, which can be extrapolated to reactions involving this compound.
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Aniline | 1-(2-chloroethyl)piperazine HCl | DIPEA | ACN | 120 | 12-24 | 60-85 | [6] |
| Secondary Amine | 1-(2-chloroethyl)piperazine HCl | K₂CO₃ | ACN | Reflux | 12-24 | 70-90 | [4] |
| Carbazole | Alkyl Halide | K₂CO₃ | DMF | 80-100 | 8-16 | High | [9] |
| Primary Aliphatic Amine | 1-(2-chloroethyl)piperazine HCl | K₂CO₃ | DMF | 80-100 | 12-24 | 65-88 | [6] |
Conclusion
This compound is a potent and versatile reagent in the synthetic organic chemist's toolkit. Its primary application in N-alkylation reactions provides a reliable and efficient method for incorporating the valuable piperidine moiety into a diverse range of molecules. A thorough understanding of the underlying SN2 mechanism and the careful selection of reaction conditions are paramount to achieving high yields and minimizing side products. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge necessary to successfully employ this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.
References
- 1. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. jmedchem.com [jmedchem.com]
- 9. researchgate.net [researchgate.net]
Synthesis of 1-(2-Chloropropyl)piperidine: A Detailed Guide to Reaction Conditions and Protocols
Introduction
1-(2-Chloropropyl)piperidine is a valuable synthetic intermediate, featuring the versatile piperidine scaffold coupled with a reactive chloropropyl group.[1] This structure makes it a key building block in the development of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] The piperidine moiety is a prevalent structural motif in numerous FDA-approved drugs and biologically active natural products, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The presence of the secondary chloro group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of the piperidinylpropyl group into larger, more complex molecules.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. We will explore two primary synthetic strategies, delving into the underlying mechanisms, reaction conditions, and practical considerations for each.
Synthetic Strategies and Mechanistic Overview
Two principal routes for the synthesis of this compound will be discussed:
-
Two-Step Synthesis via an Amino Alcohol Intermediate: This is arguably the more controlled and higher-yielding approach. It involves the initial formation of 1-(piperidin-1-yl)propan-2-ol, followed by the chlorination of the secondary alcohol.
-
Direct N-Alkylation of Piperidine: This method involves the direct reaction of piperidine with 1,2-dichloropropane. While seemingly more direct, this route presents challenges in controlling regioselectivity and minimizing side reactions.
Method 1: Two-Step Synthesis via 1-(Piperidin-1-yl)propan-2-ol
This robust two-step method offers excellent control over the final product's structure.
Step 1: Synthesis of 1-(Piperidin-1-yl)propan-2-ol
The first step involves the nucleophilic ring-opening of propylene oxide by piperidine. The nitrogen atom of piperidine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. In the absence of a catalyst, this reaction typically proceeds with the attack at the less sterically hindered carbon atom, leading to the desired 1-(piperidin-1-yl)propan-2-ol.
Step 2: Chlorination of 1-(Piperidin-1-yl)propan-2-ol
The secondary alcohol of 1-(piperidin-1-yl)propan-2-ol is then converted to a chloride using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (Sₙi mechanism) or an intermolecular substitution (Sₙ2 mechanism), depending on the reaction conditions, to yield the final product.
Diagram of the Two-Step Synthesis Pathway
Caption: Workflow for the two-step synthesis of this compound.
Method 2: Direct N-Alkylation of Piperidine with 1,2-Dichloropropane
This method involves a direct nucleophilic substitution reaction between piperidine and 1,2-dichloropropane. Piperidine acts as a nucleophile, displacing one of the chlorine atoms. However, this reaction can lead to a mixture of products due to the two distinct chlorine atoms in 1,2-dichloropropane (one primary and one secondary). The reaction will likely produce both this compound and 2-(piperidin-1-yl)propane, with the former generally being the major product due to the higher reactivity of the primary chloride. Over-alkylation to form a bis-piperidinyl propane derivative is also a potential side reaction.
Diagram of the Direct N-Alkylation Pathway
Caption: Reaction scheme for the direct N-alkylation of piperidine.
Experimental Protocols
Safety Precautions
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled. Use in a dry, well-ventilated fume hood and handle with extreme care.
-
1,2-Dichloropropane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. May cause cancer. Handle in a fume hood with appropriate PPE.
-
Propylene Oxide: Extremely flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. May cause genetic defects and cancer. Handle with extreme caution in a well-ventilated fume hood.
Protocol 1: Two-Step Synthesis
Step 1: Synthesis of 1-(Piperidin-1-yl)propan-2-ol
-
Materials:
-
Piperidine
-
Propylene oxide
-
Methanol (or another suitable protic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperidine (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add propylene oxide (1.1 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 1-(piperidin-1-yl)propan-2-ol can be purified by vacuum distillation.
-
Step 2: Synthesis of this compound
-
Materials:
-
1-(Piperidin-1-yl)propan-2-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(piperidin-1-yl)propan-2-ol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until gas evolution ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Direct N-Alkylation (Illustrative Protocol)
-
Materials:
-
Piperidine
-
1,2-Dichloropropane
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, combine piperidine (1.0 equivalent), 1,2-dichloropropane (1.5-2.0 equivalents), and potassium carbonate (2.0 equivalents).
-
Add acetonitrile or DMF as the solvent.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product will be a mixture. Isolate this compound from the side products via fractional distillation under reduced pressure or by column chromatography.
-
Data Presentation
| Parameter | Method 1 (Two-Step) | Method 2 (Direct Alkylation) |
| Reagents | Piperidine, Propylene Oxide, SOCl₂ | Piperidine, 1,2-Dichloropropane, Base |
| Control | High regioselectivity | Moderate to low regioselectivity |
| Purity of Crude | Generally high | Mixture of products |
| Purification | Standard distillation/chromatography | Fractional distillation or extensive chromatography |
| Estimated Yield | Good to excellent | Fair to good (of the desired isomer) |
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, a multiplet for the CH group attached to the chlorine, a doublet for the methyl group, and multiplets for the CH₂ group adjacent to the nitrogen.
-
¹³C NMR: The carbon NMR will show distinct peaks for the carbons of the piperidine ring, the CH-Cl carbon, the CH₂-N carbon, and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum will lack the broad O-H stretch of the alcohol precursor and will show characteristic C-H and C-N stretching frequencies. A C-Cl stretch will be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of one chlorine atom.
Conclusion
For the synthesis of this compound, the two-step method involving the formation and subsequent chlorination of 1-(piperidin-1-yl)propan-2-ol is the recommended approach for achieving high purity and yield. The direct alkylation route is a simpler, one-pot procedure but is complicated by the formation of isomeric and over-alkylated byproducts, necessitating more rigorous purification. The choice of method will depend on the desired purity, scale, and available purification capabilities. As with all chemical syntheses, proper safety precautions must be strictly followed.
References
Synthesis of novel compounds from 1-(2-Chloropropyl)piperidine
An Application Guide to the Synthesis of Novel Compounds from 1-(2-Chloropropyl)piperidine
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to the favorable pharmacokinetic properties it often imparts.[1] this compound is a versatile and reactive chemical intermediate, serving as an efficient building block for introducing the piperidine moiety into a diverse range of molecular scaffolds. This guide provides detailed application notes and protocols for the synthesis of novel compounds from this precursor, focusing on the fundamental reaction pathways of nucleophilic substitution and elimination. We will explore the causality behind experimental choices, provide step-by-step protocols, and offer insights for researchers in organic synthesis and drug development.
Foundational Principles: Reactivity of this compound
The synthetic utility of this compound hinges on the reactivity of its secondary alkyl chloride group. This electrophilic center is susceptible to two primary, often competing, reaction pathways: Bimolecular Nucleophilic Substitution (Sₙ2) and Bimolecular Elimination (E2). The choice of reagents and reaction conditions dictates which pathway predominates, allowing for controlled synthesis of distinct product classes.
-
Bimolecular Nucleophilic Substitution (Sₙ2): In this pathway, a nucleophile directly attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step.[3][4] This reaction results in the formation of a new bond between the nucleophile and the propyl chain, effectively tethering a new functional group to the piperidine core.
-
Bimolecular Elimination (E2): This pathway is favored by strong, sterically hindered bases.[5][6] The base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-hydrogen), leading to the simultaneous formation of a double bond and expulsion of the chloride leaving group.[7] This results in the formation of an unsaturated piperidine derivative.
The interplay between these two mechanisms is critical for synthetic planning.
Caption: Competing Sₙ2 and E2 reaction pathways for this compound.
Application Note I: Synthesis via Nucleophilic Substitution (Sₙ2)
This approach is the most common for creating diverse libraries of new chemical entities from this compound. The goal is to append various nucleophilic fragments to the piperidine scaffold.
Mechanistic Rationale
The Sₙ2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (chlorine).[3] For this reaction to be efficient, several factors must be optimized:
-
Nucleophile: Strong nucleophiles are required. Primary and secondary amines, thiols, and alkoxides are excellent candidates.
-
Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate and deactivate the nucleophile (especially amines). Therefore, a non-nucleophilic base is essential to neutralize this acid. Potassium carbonate (K₂CO₃) is a common, cost-effective choice, while organic bases like diisopropylethylamine (DIPEA) can be used for more sensitive substrates.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the reactants but do not participate in hydrogen bonding, which would solvate and weaken the nucleophile.
-
Catalyst (Optional): In cases where chlorine is the leaving group, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction. The iodide ion is a better nucleophile and a better leaving group, transiently forming a more reactive 2-iodopropyl intermediate.
Protocol: Synthesis of N-(Aryl)-1-(piperidin-1-yl)propan-2-amine
This protocol details a general procedure for the reaction with an aromatic amine (aniline derivative).
Materials & Equipment:
-
This compound
-
Substituted Aniline (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Caption: General workflow for Sₙ2 synthesis and product isolation.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aniline (1.0 eq), this compound (1.1 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants (a concentration of 0.2–0.5 M is typical).
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aniline.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Conditions for Various Nucleophiles
| Nucleophile Class | Example | Base | Solvent | Typical Temp. (°C) | Expected Yield |
| Aromatic Amines | Aniline | K₂CO₃ / DIPEA | DMF / MeCN | 80 - 110 | 60 - 85% |
| Aliphatic Amines | Benzylamine | K₂CO₃ | MeCN | 60 - 80 | 75 - 95% |
| Thiols | Thiophenol | K₂CO₃ / Cs₂CO₃ | DMF | 25 - 60 | 80 - 98% |
| Alcohols/Phenols | Phenol | NaH / K₂CO₃ | DMF / THF | 60 - 90 | 50 - 75% |
Note: Yields are estimates and highly dependent on the specific substrate and reaction scale.
Application Note II: Synthesis via Elimination (E2)
This method is employed when the desired product is an unsaturated derivative, specifically 1-(prop-1-en-2-yl)piperidine or 1-allylpiperidine, depending on the base and conditions. The key is to select a base that is strong enough to deprotonate but too sterically hindered to act as a nucleophile.
Mechanistic Rationale
The E2 mechanism requires a specific anti-periplanar geometry between the β-hydrogen and the chlorine leaving group for the most efficient orbital overlap in the transition state.[5][6]
-
Base Selection: A strong, non-nucleophilic, sterically bulky base is critical to favor elimination over substitution. Potassium tert-butoxide (t-BuOK) is the archetypal base for this purpose. Sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be effective.
-
Solvent: A less polar solvent, such as tetrahydrofuran (THF) or dioxane, is often preferred for E2 reactions as it does not stabilize the charged nucleophile that would be required for the competing Sₙ2 pathway.
-
Temperature: Higher temperatures generally favor elimination over substitution.
Protocol: Synthesis of 1-(prop-1-en-2-yl)piperidine
Materials & Equipment:
-
This compound
-
Potassium tert-butoxide (t-BuOK) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or oven-dried flask with a nitrogen/argon atmosphere
-
Standard workup and purification equipment
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (1.5 eq).
-
Solvent and Reagent Addition: Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate at low temperature and pressure, as the product may be volatile.
-
Purification: If necessary, purify the product by distillation or flash chromatography on silica gel pre-treated with triethylamine to prevent product decomposition.
Data Presentation: Base Selection and Sₙ2/E2 Ratio
| Base | Steric Hindrance | Nucleophilicity | Primary Pathway | Expected Major Product |
| Sodium Ethoxide | Low | High | Sₙ2 / E2 Mix | Mixture of substitution and elimination products |
| Potassium Carbonate | Low | Low (Base) | Sₙ2 (with NuH) | Substitution product |
| DIPEA | High | Low (Base) | Sₙ2 (with NuH) | Substitution product |
| Potassium t-butoxide | High | Low | E2 | Elimination product |
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of novel piperidine-containing compounds. By carefully selecting the reaction partner (nucleophile vs. base) and optimizing conditions such as solvent and temperature, researchers can selectively steer the reaction towards either nucleophilic substitution or elimination pathways. The protocols and principles outlined in this guide provide a robust framework for drug development professionals and synthetic chemists to efficiently generate diverse molecular architectures for biological screening and lead optimization. The inherent reactivity of this building block, combined with the pharmacological importance of the piperidine scaffold, ensures its continued relevance in the quest for new therapeutic agents.[8][9]
References
- 1. This compound | 698-92-0 | Benchchem [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Elimination Reactions: an Introduction [chemistrysteps.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. ijnrd.org [ijnrd.org]
Application Notes & Protocols: 1-(2-Chloropropyl)piperidine as a Key Intermediate in the Synthesis of Antipsychotic Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of pharmaceuticals, including many antipsychotic drugs.[1][2] Its structural properties often confer favorable pharmacokinetic profiles and potent receptor interactions. This guide provides a detailed technical overview of 1-(2-Chloropropyl)piperidine, a valuable chloroalkylated piperidine derivative. We will explore its synthesis, characterization, and critical role as a reactive intermediate for the construction of more complex molecules, with a specific focus on its application in the synthesis of butyrophenone-class antipsychotics. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
The Strategic Importance of the Piperidine Moiety
Piperidine and its derivatives are among the most significant heterocyclic motifs in drug discovery.[2] The inclusion of this saturated six-membered ring can enhance a molecule's basicity, lipophilicity, and ability to cross the blood-brain barrier, all of which are critical parameters for centrally-acting agents like antipsychotics. The nitrogen atom provides a key point for interaction with biological targets and a handle for synthetic modification. This compound (Molecular Formula: C₈H₁₆ClN) exemplifies a strategic intermediate where the piperidine ring is activated for nucleophilic substitution reactions via its reactive 2-chloropropyl side chain, making it a versatile building block for drug synthesis.[1][3]
Synthesis of the this compound Intermediate
The most direct and reliable synthesis of this compound involves the N-alkylation of piperidine. While direct alkylation with 1,2-dichloropropane can lead to mixtures, a more controlled and common laboratory-scale approach involves a two-step sequence starting from 1-chloro-2-propanol or a related precursor. An analogous, well-documented procedure is the synthesis of 1-(2-chloroethyl)piperidine from piperidine and 2-chloroethanol, followed by chlorination of the resulting alcohol with thionyl chloride (SOCl₂).[4] This two-step method offers high yields and purity by first forming the stable amino alcohol before converting the hydroxyl group into a more reactive leaving group (chloride).
Protocol 1: Two-Step Synthesis of this compound Hydrochloride
This protocol first describes the formation of 1-(piperidin-1-yl)propan-2-ol, followed by its conversion to the target hydrochloride salt.
Step A: Synthesis of 1-(Piperidin-1-yl)propan-2-ol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (1.0 eq), propylene oxide (1.1 eq), and methanol (200 mL).
-
Causality: Methanol serves as a protic solvent that facilitates the ring-opening of the epoxide by the piperidine nucleophile. A slight excess of propylene oxide ensures the complete consumption of the piperidine.
-
-
Reaction Execution: Stir the mixture at room temperature for 12 hours, then heat to reflux for an additional 4 hours to drive the reaction to completion.
-
Work-up and Isolation: Allow the reaction to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil, 1-(piperidin-1-yl)propan-2-ol, is typically of sufficient purity to proceed to the next step.
Step B: Chlorination and Salt Formation
-
Reaction Setup: In a well-ventilated fume hood, dissolve the crude 1-(piperidin-1-yl)propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, 250 mL) in a flask equipped with a dropping funnel and a gas trap (to neutralize HCl and SO₂ byproducts). Cool the solution to 0 °C in an ice bath.
-
Causality: Anhydrous DCM is used as it does not react with thionyl chloride. The reaction is performed at 0 °C to control the exothermic reaction between the alcohol and thionyl chloride.
-
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
Causality: A slight excess of thionyl chloride ensures complete conversion of the alcohol. Slow, dropwise addition is critical for safety and to prevent side reactions.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Isolation of Hydrochloride Salt: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the crude this compound hydrochloride. Recrystallize the solid from a mixture of isopropanol and diethyl ether to yield the purified product.
Visualization of Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound HCl.
Data Summary: Synthesis Parameters
| Parameter | Step A: N-Alkylation | Step B: Chlorination |
| Key Reagents | Piperidine, Propylene Oxide | 1-(Piperidin-1-yl)propan-2-ol, SOCl₂ |
| Stoichiometry | ~1 : 1.1 | ~1 : 1.2 |
| Solvent | Methanol | Dichloromethane (anhydrous) |
| Temperature | Reflux (~65 °C) | 0 °C to Room Temperature |
| Reaction Time | 16 hours | 3-4 hours |
| Typical Yield | >90% (crude) | 80-90% (after recrystallization) |
Application in the Synthesis of Butyrophenone Antipsychotics
The butyrophenone class of antipsychotics, which includes the seminal drug Haloperidol, is typically synthesized by coupling a substituted piperidine moiety with a γ-halo-butyrophenone side chain.[5][6] While this compound itself is not the direct precursor to Haloperidol, it serves as an excellent model for the N-alkylation reaction that forms the core of this synthetic strategy. The reactive C-Cl bond allows for the facile attachment of the piperidine ring to an appropriate carbon electrophile.
The general synthesis involves a Friedel-Crafts acylation to prepare the butyrophenone ketone, followed by an N-alkylation reaction with a piperidine derivative.
Protocol 2: General Synthesis of a Haloperidol Analog
Step A: Friedel-Crafts Acylation to form γ-Chloro-4-fluorobutyrophenone
-
Reaction Setup: To a flask containing anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an inert solvent like dichloromethane, add 4-chlorobutyryl chloride (1.1 eq) at 0 °C under a nitrogen atmosphere.
-
Causality: AlCl₃ is a Lewis acid catalyst required to activate the acyl chloride for electrophilic aromatic substitution. An inert atmosphere prevents moisture from deactivating the catalyst.
-
-
Addition of Aromatic Substrate: Add fluorobenzene (1.0 eq) dropwise to the mixture.
-
Reaction and Quenching: Allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, carefully pour the reaction mixture into a beaker of ice and concentrated HCl to quench the reaction and decompose the aluminum complex.
-
Work-up: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ketone, which can be purified by distillation or chromatography.
Step B: N-Alkylation to form the Final Antipsychotic
-
Reaction Setup: In a flask, combine the γ-Chloro-4-fluorobutyrophenone from Step A (1.0 eq), 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in a solvent such as N,N-dimethylformamide (DMF).[7]
-
Causality: K₂CO₃ acts as a base to deprotonate the piperidine nitrogen, making it a more potent nucleophile.[7] KI serves as a catalyst via the Finkelstein reaction, transiently converting the alkyl chloride to a more reactive alkyl iodide. DMF is a polar aprotic solvent that effectively solvates the cations, enhancing the nucleophilicity of the piperidine.
-
-
Reaction Execution: Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the mixture and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.
Visualization of Antipsychotic Synthesisdot
References
- 1. This compound | 698-92-0 | Benchchem [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Analytical methods for 1-(2-Chloropropyl)piperidine quantification
An Application Note and Protocol for the Analytical Quantification of 1-(2-Chloropropyl)piperidine
Abstract
This document provides a comprehensive technical guide detailing robust and validated analytical methods for the quantitative determination of this compound. This compound is a significant synthetic intermediate in the pharmaceutical industry, and its accurate quantification is critical for ensuring process control, final product purity, and regulatory compliance.[1] Two primary analytical strategies are presented: a direct Gas Chromatography (GC) method suitable for volatile analysis and a High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization for sensitive quantification in various matrices. The protocols are designed for researchers, analytical scientists, and drug development professionals, with a focus on methodological rationale, practical implementation, and adherence to international validation standards.
Introduction and Analytical Strategy
This compound is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] As a potential process-related impurity or unreacted starting material, its presence in drug substances must be carefully monitored and controlled. The physicochemical properties of this compound—specifically its volatility and lack of a strong native chromophore—present unique analytical challenges.
A successful quantification strategy must address these properties. Therefore, this guide proposes two distinct, validated approaches:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the preferred method for direct analysis. The compound's volatility makes it amenable to GC separation, and the FID provides a uniform and robust response for hydrocarbon-containing molecules. This method is ideal for determining purity and for quantifying the analyte in simple matrices.
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) following Derivatization: For samples where GC is not suitable (e.g., non-volatile matrices) or when higher sensitivity is required, HPLC is a powerful alternative. To overcome the lack of a UV-absorbing chromophore, a pre-column derivatization step is employed. This involves reacting the piperidine nitrogen with a tagging agent to form a highly UV-active derivative, enabling sensitive detection. A similar strategy has been successfully used for the trace analysis of other piperazine and piperidine compounds.[2]
The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.
Caption: Decision workflow for selecting the appropriate analytical method.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle and Rationale
This method leverages the volatility of this compound for separation on a capillary GC column. A non-polar or mid-polarity column is chosen to separate the analyte based on its boiling point and weak interactions with the stationary phase. The Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and its wide linear range. This approach is robust, requires minimal sample preparation beyond dilution, and is widely available in analytical laboratories. Similar GC-based methods have proven effective for the analysis of various piperazine and piperidine derivatives.[3][4]
Detailed Experimental Protocol
2.2.1. Reagents and Materials
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvent/Diluent: Methanol or Isopropanol (HPLC or GC grade)
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), and Air (FID)
2.2.2. Instrumentation and Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890, Shimadzu GC-2030, or equivalent with FID | Standard instrumentation for robust analysis. |
| GC Column | DB-5, HP-5, or equivalent (5% Phenyl Polysiloxane) | A versatile, mid-polarity column providing good peak shape for amine compounds. |
| 30 m length x 0.32 mm ID x 0.25 µm film thickness | Standard dimensions balancing resolution and analysis time. | |
| Injector | Split/Splitless Inlet | |
| Temperature: 250 °C | Ensures rapid volatilization without thermal degradation. | |
| Split Ratio: 20:1 | Prevents column overloading while maintaining sensitivity. Adjust as needed. | |
| Injection Volume: 1 µL | ||
| Carrier Gas | Helium | Inert gas providing good efficiency. |
| Flow Rate: 2.0 mL/min (Constant Flow) | Optimal flow for column dimensions. | |
| Oven Program | Initial Temp: 80 °C, hold for 2 min | Allows for solvent focusing. |
| Ramp: 15 °C/min to 240 °C | Separates the analyte from potential impurities. | |
| Final Temp: 240 °C, hold for 5 min | Ensures elution of any less volatile components. | |
| Detector (FID) | Temperature: 280 °C | Prevents condensation of the analyte. |
| H2 Flow: 30 mL/min | Standard FID gas flows. | |
| Air Flow: 300 mL/min | ||
| Makeup Gas (He): 25 mL/min |
2.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a known amount of the sample (e.g., 100 mg of API) into a suitable volumetric flask. Dissolve and dilute with the diluent to achieve a theoretical concentration within the calibration range. For example, dissolving 100 mg in 10 mL yields a 10,000 µg/mL solution; a 100 ppm impurity would correspond to 1 µg/mL.
Method 2: HPLC-UV with Pre-Column Derivatization
Principle and Rationale
This method is designed for situations requiring higher sensitivity or for complex, non-volatile sample matrices. Since this compound lacks a chromophore, direct UV detection is not feasible. The protocol introduces a derivatization step where the secondary amine of the piperidine ring reacts with a tagging agent, 4-Chloro-7-nitrobenzofuran (NBD-Cl), to form a stable, UV-active product.[2] The resulting derivative is then separated using standard reversed-phase chromatography and quantified using a UV detector at the wavelength of maximum absorbance for the derivative.
Detailed Experimental Protocol
3.2.1. Reagents and Materials
-
Reference Standard: this compound (purity ≥ 98%)
-
Derivatizing Agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl)
-
Buffer: 0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Mobile Phase A: Water with 0.1% Formic Acid (HPLC Grade)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (HPLC Grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
3.2.2. Derivatization Procedure
-
Pipette 1.0 mL of each standard or sample solution into a clean vial.
-
Add 1.0 mL of 0.1 M Sodium Bicarbonate buffer (pH 9.0).
-
Add 1.0 mL of NBD-Cl solution (prepared at 1 mg/mL in Acetonitrile).
-
Cap the vial, vortex briefly, and heat in a water bath or heating block at 60 °C for 30 minutes.
-
Cool the vial to room temperature. The solution is now ready for HPLC analysis.
3.2.3. Instrumentation and Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent with UV/DAD detector | Standard instrumentation for routine analysis. |
| HPLC Column | C18 Column (e.g., Zorbax, XBridge, Luna) | Provides excellent retention and separation for the relatively non-polar derivative. |
| 150 mm length x 4.6 mm ID x 5 µm particle size | Common column geometry for good efficiency. | |
| Mobile Phase | Gradient Elution | To effectively separate the derivative from excess reagent and other components. |
| Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% FA) | |
| 0 | 30% | |
| 15 | 90% | |
| 20 | 90% | |
| 21 | 30% | |
| 25 | 30% | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| UV Detector | Diode Array Detector (DAD) or UV-Vis | |
| Wavelength: 470 nm | Wavelength of maximum absorbance for the NBD derivative. |
Method Validation and System Suitability
All analytical methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[5][6] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound.
References
- 1. This compound | 698-92-0 | Benchchem [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: The Strategic Use of 1-(2-Chloropropyl)piperidine in the Synthesis of Novel CNS Active Agents
Introduction: The Piperidine Moiety as a Privileged Scaffold in CNS Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmaceuticals targeting the central nervous system (CNS).[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including enhanced solubility, metabolic stability, and the ability to cross the blood-brain barrier. Furthermore, the piperidine nitrogen provides a versatile handle for chemical modification, allowing for the fine-tuning of a molecule's interaction with biological targets.[2] 1-(2-Chloropropyl)piperidine is a key synthetic intermediate that facilitates the incorporation of the piperidine moiety into a diverse range of molecular frameworks. The presence of the reactive chloroalkyl group allows for efficient N-alkylation of various nucleophiles, a fundamental transformation in the construction of complex CNS active agents.[4]
This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound in the synthesis of a model CNS active agent, an analog of the local anesthetic Ropivacaine. The protocols detailed herein are grounded in established chemical principles and supported by authoritative literature.
Core Synthesis Pathway: N-Alkylation Strategy
The primary application of this compound in the synthesis of CNS active agents is through nucleophilic substitution, where the piperidine nitrogen of a precursor molecule displaces the chloride ion. This reaction forms a new carbon-nitrogen bond, effectively tethering the piperidine ring to the core scaffold of the target molecule.
Visualizing the Synthetic Workflow
The following diagram illustrates the key synthetic transformation for the preparation of a Ropivacaine analog using an N-alkylation strategy.
Caption: Synthetic scheme for a Ropivacaine analog via N-alkylation.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a model CNS active agent, an N-(2-propyl) substituted analog of Ropivacaine. While the direct alkylation with this compound is a viable route, a more convergent and widely published approach for this class of compounds involves the initial synthesis of the amide followed by alkylation of the piperidine nitrogen. This method is presented below as it is well-documented and highly adaptable.
Part 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Intermediate A)
This initial step involves the formation of an amide bond between (S)-pipecolic acid and 2,6-dimethylaniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-Pipecolic acid | 129.16 | 10.0 g | 0.077 mol |
| Thionyl chloride (SOCl₂) | 118.97 | 11.0 g (6.5 mL) | 0.092 mol |
| 2,6-Dimethylaniline | 121.18 | 10.4 g (10.6 mL) | 0.086 mol |
| Toluene | - | 150 mL | - |
| Triethylamine (Et₃N) | 101.19 | 15.6 g (21.5 mL) | 0.154 mol |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated NaHCO₃ solution | - | 100 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend (S)-pipecolic acid (10.0 g, 0.077 mol) in toluene (100 mL).
-
Carefully add thionyl chloride (6.5 mL, 0.092 mol) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 2-3 hours, or until the evolution of HCl gas ceases.
-
Cool the mixture to room temperature and remove the toluene and excess thionyl chloride under reduced pressure to obtain the crude (S)-pipecoloyl chloride hydrochloride.
-
Amide Formation: Dissolve the crude acid chloride in dichloromethane (100 mL) and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 2,6-dimethylaniline (10.6 mL, 0.086 mol) and triethylamine (21.5 mL, 0.154 mol) in dichloromethane (50 mL).
-
Add the solution of 2,6-dimethylaniline and triethylamine dropwise to the cooled acid chloride solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as a solid.
Part 2: N-Alkylation with 1-Bromo-2-propanol (Illustrative Analogous Reaction)
As a well-documented analog to using this compound, this protocol details the alkylation of Intermediate A with 1-bromopropane to synthesize Ropivacaine.[5] This procedure can be adapted for use with 1,2-dichloropropane or 1-bromo-2-chloropropane to generate the desired 2-chloropropyl intermediate, which can then be cyclized in a subsequent step if desired, or used as the final product for screening.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate A | 232.34 | 5.0 g | 0.0215 mol |
| 1-Bromopropane | 122.99 | 3.16 g (2.2 mL) | 0.0257 mol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.46 g | 0.0323 mol |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
| Ethyl acetate | - | 100 mL | - |
| Water | - | 100 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Intermediate A (5.0 g, 0.0215 mol) in N,N-dimethylformamide (50 mL).
-
Add potassium carbonate (4.46 g, 0.0323 mol) to the solution.
-
Add 1-bromopropane (2.2 mL, 0.0257 mol) dropwise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) or by recrystallization to yield the N-propylated product.
Safety and Handling
-
This compound and its precursors are irritants and potentially toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a valuable reagent for the introduction of the piperidine scaffold in the synthesis of CNS active agents. The N-alkylation reaction is a robust and versatile method for creating diverse libraries of compounds for drug discovery. The protocols provided herein, based on the synthesis of a Ropivacaine analog, offer a solid foundation for researchers to develop novel CNS-targeted therapeutics. The adaptability of these methods allows for the exploration of a wide range of structural modifications to optimize pharmacological activity.
References
- 1. Mepivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Solved THE SYNTHESIS OF LIDOCAINE In thi 2.6-dimethylaniline | Chegg.com [chegg.com]
- 3. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Application of 1-(2-Chloropropyl)piperidine in Medicinal Chemistry: A Guide for Researchers
Introduction: The Strategic Importance of the Piperidine Moiety and its Alkylation
The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the molecular architecture of a vast number of pharmaceuticals and biologically active alkaloids.[1] Its prevalence is not coincidental; the piperidine scaffold often imparts favorable pharmacokinetic and pharmacodynamic properties to a molecule, including enhanced membrane permeability, improved metabolic stability, and a three-dimensional structure conducive to high-affinity receptor binding.[1] Consequently, the development of robust and efficient methods for the synthesis of substituted piperidines is a critical endeavor in the discovery and development of new therapeutic agents.
1-(2-Chloropropyl)piperidine (CAS 698-92-0) has emerged as a particularly valuable synthetic intermediate in this context.[2] Its utility lies in the reactive 2-chloropropyl group, which serves as an electrophilic handle for nucleophilic substitution reactions. This allows for the facile introduction of the 1-(2-propyl)piperidine moiety onto a wide range of molecular scaffolds, making it a versatile building block in the synthesis of complex, biologically active molecules. This guide provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and mechanistic insights to aid researchers in its effective utilization.
Core Application: N-Alkylation for the Introduction of the 1-(2-Propyl)piperidine Moiety
The primary application of this compound in medicinal chemistry is as an alkylating agent in nucleophilic substitution reactions. The nitrogen atom of various nucleophiles, such as amines, phenols, and heterocyclic compounds, can attack the electrophilic carbon bearing the chlorine atom, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond. This reaction is a powerful tool for chemists to append the 1-(2-propyl)piperidine fragment to a molecule of interest, thereby modulating its biological activity.
Reaction Mechanism: A Classic SN2 Pathway
The N-alkylation reaction with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the chlorine at the same time as the chloride ion departs. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the nucleophilic amine and render it unreactive.
Caption: Generalized SN2 mechanism for the N-alkylation reaction.
Exemplary Application: Synthesis of the Fungicide Fenpropidin
A notable application of this compound is in the synthesis of the agricultural fungicide Fenpropidin.[3][4][5] Fenpropidin, chemically named 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine, is a systemic fungicide used to control a variety of fungal diseases in crops.[3] Its synthesis involves the reaction of a suitable precursor with piperidine, where a key step can be the alkylation of piperidine with a chloro-derivative of the side chain, conceptually similar to using this compound to introduce the piperidine moiety. A patent describes a method where p-tert-butyl-β-methylphenylchloropropane is reacted with piperidine to yield Fenpropidin.[4][5]
Experimental Protocols
The following protocols provide detailed methodologies for the N-alkylation of different nucleophiles using this compound. These are intended as general guidelines and may require optimization based on the specific substrate and desired outcome.
Protocol 1: General N-Alkylation of a Secondary Amine
This protocol describes a general method for the N-alkylation of a secondary amine with this compound.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the secondary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Caption: Experimental workflow for the N-alkylation of a secondary amine.
Protocol 2: Synthesis of an N-(2-(piperidin-1-yl)propyl)aniline Derivative
This protocol details the reaction of an aniline derivative with this compound.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.2 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine the substituted aniline (1.0 eq), this compound (1.2 eq), sodium carbonate (2.5 eq), and a catalytic amount of potassium iodide.
-
Add acetonitrile as the solvent.
-
Reflux the reaction mixture for 24-48 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative quantitative data for N-alkylation reactions involving this compound and its analogues. It is important to note that specific yields and reaction times can vary significantly based on the substrate, nucleophile, and precise reaction conditions.
| Nucleophile | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | p-tert-butyl-β-methylphenylchloropropane | - | - | 110 | 8 | >98 |
| Secondary Amine (general) | 1-(2-Chloroethyl)piperazine HCl | K₂CO₃ | Acetonitrile | Reflux | 12-24 | 60-85 |
| 2-Chlorophenothiazine | 1-Bromo-3-chloropropane | NaOH (50%) | 4-Methylpentan-2-one | Ambient | 48 | ~70 |
| Substituted Aniline (general) | 1-(2-Chloroethyl)piperazine HCl | DIPEA | Acetonitrile | 80-100 | 24-48 | 50-75 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base (e.g., sodium hydride), or adding a catalytic amount of iodide salt (e.g., KI or NaI) to promote the reaction through the more reactive iodo-intermediate (Finkelstein reaction).
-
Side Reactions: The formation of quaternary ammonium salts due to over-alkylation can be a significant side reaction. This can be minimized by using the nucleophile in slight excess or by the slow addition of the alkylating agent.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to prevent the formation of degradation products.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 1-(2-propyl)piperidine moiety into a wide range of organic molecules. Its application in the synthesis of pharmaceuticals and agrochemicals underscores its importance in medicinal and industrial chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery and development endeavors. Careful optimization of reaction conditions, guided by the principles outlined herein, will be key to achieving high yields and purity of the desired products.
References
- 1. Synthesis of 1,2-disubstituted benzimidazoles, 2-substituted benzimidazoles and 2-substituted benzothiazoles in SDS micelles | Semantic Scholar [semanticscholar.org]
- 2. This compound | 698-92-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-alkylation of Piperidine with Chloropropane
Welcome to the Technical Support Center for the N-alkylation of piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-propylpiperidine from piperidine and 1-chloropropane. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Core Reaction Troubleshooting
This section addresses the most frequent issues encountered during the N-alkylation reaction, such as low product yield, incomplete conversion of starting materials, and the formation of undesirable byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low to no conversion of piperidine. What are the likely causes and how can I fix this?
A1: Low or no conversion in this SN2 reaction typically points to a few key factors: the reactivity of the alkylating agent, reaction temperature, or the formation of piperidinium hydrochloride which inhibits the reaction.[1][2]
Troubleshooting Guide:
-
Reactivity of the Alkylating Agent: 1-Chloropropane is less reactive than 1-bromopropane or 1-iodopropane due to the poorer leaving group ability of the chloride ion.[2] To accelerate the reaction, consider switching to the more reactive alkyl bromide or iodide.[2] If you must use 1-chloropropane, increasing the reaction temperature is often necessary to overcome the higher activation energy.[2]
-
Reaction Quenching by Acid Formation: The reaction of piperidine with 1-chloropropane generates hydrochloric acid (HCl). This acid will protonate the basic piperidine starting material, forming a piperidinium salt that is no longer nucleophilic, effectively stopping the reaction.[1][2]
-
Solution: Incorporate a base to neutralize the HCl as it forms. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[1][2] Typically, 1.0 to 1.5 equivalents of the base are sufficient.[2]
-
-
Insufficient Temperature: If using 1-chloropropane, room temperature may not be sufficient to drive the reaction to completion. Consider heating the reaction mixture. A temperature of 70°C has been reported to be effective.[1]
Q2: I'm observing a significant amount of a solid precipitate in my reaction, and the desired product yield is low. What is this solid and how do I prevent its formation?
A2: The solid is likely the piperidinium hydrochloride salt, which forms when the generated HCl protonates the starting piperidine.[1] This salt is often poorly soluble in common organic solvents and its formation consumes the nucleophilic piperidine, thus lowering the yield of your desired N-propylpiperidine.
Troubleshooting Guide:
-
Employ a Sacrificial Base: As detailed in Q1, the most effective way to prevent the formation of this salt is to add a base to the reaction mixture. This "scavenger" base will react with the HCl, preventing it from protonating the piperidine.
-
Recommended Bases: Potassium carbonate (K₂CO₃) is a cost-effective and common choice.[1] For more sensitive substrates or when milder conditions are required, sodium bicarbonate (NaHCO₃) can be used.[2] Sterically hindered organic bases like DIPEA are also excellent options as they are non-nucleophilic and will not compete with piperidine in the alkylation reaction.[1][2]
-
Q3: My main product is the N,N-dipropylpiperidinium chloride (a quaternary ammonium salt). How can I favor the formation of the tertiary amine, N-propylpiperidine?
A3: The formation of the quaternary ammonium salt is a common side reaction in the N-alkylation of secondary amines.[1][3] This occurs when the product, N-propylpiperidine, which is also a nucleophile, reacts with another molecule of 1-chloropropane.
Troubleshooting Guide:
-
Control Stoichiometry: Use a stoichiometric excess of piperidine relative to 1-chloropropane. A 1.5 to 2-fold excess of the amine is a good starting point to ensure the alkylating agent is the limiting reagent.[4]
-
Slow Addition of the Alkylating Agent: Adding the 1-chloropropane slowly to the reaction mixture, for instance, with a syringe pump, maintains a low concentration of the alkylating agent.[1][4] This favors the reaction with the more abundant piperidine over the N-propylpiperidine product.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation step.[2] However, this must be balanced with the need for sufficient temperature to activate the less reactive 1-chloropropane.
-
Choice of Base: While a base is necessary, a very strong base could potentially deprotonate the piperidinium intermediate, increasing the concentration of the free tertiary amine and promoting the second alkylation. A moderately strong base like K₂CO₃ is often a good compromise.
Section 2: Reaction Parameters and Optimization
This section provides guidance on optimizing reaction conditions to maximize yield and purity.
| Parameter | Recommendation | Rationale |
| Solvent | Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF).[1][3] | These solvents are effective at solvating the transition state of an SN2 reaction, which can accelerate the rate. They also typically have good solubility for the reactants. |
| Temperature | Room temperature to 70°C.[1] | The optimal temperature will depend on the reactivity of the alkylating agent. For 1-chloropropane, heating is likely required.[1] Monitor the reaction for potential side product formation at higher temperatures. |
| Base | K₂CO₃, NaHCO₃, or DIPEA (1.0-1.5 equivalents).[1][2] | Neutralizes the HCl byproduct, preventing the deactivation of piperidine.[1][2] |
| Stoichiometry | Piperidine (1.5-2.0 eq) : 1-Chloropropane (1.0 eq) | An excess of piperidine minimizes the formation of the quaternary ammonium salt.[4] |
Section 3: Reaction Mechanism and Workflow
Reaction Mechanism
The N-alkylation of piperidine with 1-chloropropane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom of 1-chloropropane that is bonded to the chlorine atom. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion as a leaving group.
Caption: SN2 mechanism for N-alkylation of piperidine.
Potential Side Reaction: Quaternization
Caption: Formation of the quaternary ammonium salt byproduct.
Experimental Workflow
Caption: General workflow for N-alkylation of piperidine.
Section 4: Detailed Experimental Protocol
This protocol provides a starting point for the N-alkylation of piperidine with 1-chloropropane. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
Piperidine
-
1-Chloropropane
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add piperidine (1.5 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring, slowly add 1-chloropropane (1.0 eq.) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 70°C and maintain stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ may be evolved.[1]
-
Separation and Drying: Separate the organic layer, and extract the aqueous layer with diethyl ether two more times. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Final Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-propylpiperidine. The crude product can be further purified by distillation or column chromatography on silica gel if necessary.
Section 5: References
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Retrieved from ResearchGate.
-
Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity - Benchchem. (n.d.). Retrieved from BenchChem.
-
"optimizing reaction conditions for N-alkylation of amines" - Benchchem. (n.d.). Retrieved from BenchChem.
-
Technical Support Center: Alkylation of 2-Benzylpiperidine - Benchchem. (n.d.). Retrieved from BenchChem.
References
Technical Support Center: Synthesis of 1-(2-Chloropropyl)piperidine
Welcome to the technical support center for the synthesis of 1-(2-Chloropropyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common challenges and frequently encountered side products in a practical question-and-answer format, providing in-depth troubleshooting strategies and preventative measures grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section provides solutions to specific problems you may encounter during the synthesis of this compound, particularly when using the common method of N-alkylation of piperidine with 1,2-dichloropropane.
Question 1: My final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the reaction?
Answer:
This is a frequent challenge when using 1,2-dichloropropane as the alkylating agent. Piperidine, being a strong nucleophile, can attack either the primary (C1) or the secondary (C2) carbon of 1,2-dichloropropane, leading to the formation of the desired this compound and the undesired isomer, 1-(1-chloro-2-propyl)piperidine.
Root Causes and Mechanistic Insights:
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The regioselectivity is influenced by a combination of steric and electronic factors.
-
Steric Hindrance: The primary carbon (C1) is less sterically hindered than the secondary carbon (C2), making it a more accessible site for nucleophilic attack by the bulky piperidine molecule.
-
Electronic Effects: The secondary carbocation, which would be formed in a hypothetical SN1 pathway, is more stable than the primary carbocation. While the reaction is primarily SN2, conditions that introduce some SN1 character can favor attack at the secondary carbon.
Strategies to Enhance Regioselectivity for this compound:
To favor the formation of the desired C1-alkylation product, it is crucial to maintain conditions that strictly favor the SN2 pathway and minimize steric hindrance.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low to moderate reaction temperature (e.g., 40-60 °C). | Higher temperatures can provide enough energy to overcome the activation barrier for the attack at the more hindered secondary carbon and can also promote SN1-like character. |
| Solvent | Use a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF). | These solvents stabilize the transition state of the SN2 reaction without solvating the nucleophile as strongly as protic solvents, thus enhancing its reactivity at the less hindered site. |
| Stoichiometry | Use a slight excess of piperidine. | This ensures that the concentration of the primary alkylating agent is consumed efficiently. |
Experimental Protocol for Improved Regioselectivity:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.1 equivalents) in anhydrous acetonitrile.
-
Slowly add 1,2-dichloropropane (1.0 equivalent) to the solution at room temperature over 30 minutes.
-
Heat the reaction mixture to 50 °C and monitor the progress by GC-MS.
-
Upon completion, cool the mixture, filter the piperidine hydrochloride salt, and concentrate the filtrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the isomeric ratio.
Visualization of Regioselective Alkylation:
Caption: Regioselectivity in the N-alkylation of piperidine with 1,2-dichloropropane.
Question 2: I am observing significant amounts of an unsaturated impurity in my product. What is it and how can I prevent its formation?
Answer:
The presence of an unsaturated impurity often points to an elimination reaction occurring as a side reaction to the desired nucleophilic substitution. The likely culprits are N-allylpiperidine and chloropropenes.
Root Causes and Mechanistic Insights:
Elimination reactions (E2 mechanism) compete with substitution reactions (SN2 mechanism). The outcome is largely determined by the nature of the base, the solvent, and the reaction temperature.
-
Role of Base: Piperidine itself can act as a base, promoting the elimination of HCl from either 1,2-dichloropropane to form chloropropenes, or from the product this compound to form N-allylpiperidine. The use of stronger, bulkier bases will significantly favor elimination.
-
Temperature: Higher temperatures favor elimination reactions over substitution reactions entropically.
Strategies to Minimize Elimination Byproducts:
| Parameter | Recommendation | Rationale |
| Base | Avoid the use of strong, non-nucleophilic bases. If a base is necessary to scavenge the generated HCl, use a mild base like sodium bicarbonate or potassium carbonate in stoichiometric amounts. | Stronger bases will preferentially abstract a proton, leading to elimination. Piperidine in excess can act as both a nucleophile and a base; controlling its stoichiometry is key. |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | This minimizes the likelihood of overcoming the activation energy for the elimination pathway. |
| Solvent | Use polar aprotic solvents. | These solvents favor the SN2 pathway over the E2 pathway. |
Visualization of Substitution vs. Elimination Pathways:
Technical Support Center: Prevention of 1-(2-Chloropropyl)piperidine Quaternization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the prevention of unwanted quaternization of 1-(2-chloropropyl)piperidine during synthesis and subsequent reactions. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate this common side reaction, ensuring higher yields and purity of your target compounds.
Introduction: The Challenge of Quaternization
This compound is a valuable building block in pharmaceutical synthesis, primarily due to the reactive chloroalkyl group that allows for the introduction of the piperidine moiety into larger molecules.[1] However, the proximity of the nucleophilic piperidine nitrogen to the electrophilic carbon bearing the chlorine atom creates a significant challenge: intramolecular cyclization. This process leads to the formation of a highly reactive and often undesirable quaternary aziridinium ion.[2][3][4] This unwanted side reaction, a form of quaternization, can significantly reduce the yield of the desired product and complicate purification processes. Understanding and controlling the factors that govern this intramolecular reaction is therefore critical for success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound quaternization?
The quaternization of this compound primarily occurs through an intramolecular nucleophilic substitution reaction. The lone pair of electrons on the piperidine nitrogen attacks the adjacent carbon atom bonded to the chlorine, displacing the chloride ion. This results in the formation of a strained, three-membered heterocyclic cation known as an aziridinium ion.[2][3] This process is a classic example of an intramolecular cyclization.[5]
Caption: Intramolecular cyclization of this compound.
Q2: Why is the formation of the aziridinium ion problematic?
The formation of the aziridinium ion is problematic for several reasons:
-
High Reactivity: The significant ring strain of the three-membered ring makes the aziridinium ion highly electrophilic and susceptible to ring-opening by various nucleophiles.[2][6] This can lead to a mixture of undesired products.
-
Reduced Yield: The consumption of the starting material to form the aziridinium ion directly lowers the yield of the intended product.
-
Purification Challenges: The resulting byproducts from the reactions of the aziridinium ion can have similar physical properties to the desired product, making purification by chromatography or crystallization difficult.
Q3: Under what conditions is quaternization most likely to occur?
Quaternization is generally favored by:
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and acetonitrile can stabilize the charged aziridinium intermediate, thus promoting its formation.[7]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the intramolecular cyclization to occur.[7]
-
Absence of Strong Nucleophiles: If the desired reaction with an external nucleophile is slow, the intramolecular cyclization can become a dominant competing pathway.
-
Basic Conditions: The presence of a base can deprotonate any protonated piperidine, increasing the nucleophilicity of the nitrogen and accelerating the cyclization.
Troubleshooting Guides
Scenario 1: Low yield of the desired product with evidence of byproduct formation.
Issue: You are performing a nucleophilic substitution reaction with this compound and an external nucleophile, but the yield is low, and you observe significant amounts of one or more byproducts.
Troubleshooting Steps:
-
Confirm Quaternization: The first step is to determine if the byproduct is a result of aziridinium ion formation.
-
Analytical Techniques: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the mass of the byproducts.[8][9][10][11] Products resulting from the ring-opening of the aziridinium ion by solvent molecules (e.g., water, methanol) or the counter-ion will have predictable masses.
-
NMR Spectroscopy: 1H and 13C NMR can be powerful tools to identify the characteristic signals of the aziridinium ion or its ring-opened products.[2][12][13]
-
-
Modify Reaction Conditions to Disfavor Cyclization:
-
Solvent Selection: If possible, switch to a less polar or a protic solvent. Toluene, dichloromethane, and tetrahydrofuran have been shown to be less favorable for this type of cyclization compared to DMF or acetonitrile.[7]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired reaction. Consider starting at 0 °C or even lower.[14]
-
pH Management: If the reaction conditions are not acidic, consider adding a proton source to protonate the piperidine nitrogen. The resulting ammonium salt is significantly less nucleophilic, which will inhibit intramolecular cyclization.
-
Scenario 2: The reaction is sluggish, and quaternization is the major pathway.
Issue: The desired reaction with your external nucleophile is slow, allowing the intramolecular cyclization to become the predominant reaction pathway.
Troubleshooting Steps:
-
Increase the Rate of the Desired Reaction:
-
Increase Nucleophile Concentration: A higher concentration of the external nucleophile can increase the rate of the intermolecular reaction, outcompeting the intramolecular cyclization.
-
Use a More Potent Nucleophile: If feasible for your synthetic route, consider using a more reactive nucleophile.
-
Catalysis: Investigate if a catalyst can accelerate your desired reaction. For example, phase-transfer catalysts can be effective in enhancing the reactivity of nucleophiles.
-
-
Protect the Piperidine Nitrogen:
-
In some cases, it may be beneficial to temporarily protect the piperidine nitrogen as a less nucleophilic group (e.g., a carbamate). This would prevent quaternization. However, this adds extra steps (protection and deprotection) to your synthesis.
-
Data-Driven Recommendations
The choice of solvent has a profound impact on the rate of intramolecular cyclization. The following table summarizes the relative favorability of different solvents for this side reaction.
| Solvent | Polarity (Dielectric Constant) | Favorability for Cyclization | Rationale |
| N,N-Dimethylformamide (DMF) | 36.7 | High | Polar aprotic; stabilizes the charged aziridinium ion.[7] |
| Acetonitrile | 37.5 | High | Polar aprotic; stabilizes the charged aziridinium ion.[7] |
| Tetrahydrofuran (THF) | 7.5 | Low | Less polar; less effective at stabilizing the charged intermediate.[7] |
| Dichloromethane (DCM) | 9.1 | Low | Less polar; less effective at stabilizing the charged intermediate.[7] |
| Toluene | 2.4 | Very Low | Nonpolar; disfavors the formation of charged intermediates.[7] |
Experimental Protocols
Protocol 1: General Procedure to Minimize Quaternization in Nucleophilic Substitution Reactions
This protocol provides a general framework for performing nucleophilic substitution reactions with this compound while minimizing the formation of the aziridinium ion.
-
Reagent Preparation:
-
Ensure all reagents and solvents are anhydrous, as water can act as a nucleophile to open the aziridinium ring if it forms.
-
Dissolve the nucleophile in a suitable, less polar solvent (e.g., THF or DCM).
-
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the solution of the nucleophile.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of this compound:
-
Slowly add a solution of this compound in the same solvent to the cooled solution of the nucleophile dropwise over a period of 30-60 minutes. The slow addition helps to maintain a low concentration of the starting material, disfavoring the intramolecular reaction.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Maintain the low temperature for the duration of the reaction, if possible. If the reaction is too slow at 0 °C, allow it to slowly warm to room temperature while continuing to monitor.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction appropriately.
-
Proceed with standard extraction and purification procedures.
-
Caption: A workflow for troubleshooting quaternization.
Protocol 2: LC-MS Method for Detecting Aziridinium Ion Formation
This protocol outlines a general approach for using LC-MS to detect the formation of the aziridinium ion and its subsequent byproducts.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
Column: A C18 reversed-phase column is a good starting point. For more polar analytes, a HILIC column may be beneficial.[9][15]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A standard gradient from 5% to 95% B over 10-15 minutes should be sufficient for initial screening.
-
MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use a full scan mode to identify the masses of all components in the reaction mixture.
-
The aziridinium ion will have a specific m/z value. Look for this mass, as well as the masses of potential ring-opened products (e.g., reaction with water, solvent, or the nucleophile).
-
This technical guide provides a comprehensive overview of the challenges associated with this compound quaternization and offers practical solutions for its prevention. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can significantly improve the efficiency and outcome of their synthetic endeavors.
References
- 1. This compound | 698-92-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aziridinium - Wikipedia [en.wikipedia.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Aziridine Opening via a Phenonium Ion Enables Synthesis of Complex Phenethylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Increasing yield of 1-(2-Chloropropyl)piperidine hydrochloride
An essential intermediate in pharmaceutical synthesis, 1-(2-Chloropropyl)piperidine hydrochloride, is pivotal in the development of various therapeutic agents. However, its synthesis can present challenges, often leading to suboptimal yields and the formation of impurities that can complicate downstream applications. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately enhance the yield and purity of the final product.
Overview of Synthetic Strategies
Two primary synthetic routes are commonly employed for the preparation of this compound hydrochloride. The choice of route can significantly impact the yield, purity, and scalability of the synthesis.
Route A: Alkylation of Piperidine with 1,2-Dichloropropane
This method involves the direct reaction of piperidine with 1,2-dichloropropane. While seemingly straightforward, this approach is often plagued by a lack of regioselectivity, leading to a mixture of this compound and its isomer, 1-(3-chloropropyl)piperidine. The nucleophilic nature of piperidine can lead to further reactions, including the formation of di-substituted products.[1]
Route B: Chlorination of 1-(2-Hydroxypropyl)piperidine
A more controlled and higher-yielding approach involves the initial synthesis of 1-(2-hydroxypropyl)piperidine, followed by chlorination using an agent such as thionyl chloride (SOCl₂).[2][3] This two-step process allows for greater control over the reaction and typically results in a cleaner product with a higher yield of the desired isomer.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound hydrochloride in a question-and-answer format.
Question 1: Why is my overall yield of this compound hydrochloride consistently low?
Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to inefficient purification. Consider the following potential causes and solutions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and choice of solvent are critical parameters. For the chlorination of 1-(2-hydroxypropyl)piperidine with thionyl chloride, the reaction is typically performed in an inert solvent like chloroform or toluene.[4][5] The initial addition of thionyl chloride should be done at a low temperature (e.g., 0-5 °C) to control the exothermic reaction, followed by a period of reflux to drive the reaction to completion.[4] Insufficient reaction time or a temperature that is too low may result in incomplete conversion.[6] Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of degradation products.
-
Impure Starting Materials: The purity of the starting materials, particularly piperidine and the chlorinating agent, is paramount. Moisture in the reactants or solvent can lead to the decomposition of thionyl chloride and the formation of unwanted byproducts.[6] Ensure that all reagents and solvents are anhydrous.
-
Inefficient Purification: The work-up and purification procedures are crucial for isolating the desired product in high yield and purity. After the reaction, excess thionyl chloride and the solvent are typically removed under reduced pressure. The resulting crude product is then often converted to the hydrochloride salt by treatment with HCl in a suitable solvent, such as isopropanol or ether, which facilitates its precipitation and purification by recrystallization.[7] Inadequate removal of impurities during this stage can lead to a lower yield of the final product.
Question 2: My final product is contaminated with significant amounts of side products. How can I minimize their formation?
Answer: The formation of side products is a common challenge that can be addressed by carefully controlling the reaction conditions and stoichiometry.
-
Isomer Formation (in Route A): When using 1,2-dichloropropane, the formation of the 1-(3-chloropropyl)piperidine isomer is a significant issue due to the similar reactivity of the primary and secondary carbons. To favor the desired 2-chloro isomer, it is generally recommended to use Route B.
-
Over-alkylation: In both routes, the product itself is a nucleophile and can react further with the alkylating or chlorinating agent, leading to the formation of quaternary ammonium salts or other byproducts. Using a slight excess of piperidine in the initial step of Route B can help to minimize this. In the chlorination step, controlling the stoichiometry of the thionyl chloride (typically 1.1-1.5 equivalents) is crucial.[4]
-
Elimination Reactions: The this compound product can undergo elimination to form 1-propyl-piperidine, particularly at elevated temperatures. Maintaining careful temperature control throughout the reaction and purification process can help to minimize this side reaction.
Question 3: The reaction seems to stop before all the starting material is consumed. What could be the cause?
Answer: A stalled reaction can be frustrating, but it is often due to a few common issues:
-
Inactive Reagents: As mentioned previously, moisture can deactivate thionyl chloride.[6] Ensure all reagents are fresh and anhydrous.
-
Insufficient Reagent: An insufficient amount of the chlorinating agent will lead to incomplete conversion of the starting alcohol. It is advisable to use a slight excess of thionyl chloride to ensure the reaction goes to completion.[4]
-
Reaction Monitoring: It is essential to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] This will allow you to determine when the reaction is complete and avoid premature work-up.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for achieving the highest yield and purity?
A1: The chlorination of 1-(2-hydroxypropyl)piperidine (Route B) is generally the preferred method. This route offers better control over regioselectivity, leading to a cleaner product and a higher overall yield compared to the direct alkylation of piperidine with 1,2-dichloropropane.
Q2: How can I effectively monitor the progress of the chlorination reaction?
A2: TLC is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting alcohol from the chlorinated product. The disappearance of the starting material spot indicates the completion of the reaction. GC-MS can also be used for more quantitative monitoring.[6]
Q3: What are the most effective methods for purifying the final this compound hydrochloride?
A3: Recrystallization is a common and effective method for purifying the hydrochloride salt.[4] Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethanol and ether.[6] This process helps to remove any remaining impurities, resulting in a high-purity crystalline product.
Q4: What are the key safety precautions to consider when working with thionyl chloride?
A4: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO₂).[8][9] It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn. Reactions involving thionyl chloride should be equipped with a gas trap to neutralize the acidic gases produced.
Optimized Reaction Conditions
The following table summarizes the recommended conditions for the synthesis of this compound hydrochloride via the chlorination of 1-(2-hydroxypropyl)piperidine.
| Parameter | Recommended Condition | Rationale |
| Solvent | Chloroform or Toluene | Inert solvents that do not react with thionyl chloride.[4][5] |
| Temperature | 0-5 °C for SOCl₂ addition, then reflux | Controls the initial exothermic reaction and drives the reaction to completion.[4] |
| Stoichiometry | 1.1-1.5 eq. of SOCl₂ | Ensures complete conversion of the starting alcohol.[4] |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC or GC-MS.[4][6] |
Experimental Protocol: Synthesis of this compound hydrochloride
This protocol details the synthesis via the chlorination of 1-(2-hydroxypropyl)piperidine.
Step 1: Synthesis of 1-(2-Hydroxypropyl)piperidine
-
To a solution of piperidine (1.0 eq.) in a suitable solvent such as methanol or ethanol, add propylene oxide (1.1 eq.) dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the piperidine is consumed.
-
Remove the solvent under reduced pressure to obtain crude 1-(2-hydroxypropyl)piperidine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound hydrochloride
-
Dissolve the crude 1-(2-hydroxypropyl)piperidine (1.0 eq.) in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude oil in isopropanol and bubble dry HCl gas through the solution until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold ether, and dry under vacuum to yield pure this compound hydrochloride.
Visualizations
Caption: Reaction pathway for the synthesis of this compound hydrochloride.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound hydrochloride.
References
- 1. biosynce.com [biosynce.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. This compound | 698-92-0 | Benchchem [benchchem.com]
- 4. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 5. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-(2-Chloropropyl)piperidine
Welcome to the technical support resource for researchers and chemists working with 1-(2-Chloropropyl)piperidine. This guide provides in-depth, field-tested advice for the purification of this key synthetic intermediate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound (CAS No. 698-92-0) is a substituted piperidine derivative.[1][2] The piperidine ring is a vital structural motif in medicinal chemistry, found in numerous pharmaceuticals.[3] This compound serves as a valuable building block, with its reactive chloroalkyl group allowing for the easy introduction of the piperidine moiety into more complex molecules through nucleophilic substitution.[3]
Purity is paramount because residual starting materials, byproducts, or solvents can lead to unwanted side reactions in subsequent synthetic steps, generate impurities that are difficult to remove later, and ultimately lower the yield and compromise the biological activity of the final target molecule.
Q2: What are the common impurities in a crude this compound reaction mixture?
The impurity profile is dictated by the synthetic route. A common laboratory synthesis involves the N-alkylation of piperidine with a propylene-based reagent, often followed by chlorination.[3][4]
Based on this, the primary impurities to anticipate are:
-
Unreacted Piperidine: A volatile and basic starting material.
-
1-(2-Hydroxypropyl)piperidine: The alcohol intermediate formed if the synthesis proceeds via reaction with propylene oxide or 1-chloro-2-propanol, followed by a separate chlorination step (e.g., using thionyl chloride).
-
Piperidine Hydrochloride: If HCl is generated or present during the reaction or workup.
-
Di-alkylation Products: Over-alkylation of piperidine can lead to quaternary ammonium salts.
-
Solvents: Residual reaction solvents (e.g., toluene, chloroform).
Q3: What are the primary methods for purifying this compound?
The purification strategy leverages the chemical and physical differences between the product and its common impurities. The two most effective methods, often used in sequence, are:
-
Aqueous Acid-Base Extraction (Workup): This exploits the basicity of the tertiary amine product to separate it from non-basic or neutral impurities.
-
Fractional Vacuum Distillation: This is the definitive step for separating the target compound from less volatile impurities (like the alcohol intermediate or salts) and more volatile impurities (like residual piperidine or some solvents).
The workflow below illustrates the overall purification strategy.
Caption: General purification workflow.
Part 2: Troubleshooting and Protocols
This section provides detailed protocols and addresses specific problems you may encounter.
Troubleshooting Aqueous Acid-Base Extraction
This technique is your first line of defense to remove the bulk of non-basic impurities. The logic hinges on converting the water-insoluble amine into a water-soluble salt.
Caption: Partitioning during acid-base extraction.
Issue 1: An emulsion forms at the organic/aqueous interface that won't separate.
-
Causality: Emulsions are common when the densities of the two phases are similar or when particulate matter is present. Vigorous shaking increases the likelihood of emulsion formation.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for 20-30 minutes.
-
Gentle Agitation: Gently swirl the funnel instead of shaking vigorously.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.
-
Filtration: If solid matter is suspected, filter the entire mixture through a pad of Celite or glass wool.
-
Issue 2: Low recovery of product after extraction.
-
Causality: This can be due to incomplete extraction or incorrect pH at different stages.
-
Solution:
-
Verify pH: Use pH paper to test the aqueous layer. During the acid wash, the pH should be strongly acidic (pH 1-2). During the base extraction, it should be strongly basic (pH 13-14) to ensure the amine is fully deprotonated to its free-base form.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction. Three extractions are standard practice.
-
Solvent Choice: Ensure you are using an appropriate organic solvent in which your product is highly soluble and which is immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Experimental Protocol: Acid-Base Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 3-5 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract three times with 1M hydrochloric acid (HCl). Combine the acidic aqueous layers. The target compound is now in the aqueous phase as its hydrochloride salt.
-
Neutral Impurity Removal: The original organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper).
-
Product Extraction: Extract the basic aqueous solution three times with fresh organic solvent (DCM or EtOAc). The deprotonated product will move back into the organic phase.
-
Drying: Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, purified free base.
Troubleshooting Fractional Vacuum Distillation
Distillation is the most powerful method for final purification, separating compounds based on their boiling points. Given the high boiling point of this compound, vacuum distillation is mandatory to prevent thermal decomposition.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 161.67 | 204.8 @ 760 mmHg 80-81 @ 13 Torr[5] | 0.989 |
| Piperidine | 85.15 | 106 @ 760 mmHg | 0.862 |
| 1-(2-Hydroxypropyl)piperidine | 143.24 | >210 @ 760 mmHg (est.) | ~1.0 |
| Thionyl Chloride | 118.97 | 76 @ 760 mmHg | 1.636 |
Issue 1: The product is "bumping" violently during distillation.
-
Causality: Bumping occurs when the liquid superheats and then boils in a sudden, violent burst. This is common in vacuum distillation.
-
Solution:
-
Stirring: Use a magnetic stir bar and stir plate to ensure smooth, even boiling. This is the most effective method.
-
Boiling Chips/Stones: Add fresh, porous boiling chips before heating. Never add boiling chips to hot liquid.
-
Nitrogen/Argon Bleed: Introduce a slow, steady stream of inert gas through a fine capillary tube extending below the liquid surface.
-
Issue 2: The distillation temperature is unstable or the product is not distilling at the expected temperature.
-
Causality: This points to an issue with the vacuum level or a leak in the system. The boiling point of a liquid is highly dependent on pressure.
-
Solution:
-
Check for Leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check all tubing and connections for cracks or poor seals.
-
Monitor the Manometer: Use a manometer to accurately measure the pressure within the system. Do not rely on the sound of the pump.
-
Cold Trap: Ensure your cold trap (ideally with dry ice/acetone or a cryocooler) is functioning correctly to prevent volatile materials from entering and contaminating the vacuum pump oil, which would degrade its performance.
-
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum work. Use a short Vigreux column to aid separation. Ensure all glassware is dry.
-
Charging the Flask: Place the crude product from the acid-base workup into the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Seal the system and slowly apply vacuum. The pressure should be stable at the desired level (e.g., 10-15 Torr) before heating begins.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the first low-boiling fraction (forerun), which may contain residual solvents or unreacted piperidine.
-
Main Fraction: Once the head temperature stabilizes at the expected boiling point of your product at that pressure (e.g., ~80-81 °C at 13 Torr[5]), switch to a new receiving flask and collect the main product fraction.
-
Residue: Stop the distillation before the flask goes to dryness. The high-boiling residue will contain the alcohol intermediate and other non-volatile impurities.
-
-
Shutdown: Allow the system to cool completely before slowly and carefully re-introducing air.
By following these guidelines and understanding the principles behind them, researchers can effectively and safely purify this compound, ensuring high quality for subsequent research and development.
References
- 1. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 698-92-0 [m.chemicalbook.com]
- 3. This compound | 698-92-0 | Benchchem [benchchem.com]
- 4. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. canbipharm.com [canbipharm.com]
Removal of unreacted piperidine in 1-(2-Chloropropyl)piperidine synthesis
A Guide to the Effective Removal of Unreacted Piperidine
Welcome to the Technical Support Center for the synthesis of 1-(2-Chloropropyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address the common challenge of removing unreacted piperidine from the reaction mixture. As Senior Application Scientists, we offer insights grounded in chemical principles and extensive laboratory experience to ensure the successful purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is removing excess piperidine crucial in the synthesis of this compound?
Excess piperidine must be removed for several reasons. Firstly, its presence can complicate downstream reactions where this compound is used as an intermediate. Secondly, residual piperidine can interfere with analytical characterization techniques, such as NMR and chromatography, leading to inaccurate assessment of product purity. Finally, for applications in pharmaceutical development, stringent purity requirements necessitate the removal of all unreacted starting materials.
Q2: What are the primary methods for removing unreacted piperidine?
The most common and effective methods for removing unreacted piperidine are:
-
Acid-Base Extraction: This technique leverages the basicity of piperidine to convert it into a water-soluble salt, which can then be separated from the organic phase containing the desired product.
-
Distillation: Due to the significant difference in boiling points between piperidine (106 °C) and this compound (approximately 204.8 °C), fractional distillation can be an effective method for separation.[1][2][3][4][5]
-
Flash Column Chromatography: This is a powerful technique for purifying the product, especially when dealing with small to medium-scale reactions.
Q3: I've performed an acid wash, but I'm still seeing piperidine in my product. What could be the issue?
There are a few possibilities. The acid wash may not have been efficient enough, either due to an insufficient amount of acid or inadequate mixing. Alternatively, an emulsion may have formed during the extraction, trapping piperidine in the organic layer. It is also possible that the product itself is slightly water-soluble, leading to some loss during the aqueous wash.
Q4: Can I use a base to wash my organic layer after the acid wash?
Yes, a wash with a mild base, such as a saturated sodium bicarbonate solution, is often recommended after the acid wash. This step neutralizes any remaining acid in the organic layer, preventing potential degradation of the product during solvent evaporation or subsequent steps.
Troubleshooting Guide
This section provides a more detailed approach to overcoming common challenges encountered during the purification of this compound.
Problem 1: Persistent Emulsion Formation During Acid-Base Extraction
Emulsions are stable mixtures of two immiscible liquids, which can form a troublesome third layer between the aqueous and organic phases, hindering efficient separation.[6]
Causality: Vigorous shaking of the separatory funnel is a common cause of emulsion formation, especially in the presence of amine compounds which can act as surfactants.[6][7][8]
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mixing without creating a stable emulsion.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[7][8] The increased ionic strength of the aqueous layer helps to break the emulsion by decreasing the solubility of organic components in the aqueous phase.[8]
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.[7]
-
Centrifugation: For smaller volumes, centrifuging the mixture can effectively break the emulsion.[7][8]
Experimental Protocol: Acid-Base Extraction with Emulsion Prevention
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a 1 M solution of hydrochloric acid (HCl).
-
Gently invert the separatory funnel 10-15 times, releasing pressure periodically. Avoid vigorous shaking.
-
Allow the layers to separate. If an emulsion forms, add a small amount of brine and gently swirl.
-
Drain the lower aqueous layer.
-
Repeat the acid wash two more times.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Problem 2: Incomplete Separation by Distillation
While there is a significant boiling point difference, co-distillation or the presence of azeotropes can sometimes lead to incomplete separation.
Causality: The presence of impurities can sometimes alter the boiling behavior of the mixture.
Solutions:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation efficiency.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of both compounds, which can sometimes improve separation and prevent product decomposition at high temperatures.
Problem 3: Poor Separation and Peak Tailing in Flash Column Chromatography
Basic compounds like piperidines can interact strongly with the acidic silica gel stationary phase, leading to poor separation and broad, tailing peaks.[9]
Causality: The lone pair of electrons on the nitrogen atom of piperidine and the product can interact with the acidic silanol groups on the surface of the silica gel.[9]
Solutions:
-
Basic Additive in the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%), to the mobile phase.[10] This will neutralize the acidic sites on the silica gel and improve the peak shape and resolution.[10]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina, or a reversed-phase silica gel.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of triethylamine (e.g., 0.5%) to the mobile phase to improve the spot shape.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column. This "dry loading" technique often leads to better separation.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Purification Method | Advantages | Disadvantages |
| Acid-Base Extraction | - Simple and cost-effective- Scalable to large quantities- Efficient for removing basic impurities | - Potential for emulsion formation- May not remove non-basic impurities- Product may have some water solubility |
| Distillation | - Effective for large-scale purification- Can provide very pure product | - Requires a significant boiling point difference- Not suitable for heat-sensitive compounds- May not separate compounds with close boiling points |
| Flash Chromatography | - High resolution and purity- Applicable to a wide range of compounds- Good for small to medium scales | - More time-consuming and expensive- Requires careful optimization of conditions- Can be challenging to scale up |
Workflow and Decision Making
The following diagram illustrates a logical workflow for the purification of this compound, guiding the user through the decision-making process based on the initial purity and scale of the reaction.
Caption: Decision workflow for purification of this compound.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(2-Chloropropyl)piperidine
A Guide for Researchers on Minimizing Dialkylation
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 1-(2-Chloropropyl)piperidine. Our Senior Application Scientists have compiled this resource to address one of the most common challenges in this synthesis: the formation of the dialkylated byproduct. This guide provides in-depth troubleshooting advice, scientifically-grounded explanations, and a detailed experimental protocol to help you optimize your reaction and maximize the yield of your desired product.
The Challenge: Mono- vs. Dialkylation
The synthesis of this compound is typically achieved via the nucleophilic substitution (SN2) reaction between piperidine and an alkylating agent like 1,2-dichloropropane.[1] While this appears straightforward, a frequent complication is over-alkylation.[2][3] The target product, this compound, is itself a secondary amine and remains nucleophilic. Consequently, it can react with another molecule of the alkylating agent, leading to the formation of a dialkylated quaternary ammonium salt. This side reaction not only consumes the desired product but also complicates purification, leading to lower yields and increased costs.
Reaction Mechanism: The Competing Pathways
Understanding the reaction mechanism is crucial for troubleshooting. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the 1,2-dichloropropane. The desired mono-alkylation is the first step. However, the resulting secondary amine product can compete with the starting piperidine to react with any remaining 1,2-dichloropropane.
Caption: Competing reaction pathways in the synthesis of this compound.
Troubleshooting Guide
This table outlines common issues encountered during the synthesis, their probable causes related to dialkylation, and actionable solutions.
| Problem / Observation | Probable Cause | Recommended Solution & Scientific Rationale |
| Low yield of desired product; significant high-boiling point impurity detected. | Excessive Dialkylation. The mono-alkylated product is reacting further to form a quaternary ammonium salt. This is often the primary cause of yield loss.[1][2] | Use a Large Excess of Piperidine: Maintain piperidine as the nucleophile in significant excess (e.g., 3-5 equivalents). This statistically favors the reaction of the alkylating agent with piperidine over the less concentrated product, effectively outcompeting the dialkylation reaction.[4] |
| Reaction proceeds rapidly at first, then stalls or becomes sluggish. | Protonation of Piperidine. The initial SN2 reaction produces an ammonium salt. Without a base, a second molecule of piperidine must act as the base to deprotonate it, forming piperidinium hydrochloride. This salt is non-nucleophilic, reducing the concentration of available piperidine and slowing the reaction.[4] | Option A (No Base): Continue the reaction for a longer duration, possibly with gentle heating, accepting that the rate will decrease as the salt accumulates. This method inherently suppresses dialkylation.[4]Option B (Add a Mild Base): Add one equivalent of a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). This neutralizes the generated HCl, keeping the piperidine in its free base form. Caution: This can increase the rate of dialkylation if not managed carefully.[4] |
| TLC/GC-MS analysis shows multiple higher molecular weight products. | Over-alkylation and other side reactions. Using stoichiometric or excess amounts of the alkylating agent, or high reaction temperatures, can promote the "runaway" alkylation process.[2] | 1. Control Stoichiometry: Ensure piperidine is the limiting reagent's counterpart by being in large excess. 2. Slow Addition: Add the 1,2-dichloropropane dropwise or via a syringe pump over several hours. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of it reacting with the product.[4]3. Temperature Control: Run the reaction at room temperature or slightly below. Higher temperatures can increase the rate of the second alkylation more than the first, reducing selectivity. |
| Difficult purification; product is hard to separate from byproduct. | Formation of water-soluble quaternary salt. The dialkylated product is an ionic salt, which has very different solubility properties from the desired mono-alkylated amine product. | Aqueous Workup: During workup, the desired product (free base) will move to the organic layer (e.g., diethyl ether, dichloromethane), while the quaternary ammonium salt will preferentially remain in the aqueous layer. A basic wash (e.g., with aqueous NaHCO₃) ensures the mono-alkylated product is in its free base form for efficient extraction.[4] |
Frequently Asked Questions (FAQs)
Q1: Why exactly does dialkylation occur? I thought adding one group would make the amine bulkier and less reactive.
While steric hindrance does play a role, the electronic effect often dominates in simple alkylations. The alkyl group added to the nitrogen in the first step is electron-donating. This increases the electron density on the nitrogen atom, making the mono-alkylated product (this compound) a more powerful nucleophile than the starting piperidine.[2] This enhanced nucleophilicity makes it highly competitive for any remaining alkylating agent.
Q2: What is the optimal molar ratio of piperidine to 1,2-dichloropropane to prevent dialkylation?
There is no single "perfect" ratio, as it depends on other reaction conditions like temperature and addition rate. However, a common and effective strategy is to use a significant excess of the amine. A starting point of 3 to 5 equivalents of piperidine for every one equivalent of 1,2-dichloropropane is highly recommended. This ensures that the concentration of piperidine is always much higher than the concentration of the mono-alkylated product, making it the statistically more likely nucleophile to react.[4]
Q3: Should I add a base like triethylamine or potassium carbonate to my reaction?
This is a critical decision that involves a trade-off.
-
Without a Base: The reaction will generate piperidinium hydrochloride, which slows the reaction down but also effectively "protects" the product from dialkylation as it forms.[4] The reaction stops when half the piperidine has been converted to its salt. This is often the preferred method for maximizing mono-alkylation selectivity, albeit at the cost of reaction speed and atom economy.
-
With a Mild Inorganic Base (e.g., K₂CO₃): Adding a base neutralizes the acid as it forms, keeping the piperidine concentration high and speeding up the reaction. However, it also ensures the mono-alkylated product remains a free, nucleophilic amine, potentially increasing the risk of dialkylation if other parameters (like slow addition) are not controlled.[4] Strong, bulky organic bases like DIPEA can also be used.
For maximizing selectivity towards the mono-alkylated product, it is often best to either use no base or a mild, heterogeneous base like potassium carbonate.
Q4: How can I effectively purify the final product and remove the dialkylated salt?
Purification relies on the significant difference in properties between the tertiary amine product and the quaternary ammonium salt byproduct.
-
Extraction: After the reaction, dilute the mixture with water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Add a base like sodium bicarbonate or sodium hydroxide to deprotonate any remaining ammonium salts of the desired product, ensuring it is in its neutral, organic-soluble free base form.[4] The quaternary dialkylated salt is ionic and will remain in the aqueous layer.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for separating the volatile this compound from the non-volatile quaternary ammonium salt.
-
Column Chromatography: For smaller scales or very high purity requirements, silica gel chromatography can be used. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica) is often effective.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield of this compound while minimizing dialkylation.
Workflow: Optimized Synthesis
Caption: Step-by-step workflow for the optimized synthesis protocol.
Step-by-Step Methodology
Reagents & Equipment:
-
Piperidine (4.0 eq)
-
1,2-Dichloropropane (1.0 eq)
-
Anhydrous Acetonitrile (or another suitable polar aprotic solvent)
-
Syringe pump
-
Round-bottom flask with stir bar
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add piperidine (4.0 eq) and anhydrous acetonitrile (to make an approx. 0.2 M solution with respect to the alkylating agent). Begin stirring.
-
Controlled Addition: Load a syringe with 1,2-dichloropropane (1.0 eq). Place the syringe on a syringe pump and add the 1,2-dichloropropane to the stirring piperidine solution at a slow, constant rate over 3-4 hours. Maintain the reaction at room temperature.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight (12-16 hours).
-
Monitoring: Check the reaction progress by TLC or GC-MS to confirm the consumption of the limiting reagent (1,2-dichloropropane).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile and excess piperidine.
-
Aqueous Workup: To the resulting residue, add diethyl ether and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer two more times with diethyl ether. The dialkylated quaternary salt byproduct will remain in the aqueous phase.[4]
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
References
1-(2-Chloropropyl)piperidine stability and degradation pathways
Welcome to the technical support center for 1-(2-Chloropropyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this important synthetic intermediate. Our goal is to equip you with the scientific rationale behind the experimental observations, enabling you to ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, storage, and inherent stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. Recommended storage temperatures are typically 2-8°C. The compound is susceptible to moisture, which can initiate hydrolysis.
Q2: What are the primary known incompatibilities for this compound?
A2: this compound is incompatible with strong oxidizing agents, strong bases, and moisture. Contact with these substances can lead to rapid degradation. The tertiary amine functionality makes it basic, so it will react with acids to form salts.
Q3: What are the main degradation pathways I should be aware of?
A3: The primary degradation pathways for this compound are driven by its two reactive functional groups: the tertiary amine and the secondary alkyl chloride. The main pathways include:
-
Intramolecular Cyclization followed by Hydrolysis: This is a significant pathway, especially in the presence of moisture or protic solvents. The molecule can cyclize to form a reactive azetidinium salt, which is then readily hydrolyzed to 1-(2-hydroxypropyl)piperidine.
-
Elimination: In the presence of bases, the compound can undergo an E2 elimination reaction to yield 1-propenylpiperidine isomers and hydrochloric acid.[1][2][3]
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide, particularly upon prolonged exposure to atmospheric oxygen or oxidizing agents.
Q4: Is this compound light-sensitive?
A4: While specific photostability data is not extensively published, it is good practice to protect all laboratory chemicals from direct light, especially UV light, which can provide the energy to initiate degradation through radical mechanisms. Storage in amber vials or in the dark is recommended.
II. Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Troubleshooting & Resolution |
| Appearance of a new, more polar spot on TLC or a new peak with a shorter retention time in RP-HPLC. | Hydrolysis: The compound may have been exposed to moisture, leading to the formation of the more polar 1-(2-hydroxypropyl)piperidine. | Action: Ensure all solvents are anhydrous and reactions are run under an inert atmosphere. Store the compound in a desiccator. Confirmation: Use LC-MS to check for a mass corresponding to the hydroxylated product (M+17 relative to the parent compound). |
| Loss of starting material and formation of a non-polar impurity, especially when using basic reagents. | Elimination: The presence of a base (e.g., triethylamine, potassium carbonate) may have catalyzed the elimination of HCl to form 1-propenylpiperidine. | Action: If elimination is undesired, consider using a non-nucleophilic, sterically hindered base or running the reaction at a lower temperature. Confirmation: Analyze the reaction mixture by GC-MS. The elimination product will have a mass 36.5 Da less than the starting material. |
| Inconsistent analytical results, such as a decreasing peak area in chromatography over time. | General Degradation: The compound may be degrading under your experimental or storage conditions. | Action: Perform a forced degradation study (see Protocol 1) to identify the specific degradation products and sensitive conditions (pH, temperature, light, oxidation). Re-evaluate storage and handling procedures. |
| Reaction yields are lower than expected, with significant recovery of a water-soluble piperidine derivative. | Intramolecular Cyclization: In protic solvents, the compound may be cyclizing to the azetidinium salt, which is highly water-soluble and may be lost during aqueous workup. | Action: Switch to a polar aprotic solvent (e.g., acetonitrile, THF) if the reaction chemistry allows. Minimize reaction times in protic media. |
III. Degradation Pathways: A Closer Look
Understanding the chemical mechanisms of degradation is crucial for preventing unwanted side reactions and ensuring the purity of your compound.
Pathway 1: Intramolecular Cyclization and Hydrolysis
The proximity of the tertiary amine to the electrophilic carbon bearing the chlorine atom facilitates an intramolecular SN2 reaction. The nitrogen atom acts as a nucleophile, displacing the chloride ion to form a strained, four-membered quaternary ammonium salt known as an azetidinium salt.[4] This intermediate is highly reactive. In the presence of water or other nucleophiles, the strained ring is readily opened, leading to the formation of 1-(2-hydroxypropyl)piperidine. This pathway is often accelerated in polar protic solvents.
Pathway 2: Base-Catalyzed Elimination (E2)
In the presence of a sufficiently strong base, a proton on the carbon adjacent to the chlorine-bearing carbon can be abstracted. This initiates a concerted reaction where the C-H bond breaks, a C=C double bond forms, and the C-Cl bond cleaves, eliminating a molecule of HCl.[5] This E2 (bimolecular elimination) pathway is favored by strong, sterically hindered bases and higher temperatures.[1]
Pathway 3: N-Oxidation
The lone pair of electrons on the nitrogen atom of the piperidine ring can be oxidized by various oxidizing agents, including hydrogen peroxide, peroxy acids, or even atmospheric oxygen over extended periods. This results in the formation of this compound N-oxide. N-oxides have significantly different physical and chemical properties, including increased polarity and water solubility.
IV. Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound and analyzing its potential degradation products.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block, photostability chamber, analytical balance
-
HPLC-UV/MS or GC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples. Neutralize the acidic and basic samples before dilution. Dilute all samples to an appropriate concentration for analysis by a stability-indicating method (e.g., GC-MS or LC-MS).
References
- 1. home.iitk.ac.in [home.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Advanced Strategies for N-Alkylation of 2-Substituted Piperidines
Welcome to our dedicated technical support guide for researchers, medicinal chemists, and process development professionals tackling the nuanced challenge of N-alkylating 2-substituted piperidines. The inherent steric bulk adjacent to the nitrogen atom in these scaffolds frequently leads to sluggish reactions, low yields, and undesirable side products. This guide provides in-depth, field-proven insights and troubleshooting protocols to empower you to overcome these synthetic hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can rationally design and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the N-alkylation of sterically hindered piperidines.
FAQ 1: My standard N-alkylation with an alkyl halide is failing or giving abysmal yields. What's going on?
Answer: This is the most common challenge. The substituent at the 2-position of the piperidine ring sterically shields the nitrogen's lone pair of electrons, impeding the approach of the alkylating agent's electrophilic carbon. This increases the activation energy of the desired SN2 reaction.[1] Furthermore, the reaction between a piperidine and an alkyl halide produces an acid (e.g., HBr, HCl) which can protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.[1]
Troubleshooting Guide: Low Conversion in Direct Alkylation
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Steric Hindrance | Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Consider switching to a more reactive alkylating agent (e.g., from alkyl chloride to bromide or iodide) to improve the reaction rate.[1] Microwave-assisted heating can also be highly effective in accelerating these reactions.[2][3][4][5][6] | Increased product formation and consumption of starting material. |
| In-situ Acid Formation | Incorporate a non-nucleophilic base to neutralize the acid byproduct. Common choices include potassium carbonate (K₂CO₃), or N,N-diisopropylethylamine (DIPEA).[7][8] For particularly sensitive substrates, sodium bicarbonate (NaHCO₃) may be used.[1] | The reaction proceeds to completion without the starting amine being deactivated. |
| Poor Leaving Group | The order of leaving group ability is I > Br > Cl > F. If using an alkyl chloride or bromide with low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). | Accelerated reaction rate and higher conversion. |
| Solvent Effects | Ensure your reactants are fully dissolved. A polar aprotic solvent like DMF or acetonitrile is often a good choice.[7][8] | A homogenous reaction mixture leads to more consistent and improved reaction rates. |
FAQ 2: I'm observing significant formation of a quaternary ammonium salt. How can I favor mono-alkylation?
Answer: The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event and the formation of a quaternary ammonium salt.[9][10] This "runaway" reaction is a common issue in amine alkylations.[10]
Troubleshooting Guide: Controlling Over-Alkylation
| Strategy | Implementation | Rationale |
| Stoichiometry Control | Use an excess of the 2-substituted piperidine relative to the alkylating agent (a 1.5 to 2-fold excess is a good starting point).[7] | This ensures the alkylating agent is more likely to react with the starting material rather than the mono-alkylated product.[7] |
| Slow Addition | Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[7][8] | This maintains a low concentration of the alkylating agent, disfavoring the second alkylation step. |
| Lower Reaction Concentration | Running the reaction at a lower concentration can also disfavor the second, bimolecular alkylation step.[7] | Reduces the frequency of collisions between the mono-alkylated product and the alkylating agent. |
Part 2: Advanced Synthetic Protocols for Hindered Systems
When direct alkylation proves insufficient, more sophisticated methods are required. Below are detailed protocols for two powerful, field-proven alternatives.
Method 1: Reductive Amination
Reductive amination is a robust and highly versatile method for forming C-N bonds, particularly for sterically hindered amines.[11][12][13][14][15] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. This approach avoids the issue of over-alkylation.
Caption: Reductive amination workflow.
This protocol describes the N-alkylation of 2-methylpiperidine with isobutyraldehyde.
-
Reaction Setup: To a stirred solution of 2-methylpiperidine (1.0 eq) and isobutyraldehyde (1.1 eq) in 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Rationale: NaBH(OAc)₃ is a mild reducing agent that is selective for iminium ions over aldehydes/ketones, preventing reduction of the starting carbonyl compound.[12]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting piperidine is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is an exceptionally powerful tool.[16][17] This cross-coupling reaction allows for the formation of C-N bonds under conditions that tolerate a wide range of functional groups, something that classical methods often fail to do.[16]
Caption: Buchwald-Hartwig amination cycle.
This protocol describes the coupling of 2-ethylpiperidine with 4-bromotoluene.
-
Reaction Setup: In a glovebox, combine Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), sodium tert-butoxide (NaOtBu) (1.4 eq), 4-bromotoluene (1.0 eq), and 2-ethylpiperidine (1.2 eq) in a reaction vessel. Add anhydrous toluene. Rationale: The choice of ligand is critical. Sterically hindered biaryl phosphine ligands are often required to facilitate the reductive elimination step for hindered substrates.[16][18]
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS until the aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Part 3: Alternative & Emerging Strategies
For particularly challenging substrates, consider these alternative approaches:
-
Borrowing Hydrogen Catalysis: This atom-economical method uses alcohols as alkylating agents, with water as the only byproduct.[19][20] Transition metal catalysts, such as those based on iridium or ruthenium, are often employed.[21][22]
-
High-Pressure/High-Temperature Conditions: For simple alkylating agents, sometimes forcing conditions (e.g., high pressure in a sealed vessel) can drive the reaction to completion, although this may not be suitable for complex or sensitive molecules.[23]
-
Alkylation with Ethers: Under certain catalytic conditions (e.g., using γ-Al₂O₃ at high temperatures), ethers can serve as alkylating agents.[24]
By understanding the principles of steric hindrance and the various tools available to overcome it, you can successfully navigate the challenges of alkylating 2-substituted piperidines. Should you require further assistance, please do not hesitate to contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 3. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
- 15. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. portal.research.lu.se [portal.research.lu.se]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. US5917039A - N-alkylation of amines - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
The Tale of Two Isomers: A Comparative Guide to the Reactivity of 1-(2-Chloropropyl)piperidine and 1-(3-Chloropropyl)piperidine
For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision that profoundly impacts reaction outcomes, efficiency, and the successful construction of target molecules. Within the diverse landscape of piperidine derivatives, haloalkylpiperidines serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two closely related isomers: 1-(2-Chloropropyl)piperidine and 1-(3-Chloropropyl)piperidine. By examining their underlying reaction mechanisms, supported by experimental insights, we aim to equip you with the knowledge to make informed decisions in your synthetic endeavors.
At a Glance: Structural Differences and the Inevitable Mechanistic Divergence
This compound and 1-(3-Chloropropyl)piperidine, with the same molecular formula C₈H₁₆ClN, differ only in the position of the chlorine atom on the propyl chain. This seemingly minor structural variance leads to a dramatic difference in their chemical reactivity, a classic example of neighboring group participation (NGP) dictating the reaction pathway.
| Compound | Structure | IUPAC Name | CAS Number | Molecular Weight |
| This compound | This compound | 698-92-0 | 161.68 g/mol | |
| 1-(3-Chloropropyl)piperidine | ![]() | 1-(3-chloropropyl)piperidine | 1458-63-5 | 161.68 g/mol |
Table 1: Physicochemical Properties of this compound and 1-(3-Chloropropyl)piperidine.
The Decisive Role of Neighboring Group Participation
The core of the reactivity difference lies in the ability of the piperidine nitrogen's lone pair of electrons to act as an internal nucleophile, displacing the chloride leaving group. This intramolecular cyclization is a prime example of neighboring group participation, which significantly accelerates the rate of reaction compared to a simple intermolecular Sₙ2 attack by an external nucleophile.[1]
This compound: The Path to a Strained Aziridinium Ion
In the case of this compound, the nitrogen atom is positioned to attack the carbon bearing the chlorine atom, forming a highly strained, three-membered cyclic intermediate known as an aziridinium ion .
Caption: Mechanism of aziridinium ion formation from this compound.
The formation of this high-energy aziridinium intermediate is the rate-determining step in reactions involving nucleophiles. The subsequent ring-opening by an external nucleophile is rapid due to the significant ring strain.
1-(3-Chloropropyl)piperidine: Formation of a More Stable Azetidinium Ion
Conversely, for 1-(3-chloropropyl)piperidine, the intramolecular attack of the nitrogen atom leads to the formation of a four-membered azetidinium ion .
Caption: Mechanism of azetidinium ion formation from 1-(3-Chloropropyl)piperidine.
While still a strained ring system, the azetidinium ion is significantly more stable than the corresponding aziridinium ion. This lower ring strain in the four-membered ring intermediate has profound implications for the overall reaction kinetics.
A Head-to-Head Reactivity Showdown: Kinetic Insights
The rate of nucleophilic substitution for these compounds is dictated by the rate of formation of the cyclic ammonium ion intermediate. Due to the principles of ring strain and transition state stability, we observe a significant difference in reactivity.
The formation of the three-membered aziridinium ring from this compound proceeds through a transition state with considerable angle strain, yet it is kinetically favored over a direct intermolecular attack. The intramolecular nature of the reaction means the nucleophile (the nitrogen) is always in close proximity to the electrophilic carbon, leading to a high effective concentration.
In essence, both isomers react significantly faster than a comparable chloroalkane that cannot undergo NGP. However, the key differentiator is the subsequent reactivity of the cyclic intermediates. The highly strained aziridinium ion formed from this compound is a much more potent electrophile and reacts more rapidly with external nucleophiles than the more stable azetidinium ion.
Therefore, for overall conversion in a nucleophilic substitution reaction, This compound is generally the more reactive isomer due to the higher reactivity of its aziridinium intermediate.
Experimental Protocols
To provide a practical context for these reactivity differences, we present protocols for the synthesis of the starting materials and a comparative kinetic experiment.
Protocol 1: Synthesis of this compound
This two-step procedure involves the initial formation of the corresponding alcohol followed by chlorination.
Step A: Synthesis of 1-(Piperidin-1-yl)propan-2-ol
-
To a solution of piperidine (1.0 eq) in a suitable solvent such as methanol or ethanol, add 1-chloro-2-propanol (1.1 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and the aqueous layer is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then basified with a strong base (e.g., NaOH or KOH) to a pH > 12.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(piperidin-1-yl)propan-2-ol.
Step B: Chlorination of 1-(Piperidin-1-yl)propan-2-ol
-
Dissolve the 1-(piperidin-1-yl)propan-2-ol (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Protocol 2: Synthesis of 1-(3-Chloropropyl)piperidine
A common method for the synthesis of 1-(3-chloropropyl)piperidine involves the reaction of piperidine with 1-bromo-3-chloropropane.[2]
-
Dissolve piperidine (1.0 eq) in a suitable solvent such as acetone or acetonitrile.
-
Add 1-bromo-3-chloropropane (1.1 eq) to the solution.
-
The reaction mixture is stirred at room temperature for 18-24 hours.[2]
-
The formation of a precipitate (piperidine hydrobromide) indicates the progress of the reaction.
-
After the reaction is complete, filter off the precipitate and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 1-(3-chloropropyl)piperidine can be purified by vacuum distillation. The hydrochloride salt can also be prepared for easier handling and storage by dissolving the free base in a suitable solvent and adding a solution of HCl in ether or isopropanol.[3]
Protocol 3: Comparative Kinetic Study by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the hydrolysis of both isomers, providing a direct comparison of their reaction rates.
-
Sample Preparation:
-
Prepare two separate NMR tubes.
-
In each tube, dissolve a precise amount of either this compound or 1-(3-chloropropyl)piperidine (e.g., 10 mg) in 0.5 mL of a deuterated solvent mixture (e.g., D₂O/acetone-d₆ 1:1) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).
-
-
NMR Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the 2-chloro isomer and every 15-30 minutes for the 3-chloro isomer, adjusting as needed based on observed reaction rates) at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic proton of the starting material (e.g., the methine proton adjacent to the chlorine in the 2-chloro isomer) and a characteristic proton of the product (the corresponding alcohol).
-
Normalize these integrals to the integral of the internal standard.
-
Plot the concentration of the starting material versus time.
-
Determine the initial rate of reaction for both isomers from the slope of the concentration vs. time plot. The pseudo-first-order rate constants can be obtained by fitting the data to an exponential decay curve.
-
This experiment will quantitatively demonstrate the faster rate of disappearance of this compound compared to its 3-chloro counterpart under identical conditions.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and 1-(3-chloropropyl)piperidine is not merely a matter of positional isomerism; it is a strategic decision based on a fundamental understanding of reaction kinetics and mechanisms.
-
This compound is the more reactive of the two isomers in nucleophilic substitution reactions. Its propensity to form a highly strained and electrophilic aziridinium ion intermediate makes it an excellent choice when rapid reaction rates are desired.
-
1-(3-Chloropropyl)piperidine , while still significantly more reactive than a simple primary alkyl chloride, proceeds through a more stable four-membered azetidinium ion. This may offer a degree of moderation in reactivity that could be advantageous in certain synthetic contexts where a more controlled reaction is needed.
By understanding the principles of neighboring group participation and the relative stabilities of the cyclic intermediates, researchers can harness the distinct reactivity profiles of these two valuable synthetic building blocks to achieve their desired chemical transformations with greater precision and efficiency.
References
A Researcher's Guide to Investigating the Comparative Cytotoxicity of Chloropropylpiperidine Isomers
For drug development professionals and researchers in oncology and toxicology, understanding the structure-activity relationship of potential therapeutic compounds is paramount. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates with demonstrated anticancer properties.[1][2] This guide provides a comprehensive framework for conducting a comparative in vitro cytotoxicity study of chloropropylpiperidine isomers, a class of compounds with potential as novel therapeutic agents.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
A comprehensive understanding of a compound's cytotoxicity requires a multi-pronged approach. We will employ a panel of assays to not only quantify cell death but also to begin to unravel the underlying mechanisms. Our investigation will focus on two key aspects of cytotoxicity: metabolic viability and the induction of apoptosis.
Part 1: Assessment of Metabolic Viability using Tetrazolium Reduction Assays
The initial screening of cytotoxic effects is often accomplished using metabolic viability assays. Tetrazolium-based assays, such as the MTT and XTT assays, are reliable, high-throughput methods to quantify the metabolic activity of a cell population, which serves as an indicator of cell viability.[6][7][8] Metabolically active cells possess mitochondrial dehydrogenases that can reduce the tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of viable cells.[6][9]
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for the XTT cell viability assay.
Detailed Protocol: XTT Cell Viability Assay
The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby reducing potential sources of error.[9]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Chloropropylpiperidine isomers (1-, 2-, 3-, and 4-isomers)
-
XTT Cell Viability Assay Kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of each chloropropylpiperidine isomer in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each isomer in complete culture medium to achieve a range of final concentrations for treatment.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the isomers to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
XTT Assay and Data Acquisition:
-
Prepare the XTT reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 660 nm is used to subtract background absorbance.[6]
-
Data Analysis:
The percentage of cell viability will be calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Isomer | Predicted IC50 (µM) |
| 1-(3-chloropropyl)piperidine | To be determined |
| 2-(3-chloropropyl)piperidine | To be determined |
| 3-(3-chloropropyl)piperidine | To be determined |
| 4-(3-chloropropyl)piperidine | To be determined |
Part 2: Elucidating the Mechanism of Cell Death via Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we will utilize Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[10][11] Apoptosis is a key mechanism by which many anticancer drugs exert their effects.[10] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V has a high affinity for PS and can be used to identify early apoptotic cells.[12] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Experimental Workflow: Apoptosis Assessment
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Human cancer cell line
-
Complete culture medium
-
Chloropropylpiperidine isomers
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with the predetermined IC50 concentration of each chloropropylpiperidine isomer for 24 hours. Include a vehicle control and a no-treatment control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
The cell population will be differentiated into four groups: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Data Analysis:
The percentage of cells in each quadrant will be quantified. A significant increase in the percentage of Annexin V-positive cells in the treated samples compared to the control will indicate that the chloropropylpiperidine isomers induce apoptosis.
| Isomer | % Early Apoptosis | % Late Apoptosis/Necrosis |
| 1-(3-chloropropyl)piperidine | To be determined | To be determined |
| 2-(3-chloropropyl)piperidine | To be determined | To be determined |
| 3-(3-chloropropyl)piperidine | To be determined | To be determined |
| 4-(3-chloropropyl)piperidine | To be determined | To be determined |
| Vehicle Control | To be determined | To be determined |
Discussion and Future Directions
The data generated from these experiments will provide a clear comparison of the cytotoxic potency of the four chloropropylpiperidine isomers. A lower IC50 value will indicate greater cytotoxicity.[13] The apoptosis assay will reveal whether the mechanism of cell death is primarily through programmed cell death.
Should certain isomers exhibit significant cytotoxic and pro-apoptotic activity, further investigations into the specific molecular pathways would be warranted. This could include examining the activation of caspases, the key executioners of apoptosis, and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[14][15] Understanding the structure-activity relationship, for instance, how the position of the chloropropyl group on the piperidine ring influences cytotoxic efficacy, will be crucial for the rational design of more potent and selective anticancer agents.
This guide provides a foundational framework for a rigorous and comprehensive comparative study. The successful execution of these protocols will yield valuable insights into the therapeutic potential of chloropropylpiperidine isomers and pave the way for future preclinical development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. biotium.com [biotium.com]
- 10. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. gmpplastic.com [gmpplastic.com]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Validation of 1-(2-Chloropropyl)piperidine Using Advanced NMR Spectroscopy
For Immediate Release
[City, State] – In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, expert-led comparison of multi-dimensional Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 1-(2-Chloropropyl)piperidine, a key intermediate in organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed workflow supported by experimental principles and data interpretation.
Introduction: The Imperative of Structural Integrity
The synthesis of piperidine derivatives is a significant focus in medicinal chemistry due to their prevalence in a vast number of pharmaceuticals.[1] this compound (C8H16ClN) serves as a versatile building block, with its chloroalkyl group providing a reactive site for nucleophilic substitution.[1][2] Common synthetic routes include the N-alkylation of piperidine with 1-chloro-2-propanol.[3] Given the potential for isomeric impurities and unexpected reaction pathways, rigorous structural validation is not merely a procedural step but a fundamental requirement for advancing a compound to further stages of development. NMR spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular architecture.
This guide will dissect a multi-faceted NMR approach, moving from fundamental 1D experiments to more sophisticated 2D correlation techniques to unequivocally confirm the constitution of this compound.
The Analytical Strategy: A Multi-Technique NMR Approach
A hierarchical NMR strategy provides a self-validating system for structure elucidation. Each experiment builds upon the information of the last, creating a comprehensive and trustworthy dataset. The core techniques employed are:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To determine the number of unique carbon environments.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
¹H-¹H COSY: To establish proton-proton coupling networks.
-
HSQC: To correlate protons directly to their attached carbons.
-
HMBC: To map long-range proton-carbon correlations, piecing together the molecular skeleton.[4]
The choice of solvent is a critical experimental parameter, as it can influence chemical shifts, particularly for protons on or near nitrogen atoms.[5][6][7] Deuterated chloroform (CDCl₃) is a common choice for small organic molecules and will be the solvent considered for this guide.[7]
Experimental Protocols & Data Interpretation
Protocol: 1D ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in ~0.6 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Interpreting the 1D Spectra
The ¹H NMR spectrum provides the initial overview of the proton environments.[8][9] The number of signals corresponds to the number of chemically non-equivalent protons, while the integration reveals the relative number of protons in each environment.[8][10] The splitting pattern (multiplicity) indicates the number of neighboring protons according to the n+1 rule.[9]
For this compound, we expect to see signals corresponding to the piperidine ring protons and the chloropropyl side chain. Protons alpha to the nitrogen and the chlorine atom will be deshielded and appear at higher chemical shifts (downfield).[10][11]
The ¹³C NMR spectrum reveals the number of unique carbon atoms.[12] Carbons adjacent to electronegative atoms like nitrogen and chlorine will resonate at higher chemical shifts.[11][12]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| H1' | ~1.5 | Doublet | 3H | C1' (~20-25) |
| H2' | ~4.2 | Multiplet | 1H | C2' (~55-60) |
| H3' | ~2.5-2.8 | Multiplet | 2H | C3' (~60-65) |
| Hα (piperidine) | ~2.4-2.6 | Multiplet | 4H | Cα (~50-55) |
| Hβ (piperidine) | ~1.6 | Multiplet | 4H | Cβ (~25-30) |
| Hγ (piperidine) | ~1.4 | Multiplet | 2H | Cγ (~23-28) |
Note: These are estimated chemical shifts. Actual values may vary based on experimental conditions.
The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. This allows for the confident assignment of the carbon signals from the piperidine ring and the side chain.
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
Protocol: 2D NMR Acquisition (COSY, HSQC, HMBC)
-
COSY: Acquire a gradient-enhanced ¹H-¹H COSY spectrum. This experiment reveals correlations between protons that are spin-spin coupled, typically over two to three bonds.[13][14][15]
-
HSQC: Acquire a phase-sensitive gradient-enhanced Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment maps protons to the carbons they are directly attached to (one-bond ¹JCH correlation).[4][16]
-
HMBC: Acquire a gradient-enhanced Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment reveals correlations between protons and carbons over two to three bonds (ⁿJCH, where n=2 or 3), which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.[4][17]
Visualizing the Workflow
Caption: Workflow for NMR-based structure validation.
Interpreting the 2D Spectra
-
COSY Analysis: The COSY spectrum will show cross-peaks connecting coupled protons. For this compound, we would expect to see correlations between:
-
H2' and both H1' and H3'.
-
Hα and Hβ protons within the piperidine ring.
-
Hβ and Hγ protons within the piperidine ring.
-
-
HSQC Analysis: The HSQC spectrum provides a direct link between the proton and carbon chemical shifts, allowing for the unambiguous assignment of each protonated carbon. Each cross-peak represents a direct C-H bond.
-
HMBC Analysis: This is the key experiment for confirming the overall molecular skeleton. Key expected long-range correlations for this compound include:
-
H3' to Cα: This correlation is crucial as it connects the propyl side chain to the piperidine ring via the nitrogen atom.
-
H2' to Cα: A three-bond correlation further confirming the side chain attachment.
-
H1' to C2' and C3': Confirms the connectivity within the propyl side chain.
-
Hα to Cβ and Cγ (and other Cα): Confirms the structure of the piperidine ring.
-
Visualizing Key HMBC Correlations
Caption: Key HMBC correlations confirming connectivity.
Comparison with Alternative Structures
The power of this comprehensive NMR analysis lies in its ability to definitively distinguish the target molecule from potential isomers. For example, the regioisomer 1-(1-chloropropyl)piperidine would yield a distinctly different set of HMBC correlations. Specifically, the methine proton (H1') would show a correlation to the Cα carbons of the piperidine ring, a feature absent in the target molecule's spectrum. By systematically analyzing the full suite of NMR data, a robust and defensible structural assignment is achieved.
Conclusion
The structural validation of synthesized molecules like this compound is a critical process that demands a rigorous, multi-technique approach. The strategic application of 1D NMR (¹H, ¹³C, DEPT-135) and 2D correlation spectroscopy (COSY, HSQC, HMBC) provides a self-validating workflow that confirms atomic connectivity and unequivocally establishes the molecular structure. This guide outlines an expert-driven methodology that ensures the scientific integrity of the data, providing researchers and drug developers with the confidence needed to advance their chemical entities.
References
- 1. This compound | 698-92-0 | Benchchem [benchchem.com]
- 2. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. azooptics.com [azooptics.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Video: NMR Spectroscopy Of Amines [jove.com]
- 12. Previous spectra [qorganica.qui.uam.es]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-1H COSY NMR [orgspectroscopyint.blogspot.com]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Confirming the Purity of 1-(2-Chloropropyl)piperidine by HPLC: A Comparative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Value and Analytical Challenge of 1-(2-Chloropropyl)piperidine
This compound is a valuable heterocyclic building block in modern organic synthesis. Its piperidine scaffold is a prevalent structural motif in a multitude of pharmaceuticals, while the reactive chloropropyl group provides a versatile handle for constructing more complex molecular architectures.[1] As an intermediate, its purity is paramount; trace impurities can lead to unwanted side reactions, compromise the yield and purity of the final active pharmaceutical ingredient (API), and introduce potentially toxic components.
However, the physicochemical properties of this compound present a distinct challenge for purity assessment by High-Performance Liquid Chromatography (HPLC). As a small, polar, and basic amine, it is prone to poor retention and asymmetric peak shapes on traditional reversed-phase columns. This guide provides an in-depth comparison of multiple HPLC strategies to overcome these challenges, ensuring robust and reliable purity determination. We will explore the causality behind each methodological choice, grounded in established chromatographic principles and validated against regulatory standards.
Pillar 1: Understanding the Analyte - The Key to Method Development
The structure of this compound dictates its chromatographic behavior. Key characteristics include:
-
Polarity: The molecule is highly polar, leading to weak hydrophobic interactions with non-polar stationary phases like C18.
-
Basicity: The piperidine nitrogen (a tertiary amine) is basic and readily protonated in acidic to neutral mobile phases, resulting in a cationic species. This charge is a primary cause of peak tailing due to secondary ionic interactions with negatively charged residual silanols on the silica support surface.
-
Chirality: The molecule possesses a stereocenter at the carbon atom bearing the chlorine atom, meaning it exists as a pair of enantiomers.[2] For pharmaceutical applications, where enantiomers can have vastly different pharmacological and toxicological profiles, resolving these stereoisomers may be critical.[3][4]
Pillar 2: A Comparative Guide to HPLC Methodologies
We will compare three distinct HPLC methodologies for achiral purity analysis, followed by a special consideration for chiral separation. Each approach offers a unique solution to the challenges posed by this compound.
Approach 1: Conventional Reversed-Phase (RP-HPLC) - The Baseline
Reversed-phase HPLC is the workhorse of modern chromatography, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5] It separates analytes based on hydrophobicity.
-
Causality & Rationale: While seemingly straightforward, applying standard RP-HPLC to this analyte serves as a critical baseline to demonstrate the need for more specialized techniques. We anticipate poor retention due to its polarity and significant peak tailing from silanol interactions. Using a highly end-capped column and a mobile phase with a pH that suppresses silanol ionization (pH < 3) can offer marginal improvement but rarely solves the problem entirely.
Approach 2: Ion-Pair Reversed-Phase HPLC - Masking the Charge
This technique modifies conventional RP-HPLC by adding an ion-pairing agent to the mobile phase. For our cationic analyte, an anionic agent like an alkyl sulfonate (e.g., sodium hexanesulfonate) is used.
-
Causality & Rationale: The ion-pairing agent forms a neutral, transient ion-pair with the protonated analyte.[6] This neutral complex behaves like a less polar molecule, increasing its hydrophobic interaction with the C18 stationary phase. The result is significantly improved retention and a reduction in peak tailing because the cationic charge of the analyte is effectively masked from interacting with surface silanols.[7] This method is a robust and field-proven solution for analyzing basic compounds.
Approach 3: Hydrophilic Interaction Liquid Chromatography (HILIC) - Embracing Polarity
HILIC is a powerful alternative for separating highly polar compounds that are poorly retained in reversed-phase.[8][9] It employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase rich in a water-miscible organic solvent like acetonitrile.[10][11]
-
Causality & Rationale: In HILIC, the polar stationary phase adsorbs a water-enriched layer from the mobile phase. Analyte retention is governed by a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[10] Polar analytes, like this compound, partition more strongly into the water layer, resulting in strong retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This approach directly leverages the analyte's polarity for retention, turning a challenge for RP-HPLC into an advantage.
Pillar 3: Performance Metrics & Data Comparison
A method's suitability is judged by quantitative performance characteristics, which must be established during method validation according to guidelines from bodies like the ICH and USP.[12][13][14]
| Performance Metric | Conventional RP-HPLC | Ion-Pair RP-HPLC | HILIC | Rationale & Goal |
| Retention Factor (k') | < 1.0 | 3.5 | 4.2 | Goal: 2 < k' < 10 for robust separation. Low k' indicates insufficient interaction with the stationary phase. |
| Tailing Factor (Tf) | > 2.0 | 1.2 | 1.1 | Goal: 0.8 < Tf < 1.5.[15] High Tf indicates peak tailing due to secondary interactions, affecting integration accuracy. |
| Theoretical Plates (N) | 3,500 | 8,500 | 9,200 | Goal: Higher N indicates greater column efficiency and sharper peaks, improving resolution. |
| Resolution (Rs) | 0.8 | > 2.0 | > 2.0 | Goal: Rs > 1.5 for baseline separation between the main peak and the closest impurity. |
| Relative Sensitivity | Low | High | High | High organic mobile phases in HILIC and better peak shape in both HILIC and Ion-Pair lead to enhanced sensitivity, especially with MS detection.[10] |
Note: Data presented are illustrative examples based on typical performance for this class of compound.
Special Consideration: Analysis of Chiral Purity
If the stereochemical purity of this compound is required, a dedicated chiral method is non-negotiable. This is typically achieved by direct separation on a Chiral Stationary Phase (CSP).
-
Causality & Rationale: CSPs are packed with a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte.[16] Differences in the stability of these complexes lead to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including amines.[3][4] This analysis is critical as regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs.[3]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and serve as a starting point for method development and validation. All analytical procedures must be validated to demonstrate they are fit for purpose, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[17][18][19][20][21]
Protocol 1: Recommended Achiral Purity by HILIC
This method is recommended for its superior retention and peak shape.
-
Instrumentation:
-
HPLC system with quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., TSKgel Amide-80), 3 µm, 4.6 x 150 mm.[9][11]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound standard or sample.
-
Dissolve in 10 mL of 90:10 Acetonitrile:Water (v/v) to make a 1 mg/mL stock solution.
-
Dilute as necessary for analysis. Note: Sample solvent should be similar in composition to the initial mobile phase to avoid peak distortion.
-
-
System Suitability:
-
Inject a standard solution six times.
-
The relative standard deviation (RSD) for peak area and retention time should be < 1.0%.
-
The tailing factor should be ≤ 1.5.
-
Protocol 2: Alternative Achiral Purity by Ion-Pair RP-HPLC
A reliable alternative if a HILIC column is not available.
-
Instrumentation:
-
As described in Protocol 1.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 40:60 (v/v) Acetonitrile and Water containing 5 mM Sodium 1-Hexanesulfonate and 0.1% Phosphoric Acid.
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 10 mL of mobile phase to make a 1 mg/mL stock solution. Dilute further with mobile phase as needed.
-
-
System Suitability:
-
As described in Protocol 1. A column equilibration time of at least 30 minutes with the ion-pair mobile phase is crucial before the first injection.
-
Final Recommendations
For routine, high-throughput purity analysis of this compound, the HILIC method (Protocol 1) is highly recommended. It provides superior chromatographic performance by leveraging the inherent polarity of the analyte, resulting in excellent retention, peak shape, and sensitivity. The Ion-Pair RP-HPLC method (Protocol 2) stands as a robust and easily implemented alternative that effectively mitigates the common issues of analyzing basic compounds on standard reversed-phase columns. The selection between these two should be based on laboratory resources and the specific requirements of the analysis. For any application where stereochemistry is a critical quality attribute, a dedicated chiral separation method must be developed and validated.
References
- 1. This compound | 698-92-0 | Benchchem [benchchem.com]
- 2. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scilit.com [scilit.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. agilent.com [agilent.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Chromatography [usp.org]
- 16. researchgate.net [researchgate.net]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. fda.gov [fda.gov]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 21. biopharminternational.com [biopharminternational.com]
Comparative analysis of piperidine alkylation methods
An In-Depth Comparative Guide to Piperidine Alkylation Methods
The piperidine ring is a cornerstone of medicinal chemistry, appearing as a critical structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Its prevalence in FDA-approved drugs underscores the importance of this saturated heterocycle in designing therapeutic agents that target a wide array of conditions, from neurological disorders to cancer.[2][3] The functionalization of the piperidine nitrogen via alkylation is a pivotal synthetic step, allowing for the fine-tuning of a molecule's physicochemical and biological properties, including potency, selectivity, and metabolic stability.
This guide provides a comparative analysis of the most prevalent and synthetically useful methods for piperidine alkylation. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying chemical principles, the rationale behind experimental choices, and the practical considerations that guide method selection in a drug discovery and development context. We will explore three primary methodologies: Direct N-Alkylation, Reductive Amination, and Buchwald-Hartwig Amination, providing experimental data, detailed protocols, and a comparative framework to aid researchers in making informed strategic decisions.
Direct N-Alkylation with Alkyl Halides
Direct alkylation is often the most straightforward approach for introducing simple alkyl groups onto the piperidine nitrogen. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide.
Causality and Experimental Choices: The primary consideration in this method is managing the reactivity to prevent over-alkylation. The initial product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as an undesired byproduct.[4] To mitigate this, the alkyl halide is typically added slowly to a solution where the piperidine is in excess.[4] The choice of base is also critical; its role is to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the desired N-alkylated product.[4][5] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or stronger, non-nucleophilic bases like sodium hydride (NaH) for less reactive systems.[4] The solvent, typically a polar aprotic one like DMF or acetonitrile, is chosen to solubilize the reactants and facilitate the SN2 pathway.[4][5]
Key Advantages:
-
Simplicity: The method is procedurally simple and utilizes common, inexpensive reagents.
-
Directness: It provides a direct route for installing primary and some secondary alkyl groups.
Key Limitations:
-
Over-alkylation: High risk of forming quaternary ammonium salts, which can complicate purification.[4]
-
Limited Scope: Generally restricted to more reactive alkylating agents (iodides > bromides > chlorides) and is unsuitable for creating C(sp²)-N bonds (N-arylation).
-
Harsh Conditions: May require elevated temperatures for less reactive alkyl halides, potentially limiting functional group tolerance.[4][5]
Table 1: Representative Data for Direct N-Alkylation of Piperidines
| Piperidine Substrate | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | Methyl Iodide | K₂CO₃ | DMF | RT | 12-24 | Moderate-Good[4][5] |
| Piperidine | Ethyl Bromide | K₂CO₃ | Acetonitrile | RT | 24 | Moderate-Good[4] |
| Piperidine | Benzyl Bromide | K₂CO₃ | DMF | RT | 12 | High[5] |
| Piperidin-2-ylmethyl acetate | Ethyl Bromide | NaH | DMF | 50-70 | 12-24 | Good[5] |
Experimental Protocol: Direct N-Alkylation of Piperidine with Benzyl Bromide
-
To a stirred solution of piperidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).[5]
-
Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.[4][5] A syringe pump is recommended for slow addition to minimize quaternization.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[4][5]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-benzylpiperidine.[5]
Caption: General workflow for direct N-alkylation of piperidines.
Reductive Amination
Reductive amination is arguably the most versatile and widely employed method for N-alkylation in the pharmaceutical industry.[6] This two-step, one-pot process involves the initial reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent to yield the N-alkylated product.
Causality and Experimental Choices: The success of this reaction hinges on the choice of the reducing agent. It must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose due to its mildness and tolerance of the slightly acidic conditions that favor iminium ion formation.[7] The reaction is typically performed in chlorinated solvents like dichloromethane (DCE) or 1,2-dichloroethane (DCE).[5] The addition of a catalytic amount of acetic acid can accelerate the initial iminium formation.[5] This method's power lies in its convergent nature; the vast commercial availability of aldehydes and ketones allows for the installation of a diverse array of complex substituents onto the piperidine nitrogen.
Key Advantages:
-
Broad Scope: A wide variety of alkyl and aryl groups can be introduced using the corresponding aldehydes or ketones.[8]
-
High Selectivity: The reaction is highly selective for mono-alkylation, with virtually no risk of quaternization.
-
Mild Conditions: Typically proceeds at room temperature, offering excellent functional group tolerance.[5]
Key Limitations:
-
Reagent Stoichiometry: Requires stoichiometric amounts of the reducing agent.
-
Carbonyl Availability: The method is dependent on the availability and stability of the desired aldehyde or ketone.
Table 2: Representative Data for Reductive Amination of Piperidines
| Piperidine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | Phenylacetaldehyde | NaBH(OAc)₃ | DCE | RT | 4-12 | High[7] |
| Piperidin-2-ylmethyl acetate | Acetone | NaBH(OAc)₃ | DCM | RT | 4-12 | Good[5] |
| Piperazine derivative (6) | Boc-piperidinyl aldehyde (7) | NaBH(OAc)₃ | DCE | RT | - | 75-95[9] |
| Piperidine | Benzaldehyde | NaBH₄ / Acetic Acid | Methanol | RT | - | Good[5] |
Experimental Protocol: Reductive Amination of Piperidine with an Aldehyde
-
Dissolve the piperidine substrate (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane (DCM).[5]
-
Add a catalytic amount of acetic acid to the mixture (optional, but often beneficial).
-
Stir the reaction for 30-60 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Note: The addition can be exothermic.[5]
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[5]
References
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
1-(2-Chloropropyl)piperidine vs other alkylating agents in piperidine synthesis
An In-Depth Guide to Piperidine N-Alkylation: A Comparative Analysis of 1-(2-Chloropropyl)piperidine and Alternative Alkylating Agents
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its saturated, six-membered heterocyclic structure is a privileged scaffold, conferring desirable pharmacokinetic properties such as improved bioavailability and metabolic stability to drug candidates.[2] Consequently, the functionalization of the piperidine nitrogen via N-alkylation is a critical transformation in synthetic and medicinal chemistry, allowing for the precise tuning of a molecule's biological activity.[3][4]
This guide provides a comprehensive comparison of various alkylating agents for the synthesis of N-substituted piperidines, with a special focus on this compound. We will delve into the mechanistic underpinnings of these reactions, present comparative data, and provide detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Mechanism and Nuances of Piperidine N-Alkylation
The most common method for N-alkylation of piperidine is a direct nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[4] In this process, the lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (most commonly an alkyl halide). This forms a new carbon-nitrogen bond.
A crucial component of this reaction is the use of a base.[3][4] As the reaction proceeds, a hydrohalic acid (e.g., HBr, HCl) is formed as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA), is added to neutralize this acid, driving the reaction to completion.[3][5]
A primary challenge in N-alkylation is preventing over-alkylation. The desired tertiary amine product is still nucleophilic and can react with a second molecule of the alkylating agent to form an undesired quaternary ammonium salt.[5][6] This side reaction can be minimized by carefully controlling stoichiometry, slowly adding the alkylating agent to an excess of the amine, or by choosing alternative synthetic strategies like reductive amination.[5][7]
Figure 1: General mechanism of piperidine N-alkylation.
A Comparative Overview of Alkylating Agents
The choice of alkylating agent is dictated by the desired final product, reactivity, cost, and safety considerations. Below, we compare this compound with other common classes of reagents.
Focus: this compound
This compound is a unique reagent that serves as both a product of piperidine alkylation and a precursor for more complex structures.[2][8] It is typically synthesized by reacting piperidine with a propyl derivative like 1,2-dichloropropane or 1-chloro-2-propanol.[2][9]
-
Reactivity: As a secondary alkyl chloride, it is generally less reactive than primary alkyl bromides or iodides. This lower reactivity can be advantageous for controlling the reaction but may require more forcing conditions (e.g., higher temperatures) to achieve good conversion.
-
Application: Its primary utility is as a building block. The chloro group provides a reactive site for subsequent nucleophilic substitution, allowing the entire 2-propylpiperidine moiety to be appended to another molecule.
Alternative Alkylating Agents
-
Simple Alkyl Halides (e.g., MeI, EtBr, BnBr): These are the workhorses of N-alkylation.[3][5]
-
Reactivity: They are highly reactive, following the trend I > Br > Cl. Reactions are often rapid at room temperature or with gentle heating.
-
Drawbacks: Their high reactivity increases the risk of over-alkylation to form quaternary ammonium salts. Careful control of reaction conditions is essential.[5]
-
-
Reductive Amination (Aldehydes/Ketones): This powerful, two-step, one-pot process involves the formation of an iminium intermediate from piperidine and an aldehyde or ketone, which is then reduced in situ.[3]
-
Reagents: Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3]
-
Advantages: It completely avoids the formation of quaternary byproducts, as the tertiary amine product is not reactive under these conditions.[7] This method offers excellent control and is widely applicable.
-
-
Alkylation with Alcohols: A "green" alternative that uses alcohols as alkylating agents, producing only water as a byproduct.
-
Conditions: This method is not trivial and typically requires a heterogeneous catalyst (like Raney Nickel) and often involves high temperatures and pressures.[10][11]
-
Application: While environmentally friendly, the specialized equipment required (e.g., high-pressure reactors) can limit its use in a standard laboratory setting.[6]
-
Data Presentation: Performance Comparison of Alkylating Agents
| Alkylating Agent Class | Typical Reagent(s) | Reactivity | Key Conditions | Control of Over-alkylation | Typical Yields |
| Secondary Alkyl Chlorides | This compound | Moderate | Base (K₂CO₃, DIPEA), Heat (50-80°C), DMF/MeCN | Good | 60-85% |
| Primary Alkyl Halides | Ethyl Bromide, Benzyl Bromide | High | Base (K₂CO₃), RT or mild heat (≤70°C), MeCN/DMF[3][5] | Fair (Slow addition required) | 70-95%[5] |
| Reductive Amination | Aldehydes/Ketones + STAB | High | Mild acid catalyst, RT, DCM/DCE[3] | Excellent | 80-95% |
| Alcohols | Propanol, Pentanol | Low | Catalyst (e.g., RaNi), High Temp (>200°C), High Pressure[11] | Good | 70-90%[11] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Protocol 1: N-Alkylation using a Primary Alkyl Halide (Synthesis of N-Benzylpiperidine)
This protocol demonstrates a classic SN2 reaction using a reactive primary halide.
Figure 2: Workflow for Direct N-Alkylation.
Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[3] Suspend the solids in anhydrous acetonitrile (or DMF).
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature under an inert atmosphere (e.g., nitrogen).[3]
-
Reaction: Stir the mixture for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. For less reactive halides, the mixture may be gently heated to 50-70°C.[3]
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).[3]
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the solution, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure N-benzylpiperidine.
Protocol 2: N-Alkylation via Reductive Amination (Synthesis of N-Benzylpiperidine)
This protocol offers a highly controlled alternative that prevents over-alkylation.
Figure 3: Workflow for Reductive Amination.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane. Add a catalytic amount of acetic acid.
-
Iminium Formation: Stir the reaction mixture for 30 minutes at room temperature to facilitate the formation of the intermediate iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) in portions to the stirred solution. An exothermic reaction may occur.
-
Reaction: Continue stirring at room temperature for 4-12 hours, monitoring the consumption of the iminium intermediate by TLC.[3]
-
Work-up: Once the reaction is complete, quench by the slow and careful addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).[3]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentration and Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield pure N-benzylpiperidine.
Conclusion
The N-alkylation of piperidine is a fundamental yet nuanced transformation. While classic alkyl halides offer a direct and often high-yielding route, they require careful management to prevent the formation of quaternary ammonium byproducts. For greater control and cleaner reactions, reductive amination stands out as a superior method, especially for complex or sensitive substrates. Reagents like this compound occupy a specific niche, serving as valuable building blocks for introducing a pre-functionalized piperidine moiety, though their reactivity is more moderate than primary halides. Ultimately, the optimal choice of alkylating agent depends on a careful analysis of the target molecule's structure, the desired scale of the reaction, and the laboratory resources available.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 698-92-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. thalesnano.com [thalesnano.com]
A Senior Application Scientist's Guide to Piperidine N-Alkylation: A Comparative Analysis of Reaction Rates
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The functionalization of the piperidine nitrogen via N-alkylation is a pivotal synthetic transformation, directly influencing the pharmacological profile of the resulting molecule. This guide provides an in-depth comparative analysis of the factors governing the reaction rates of piperidine N-alkylation, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Underlying Mechanism: A Foundation in SN2 Reactivity
The N-alkylation of piperidine with alkyl halides predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted process, the lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. Simultaneously, the bond between the carbon and the leaving group breaks.[3] The rate of this reaction is dependent on the concentration of both the piperidine and the alkylating agent, making it a second-order kinetic process.[4][5]
Several key factors influence the rate of this SN2 reaction:
-
The Nature of the Alkylating Agent: This includes the steric hindrance around the electrophilic carbon and the ability of the leaving group to depart.
-
The Solvent: The polarity and protic nature of the solvent play a crucial role in stabilizing the transition state.[6][7]
-
The Base: A base is often required to neutralize the acid generated during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic.[8]
-
Temperature: Higher temperatures can overcome activation energy barriers, particularly in cases of steric hindrance.[8]
Below is a visualization of the SN2 mechanism for the N-alkylation of piperidine.
Caption: SN2 mechanism for piperidine N-alkylation.
Comparative Analysis of Reaction Parameters
To provide a clear comparison, the following table summarizes the relative reaction rates of piperidine N-alkylation under various experimental conditions. The data is a synthesis of established chemical principles and reported experimental outcomes.
| Parameter | Condition | Relative Rate | Rationale |
| Alkylating Agent | Methyl Iodide | Very Fast | Minimal steric hindrance and excellent leaving group (I⁻).[3][8] |
| Ethyl Bromide | Fast | Slightly more steric hindrance than methyl, good leaving group (Br⁻).[9] | |
| Isopropyl Bromide | Moderate | Increased steric hindrance at the secondary carbon slows the backside attack.[2] | |
| Benzyl Bromide | Fast | Benzylic position is reactive, and the leaving group is good.[10] | |
| Alkyl Chloride | Slow | Chloride is a poorer leaving group compared to bromide and iodide.[11][12] | |
| Solvent | DMF, Acetonitrile | Fast | Polar aprotic solvents stabilize the transition state without solvating the nucleophile excessively.[8][13] |
| Ethanol, Methanol | Moderate | Polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[6][14] | |
| Dichloromethane | Moderate to Slow | Less polar than DMF or acetonitrile, providing less stabilization for the transition state.[7] | |
| Toluene | Slow | Non-polar solvent, generally disfavors SN2 reactions.[13] | |
| Base | K₂CO₃, NaH | Fast | Strong, non-nucleophilic bases that effectively neutralize the generated acid.[9][10] |
| DIPEA, Et₃N | Fast | Sterically hindered organic bases that are non-nucleophilic and soluble in organic solvents.[8][9] | |
| NaHCO₃ | Moderate | A milder base, suitable for sensitive substrates.[8] | |
| No Base | Very Slow | The reaction is inhibited as the piperidinium salt accumulates.[9] |
Experimental Protocols: From Standard to Advanced Methodologies
The trustworthiness of a synthetic method lies in its reproducibility. Here, we provide detailed, step-by-step protocols for two common N-alkylation procedures.
Protocol 1: Standard N-Alkylation with an Alkyl Halide
This protocol details a robust and widely applicable method for the direct N-alkylation of piperidine.
Caption: Workflow for standard piperidine N-alkylation.
Materials:
-
Piperidine
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperidine (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).[10]
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[10] The slow addition helps to control any exotherm and minimizes the formation of quaternary ammonium salts.[9]
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[9][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[10]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10]
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated piperidine.
Protocol 2: Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes.[15][16]
Materials:
-
Piperidine
-
Alkyl halide
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a microwave-safe reaction vial, combine piperidine (1.0 eq), the alkyl halide (1.1 eq), and triethylamine (1.5 eq) in acetonitrile.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 65-70°C) for a short duration (e.g., 5-10 minutes).[15] The reaction progress can be monitored by TLC.
-
After cooling, the reaction mixture is worked up as described in the standard protocol (quenching, extraction, washing, drying, and purification).
Advanced Methodologies and Considerations
For challenging N-alkylations, or to improve the "greenness" of the process, alternative methods can be employed.
-
Phase-Transfer Catalysis (PTC): PTC is a valuable technique that facilitates the reaction between reactants in immiscible phases.[17] This often allows for the use of milder and more environmentally friendly inorganic bases and a wider range of solvents.[17][18]
-
Reductive Amination: An alternative to direct alkylation, reductive amination involves the reaction of piperidine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.[10][19] This method is particularly useful for synthesizing N-alkylated piperidines that are not easily accessible through direct alkylation.
Troubleshooting and Optimization
-
Low Yield: If the reaction is sluggish, consider switching to a more reactive alkyl halide (I > Br > Cl), increasing the temperature, or using a stronger base.[8] Ensure that anhydrous conditions are maintained, as water can interfere with the reaction.
-
Formation of Quaternary Ammonium Salt: This side reaction is more prevalent with highly reactive alkylating agents.[8] To minimize this, use a slight excess of piperidine and add the alkylating agent slowly.[9] Lowering the reaction temperature can also help.[8]
-
Steric Hindrance: For bulky alkylating agents or substituted piperidines, steric hindrance can significantly slow the reaction rate.[8][20] In such cases, increasing the reaction temperature or employing a less sterically demanding synthetic route may be necessary.[8]
Conclusion
The N-alkylation of piperidine is a fundamental and versatile reaction in organic synthesis. A thorough understanding of the SN2 mechanism and the factors that influence its rate is crucial for the successful synthesis of target molecules. By carefully selecting the alkylating agent, solvent, and base, and by considering advanced methodologies such as microwave-assisted synthesis or phase-transfer catalysis, researchers can optimize reaction conditions to achieve high yields and purity. This guide serves as a foundational resource to aid in the rational design and execution of piperidine N-alkylation reactions, ultimately accelerating the drug discovery and development process.
References
- 1. byjus.com [byjus.com]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. mdpi.com [mdpi.com]
- 16. biotage.com [biotage.com]
- 17. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 18. phasetransfer.com [phasetransfer.com]
- 19. benchchem.com [benchchem.com]
- 20. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 1-(2-Chloropropyl)piperidine by Elemental Analysis
Introduction
1-(2-Chloropropyl)piperidine (C8H16ClN, M.W.: 161.67 g/mol ) is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the development of pharmaceutical and agrochemical compounds.[1][2] Its utility lies in the reactive chloroalkyl group, which allows for the facile introduction of the piperidine moiety into more complex molecular architectures. For researchers and drug development professionals, verifying the identity, purity, and integrity of such intermediates is a non-negotiable aspect of quality control and synthetic success.
This guide provides an in-depth exploration of elemental analysis as a primary method for the characterization of this compound. We will delve into the experimental causality, present a self-validating protocol, and objectively compare its performance against other common analytical techniques. The aim is to equip scientists with the knowledge to strategically select the most appropriate analytical tools for their specific research needs.
Part 1: The Foundational Role of Elemental Analysis
Before proceeding with complex and often costly spectroscopic or chromatographic evaluations, elemental analysis offers a fundamental, quantitative assessment of a synthesized compound's purity. The principle is straightforward: to verify that the experimentally determined mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) in the sample align with the theoretical values calculated from its empirical formula. A significant deviation flags the presence of impurities, such as residual solvents, starting materials, or by-products.
For this compound, with a molecular formula of C8H16ClN, the theoretical elemental composition is the gold standard against which all synthesized batches are measured.
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass Contribution ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 59.44% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 9.98% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.66% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 21.93% |
| Total | 161.676 | 100.01% |
An experimentally validated result, typically within ±0.4% of these theoretical values, provides a high degree of confidence in the bulk purity of the material.
Part 2: Experimental Protocol for Complete Elemental Analysis
The characterization of a halogenated amine like this compound requires a bifurcated approach: CHN analysis is performed simultaneously via combustion, while chlorine content is determined through a separate halogen-specific method.
Workflow Overview
Caption: Experimental workflow for elemental analysis of this compound.
A. Carbon, Hydrogen, and Nitrogen (CHN) Analysis
This procedure is based on the Dumas method of dynamic flash combustion.[3]
-
Principle: The sample is combusted in a pure oxygen environment at high temperatures (950-1000°C).[4][5] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and various nitrogen oxides (NxOy). The resulting gas mixture is passed over heated copper to reduce the nitrogen oxides to N₂. The gases are then separated by a chromatographic column and measured by a thermal conductivity detector (TCD).[4]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a tin capsule using a microbalance.
-
Analysis: Place the sealed capsule into the instrument's autosampler. The instrument will drop the sample into the combustion furnace.
-
Data Acquisition: The analyzer software calculates the percentage of C, H, and N by comparing the detector signals from the sample against the calibration standard and factoring in the sample weight.
B. Chlorine (Cl) Analysis
The Schöniger flask (or oxygen flask) method is a reliable technique for determining halogen content in organic compounds.[6][7]
-
Principle: A weighed sample is wrapped in an ashless filter paper and combusted within a sealed, heavy-walled flask filled with pure oxygen.[8] The organic matrix is destroyed, and the chlorine is converted into hydrogen chloride (HCl) gas. This gas is then trapped in an absorbing solution (e.g., dilute sodium hydroxide with hydrogen peroxide) to form chloride ions (Cl⁻). The concentration of these ions is then determined by titration.[9]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 3-7 mg of this compound onto a piece of ashless filter paper with a fuse strip. Fold the paper to enclose the sample securely.
-
Flask Preparation: Add 10 mL of the absorbing solution (e.g., 0.1 M NaOH with a few drops of 30% H₂O₂) to a 500 mL Schöniger combustion flask.
-
Combustion: Place the folded paper into the platinum gauze basket attached to the flask's stopper. Fill the flask with a stream of pure oxygen for approximately one minute to displace the air. Light the fuse paper and immediately insert the stopper, holding it firmly in place. The combustion is nearly instantaneous.
-
Absorption: Invert the flask to ensure the ground-glass seal is wet, and gently swirl the contents for 5-10 minutes to ensure complete absorption of the HCl gas.
-
Titration: Quantitatively transfer the solution to a beaker. Acidify with dilute nitric acid and perform a potentiometric titration with a standardized silver nitrate (AgNO₃) solution to determine the chloride ion concentration.
-
Calculation: The percentage of chlorine is calculated from the volume of AgNO₃ titrant used, its molarity, the sample weight, and the atomic weight of chlorine.
Part 3: A Comparative Analysis of Characterization Techniques
While elemental analysis is a powerful tool for assessing bulk purity, it does not provide structural information or identify specific impurities. A comprehensive characterization strategy often involves integrating data from multiple analytical techniques.
Table 2: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Sensitivity | Specificity | Primary Application |
| Elemental Analysis | Elemental composition (%C, H, N, Cl) | Low (mg sample size) | Low (bulk property) | Verification of empirical formula and bulk purity |
| HPLC/UPLC | Purity profile, number of components, quantification of impurities | High (~0.01% - 0.1%)[10] | Moderate (retention time) | Purity assessment and quantitative analysis of known impurities |
| GC-MS | Separation of volatile components, molecular weight, fragmentation pattern | Very High (ppm-ppb) | Very High | Identification of volatile impurities and structural confirmation |
| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms, stereochemistry | Moderate | Very High | Unambiguous structure elucidation and confirmation |
| FT-IR Spectroscopy | Presence of functional groups | Moderate | Low | Confirmation of functional groups (e.g., C-N, C-Cl, C-H bonds) |
Making the Right Analytical Choice
The selection of an analytical technique is driven by the specific question the researcher needs to answer. Elemental analysis is the starting point for a newly synthesized compound, while other methods are used for more detailed investigation.
Caption: Decision-making framework for selecting an analytical technique.
-
When to Rely on Elemental Analysis: It is the most cost-effective and direct method to confirm that a new synthesis has yielded a product with the correct elemental ratios, providing a fundamental check on the integrity of the bulk material.
-
When to Use Chromatographic Methods: When the goal is to detect, quantify, and potentially identify unknown impurities, hyphenated techniques like GC-MS (ideal for a relatively volatile compound like this) or LC-MS are superior.[11] HPLC with a UV or DAD detector is the workhorse for routine purity checks and quality control in a production environment.[12]
-
When to Use Spectroscopic Methods: For the definitive, unambiguous confirmation of the molecular structure of this compound, nothing replaces Nuclear Magnetic Resonance (NMR) spectroscopy. It provides precise information about the chemical environment of each hydrogen and carbon atom, confirming their connectivity.
Conclusion
The characterization of a synthetic intermediate like this compound is a multi-faceted process where no single technique provides all the answers. Elemental analysis stands as an indispensable first-line technique, offering a robust, quantitative, and cost-effective validation of the compound's empirical formula and bulk purity. Its results provide the foundational confidence upon which further, more structurally-detailed analyses by techniques like NMR, GC-MS, and HPLC can be built. For researchers in drug development and chemical synthesis, a successful elemental analysis is the critical first checkpoint, ensuring that the material in the flask is indeed the material on the label.
References
- 1. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 698-92-0 | Benchchem [benchchem.com]
- 3. measurlabs.com [measurlabs.com]
- 4. answers.uillinois.edu [answers.uillinois.edu]
- 5. Elemental analysis [chemistry.huji.ac.il]
- 6. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. biomedres.us [biomedres.us]
- 11. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 12. soeagra.com [soeagra.com]
Safety Operating Guide
Navigating the Disposal of 1-(2-Chloropropyl)piperidine: A Guide for Laboratory Professionals
The responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, in-depth procedural guidance for the proper disposal of 1-(2-Chloropropyl)piperidine, a substituted piperidine derivative that requires careful handling due to its potential hazards. As there is limited specific disposal information for this exact compound, the following procedures are synthesized from data on closely related chlorinated amines and alkylating agents, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile
This compound is a chlorinated amine. Based on data for structurally similar compounds, such as 1-(2-chloroethyl)piperidine hydrochloride, it should be treated as a hazardous substance with multiple potential risks.[1] The primary concerns include high acute toxicity if ingested, the ability to cause severe skin burns and eye damage, and suspicion of causing genetic defects.[1][2] These properties classify it as a toxic and corrosive material.
Due to its chemical structure, containing both a chlorinated alkyl chain and a tertiary amine, it is prudent to handle this compound as a potential alkylating agent. Alkylating agents are a class of reactive compounds that can form covalent bonds with cellular macromolecules, including DNA, and are often associated with carcinogenic and mutagenic properties.[3][4][5][6][7] Therefore, all handling and disposal procedures must be conducted with the utmost caution to minimize exposure.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Fatal if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns. | [1][2] |
| Serious Eye Damage | Causes serious eye damage. | [1][2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [1][2] |
| Corrosivity | Corrosive to metals and tissues. | [1] |
| Environmental Hazard | Should not be released into the environment. | [1][2] |
Core Directive: Professional Hazardous Waste Disposal
Given the significant hazards associated with this compound and the lack of specific, validated in-lab neutralization protocols, do not attempt to chemically deactivate this compound in the laboratory. The primary and mandatory disposal route is through a licensed hazardous waste management company.[2][8][9] Incineration at a permitted facility is the recommended method for the ultimate destruction of chlorinated organic compounds.[10]
The following sections detail the necessary steps for the safe accumulation, storage, and preparation of this compound waste for professional disposal.
Step-by-Step Disposal Workflow
Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, ensure the following PPE is worn:
-
Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A flame-resistant lab coat or a chemical-resistant apron over a lab coat should be worn.
-
Respiratory Protection: All handling of the pure compound or concentrated solutions should be performed within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1]
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[1][2]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[1][8]
-
Waste Streams:
-
Solid Waste: Collect un-used or expired this compound directly into the designated solid waste container.
-
Liquid Waste: For solutions containing this compound, use a designated liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Labware: Disposable items such as pipette tips, weigh boats, and contaminated gloves should be placed in a separate, sealed bag or container labeled as "Hazardous Waste" and listing the chemical contaminant.[11] Non-disposable glassware must be decontaminated before washing (see Section 4).
-
Labeling and Storage
Accurate labeling and safe storage are mandated by regulations and are essential for safety.[2][9]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components and their approximate percentages if it is a mixed waste stream.
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents and bases.[1]
-
The container must be kept closed at all times, except when adding waste.[12]
-
Caption: Disposal workflow for this compound.
Decontamination of Surfaces and Equipment
Any surfaces or non-disposable equipment that come into contact with this compound must be thoroughly decontaminated.
-
Procedure:
-
Prepare a decontamination solution. While specific data for this compound is unavailable, a general approach for similar compounds involves using a detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol).
-
Carefully wipe down the contaminated area or equipment with the detergent solution.
-
Follow with a solvent rinse.
-
All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste contaminated with this compound.[13][14]
-
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous liquid waste.[8] After triple-rinsing, the container can be managed as non-hazardous waste, with the label defaced.[8]
Emergency Procedures: Spills and Exposure
-
Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills within a fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds.
-
Do not use combustible materials to absorb the spill.
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Conclusion
The proper disposal of this compound is a critical safety and compliance issue. Due to its hazardous nature as a toxic, corrosive, and potentially mutagenic compound, it must be managed as a regulated hazardous waste. Adherence to the procedures outlined in this guide—from wearing appropriate PPE to proper segregation, labeling, and professional disposal—is essential for protecting laboratory personnel and the environment. Always consult your institution's specific hazardous waste management plan and EHS department for any additional requirements.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Effective Lab Chemical Waste Management [emsllcusa.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. wku.edu [wku.edu]
- 13. cmich.edu [cmich.edu]
- 14. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

